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  • Product: 2-Methoxyoctanal
  • CAS: 88722-73-0

Core Science & Biosynthesis

Foundational

2-methoxyoctanal CAS 88722-73-0 physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methoxyoctanal (CAS 88722-73-0) Introduction 2-Methoxyoctanal is an organic molecule that incorporates two key functional groups: an aldehyde and a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methoxyoctanal (CAS 88722-73-0)

Introduction

2-Methoxyoctanal is an organic molecule that incorporates two key functional groups: an aldehyde and an α-methoxy ether. This unique structural combination imparts a specific set of physical and chemical properties that are of interest to researchers in fields such as flavor and fragrance, organic synthesis, and drug discovery. The long alkyl chain suggests lipophilic character, while the polar aldehyde and ether moieties introduce regions of higher reactivity and potential for intermolecular interactions. This technical guide provides a comprehensive overview of the predicted physical and chemical properties of 2-methoxyoctanal, its expected reactivity, a plausible synthetic route, and anticipated spectroscopic signatures.

Molecular Structure and Physicochemical Properties

The structure of 2-methoxyoctanal consists of an eight-carbon chain with a formyl group at the C1 position and a methoxy group at the C2 position. The presence of the electronegative oxygen atoms in both the aldehyde and ether functional groups introduces polarity into the molecule.

Table 1: Molecular Identifiers and Predicted Properties of 2-Methoxyoctanal

Property Value Source
CAS Number 88722-73-0 (Note: Limited data associated with this CAS number) -
Molecular Formula C₉H₁₈O₂ [1]
Molecular Weight 158.24 g/mol [1]
SMILES CCCCCCC(OC)C=O [1]

| InChIKey | XSNVOKCRNICHMO-UHFFFAOYSA-N |[1] |

Predicted Physical Properties

While experimental data is scarce, the physical properties of 2-methoxyoctanal can be estimated based on its structure and comparison with analogous compounds.

Table 2: Predicted and Comparative Physical Properties

Property Predicted/Comparative Value for 2-Methoxyoctanal Notes and Comparative Data
Appearance Colorless liquid Expected for aliphatic aldehydes and ethers of this molecular weight.[2]
Boiling Point ~180-195 °C (at 760 mmHg) Estimated based on the boiling point of 2-methyloctanal (~190 °C)[2] and the influence of the additional oxygen atom.
Melting Point < -20 °C Aliphatic aldehydes with similar chain lengths have low melting points.[2]
Density ~0.85-0.88 g/mL Estimated based on the density of related C9 aldehydes.
Solubility Insoluble in water; soluble in organic solvents. The long alkyl chain dominates, making it nonpolar. It is expected to be soluble in common organic solvents like ethanol, ether, and acetone.[2]

| Vapor Pressure | Low | Expected to have a relatively low vapor pressure due to its molecular weight and polar functional groups. |

Chemical Properties and Expected Reactivity

The chemical behavior of 2-methoxyoctanal is primarily dictated by the aldehyde functional group, with the α-methoxy group influencing the reactivity of the adjacent positions.

Reactivity of the Aldehyde Group

The carbonyl group in aldehydes is highly polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This makes aldehydes susceptible to a variety of chemical transformations.[3]

  • Oxidation: Aldehydes are readily oxidized to carboxylic acids by a range of oxidizing agents, from strong reagents like potassium permanganate to milder ones like Tollens' reagent.[3][4] The oxidation of 2-methoxyoctanal would yield 2-methoxyoctanoic acid.

  • Reduction: The aldehyde can be reduced to a primary alcohol (2-methoxyoctan-1-ol) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[5]

  • Nucleophilic Addition: The electrophilic carbonyl carbon is a prime target for nucleophiles.[5]

    • Acetal Formation: In the presence of an alcohol and an acid catalyst, 2-methoxyoctanal is expected to form an acetal. This reaction is often used as a protecting group strategy for aldehydes.[6]

    • Imine Formation: Reaction with primary amines will yield imines.

    • Wittig Reaction: Reaction with a phosphonium ylide (Wittig reagent) will convert the carbonyl group into a carbon-carbon double bond.

Influence of the α-Methoxy Group

The ether linkage in 2-methoxyoctanal is generally stable and unreactive under neutral or basic conditions.[7][8] However, its position alpha to the carbonyl group can have electronic effects. Strong acidic conditions, particularly with hydrogen halides like HBr or HI, can lead to the cleavage of the ether bond.[9]

The α-hydrogen (the hydrogen on the same carbon as the methoxy group) is activated by the adjacent carbonyl group, making it acidic. This allows 2-methoxyoctanal to potentially undergo base-catalyzed reactions such as aldol-type condensations, although the presence of the methoxy group might sterically hinder this reactivity compared to unsubstituted aldehydes.

Proposed Synthetic Pathway

A plausible synthetic route to 2-methoxyoctanal can be envisioned starting from octanal. The key step would be the introduction of the methoxy group at the α-position.

Step 1: α-Bromination of Octanal Octanal can be selectively brominated at the α-position under acidic conditions using a brominating agent like N-bromosuccinimide (NBS).

Step 2: Nucleophilic Substitution with Methoxide The resulting 2-bromooctanal can then be treated with sodium methoxide in methanol. The methoxide ion acts as a nucleophile, displacing the bromide to form 2-methoxyoctanal.

G octanal Octanal bromo 2-Bromooctanal octanal->bromo  NBS, H⁺ cat. product 2-Methoxyoctanal bromo->product  NaOCH₃, CH₃OH

Caption: Proposed two-step synthesis of 2-methoxyoctanal from octanal.

Experimental Protocols

While a specific, validated protocol for the synthesis of 2-methoxyoctanal is not available, a general procedure based on the proposed pathway is outlined below. This protocol is illustrative and would require optimization.

Protocol: Synthesis of 2-Methoxyoctanal

  • α-Bromination of Octanal:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve octanal (1 equivalent) in a suitable solvent like carbon tetrachloride.

    • Add a catalytic amount of a radical initiator (e.g., AIBN) and N-bromosuccinimide (1.1 equivalents).

    • Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

    • Once the reaction is complete, cool the mixture, filter off the succinimide, and remove the solvent under reduced pressure to obtain crude 2-bromooctanal.

  • Methoxylation:

    • Prepare a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol in a separate flask under an inert atmosphere.

    • Cool the methoxide solution in an ice bath and slowly add the crude 2-bromooctanal.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

    • Quench the reaction by carefully adding water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure 2-methoxyoctanal.

Spectroscopic Characterization (Predicted)

The following are the expected spectroscopic features for 2-methoxyoctanal, which would be crucial for its identification and characterization.

Table 3: Predicted Spectroscopic Data for 2-Methoxyoctanal

Technique Expected Features
¹H NMR - Aldehydic proton (CHO): A singlet or doublet around δ 9.5-9.7 ppm. - Proton at C2 (CH(OCH₃)): A multiplet around δ 3.5-4.0 ppm. - Methoxy protons (OCH₃): A sharp singlet around δ 3.3-3.5 ppm. - Alkyl chain protons (CH₂, CH₃): A series of multiplets in the upfield region (δ 0.8-1.6 ppm).
¹³C NMR - Carbonyl carbon (C=O): A signal in the downfield region, around δ 200-205 ppm. - Carbon at C2 (C-OCH₃): A signal around δ 80-90 ppm. - Methoxy carbon (OCH₃): A signal around δ 55-60 ppm. - Alkyl chain carbons: Signals in the upfield region (δ 10-40 ppm).
IR Spectroscopy - C=O stretch (aldehyde): A strong, sharp absorption band around 1720-1740 cm⁻¹. - C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. - C-O stretch (ether): A strong absorption band around 1080-1150 cm⁻¹. - C-H stretch (aliphatic): Absorption bands just below 3000 cm⁻¹.

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 158. - Fragmentation: Expect to see characteristic fragmentation patterns, including the loss of the methoxy group (M-31) and cleavage alpha to the carbonyl group. |

Safety and Handling

No specific safety data sheet (SDS) is available for 2-methoxyoctanal. Therefore, handling precautions should be based on the general hazards associated with aliphatic aldehydes and ethers.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10]

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[11]

  • Fire Safety: Aliphatic aldehydes can be flammable. Keep away from heat, sparks, and open flames.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Ethers can form explosive peroxides upon prolonged exposure to air and light; while less of a concern for this specific structure compared to simpler ethers, it is a point to consider for long-term storage.

  • Toxicity: Aldehydes can be irritating to the skin, eyes, and respiratory tract.[13] Avoid direct contact and inhalation. In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.[11]

Conclusion

2-Methoxyoctanal is a bifunctional molecule with predicted properties that make it an interesting target for both academic and industrial research. While experimental data for this specific compound remains elusive, its physical and chemical characteristics can be reliably inferred from the well-established chemistry of aldehydes and ethers. This guide provides a foundational understanding of its expected behavior, a potential synthetic strategy, and the necessary safety precautions for its handling. Further experimental investigation is required to validate these predictions and fully elucidate the properties of this compound.

References

  • ChemSynthesis. 2-methoxyoctanal. [Link]

  • Study.com. Alkyl Ether Bond, Formula & Molecular Structure. [Link]

  • BYJU'S. Chemical Properties of Ethers. [Link]

  • CHEM-GUIDE. Chemical properties of aliphatic aldehydes and ketones. [Link]

  • Aakash Institute. Introduction of Ethers, Chemical Properties of Ethers, Uses of Ethers. [Link]

  • CK-12 Foundation. Physical and Chemical Properties of Ethers. [Link]

  • Fiveable. Alkyl Aryl Ethers: Organic Chemistry Study Guide. [Link]

  • CK-12 Foundation. Chemical Properties of Aldehydes and Ketones. [Link]

  • Allen. Aldehyde- General Structure, Classification, Properties and Faqs. [Link]

  • Wikipedia. Aldehyde. [Link]

  • PubChem. 2-Methoxypentanal. [Link]

  • Chemistry LibreTexts. Properties of Aldehydes and Ketones. [Link]

  • PubChem. 2-Methoxyoctane. [Link]

  • ACS Publications. Exploratory Synthetic Studies of the α-Methoxylation of Amides via Cuprous Ion-Promoted Decomposition of o-Diazobenzamides. [Link]

  • RSC Publishing. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. [Link]

  • PubChem. 4-Methoxypentanal. [Link]

  • PubChem. 2-Methyloctane. [Link]

  • Perfumer's Apprentice. Aldehyde C-9 5998 - SAFETY DATA SHEET. [Link]

  • ChemSynthesis. 8-methoxyoctanal. [Link]

  • Beilstein Journals. Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. [Link]

  • ResearchGate. Comparative reactivity of 5,7-dimethoxyindoles with aldehydes and ketones. [Link]

  • The Journal of Organic Chemistry. Regioselective .alpha.-methoxycarbonylsulfenylation of ketones and aldehydes: a versatile method for preparation of thiazolones, thiadiazinones, and 3-indolethiols. [Link]

Sources

Exploratory

2-Methoxyoctanal in Drug Development: Comprehensive Material Safety, Handling Guidelines, and Reactivity Profiles

Executive Summary In advanced organic synthesis and drug development, α -alkoxy aldehydes serve as critical building blocks for stereoselective reactions. 2-Methoxyoctanal (CAS: 88722-73-0) is a highly specialized alipha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, α -alkoxy aldehydes serve as critical building blocks for stereoselective reactions. 2-Methoxyoctanal (CAS: 88722-73-0) is a highly specialized aliphatic aldehyde. Unlike standard commodity chemicals, its handling requires a deep mechanistic understanding of its reactivity. This whitepaper provides a comprehensive, causality-driven guide to the physicochemical properties, toxicological mechanisms, and self-validating handling protocols for 2-methoxyoctanal.

Physicochemical Profiling & Structural Causality

The behavior of 2-methoxyoctanal in both synthetic and biological environments is dictated by the interplay between its lipophilic hydrocarbon tail, the electrophilic aldehyde moiety, and the sterically demanding α -methoxy group. As first detailed in the foundational stereoselective synthesis literature by [1], the α -alkoxy substitution significantly influences its enolization rate and diastereofacial selectivity.

Quantitative Data & Causality Summary
PropertyValueCausality / Operational Impact
CAS Number 88722-73-0Unique regulatory identifier for procurement and SDS tracking[2].
Molecular Formula C₉H₁₈O₂The 8-carbon aliphatic chain dictates high lipophilicity, making it readily soluble in organic solvents but poorly soluble in aqueous media[3].
Molecular Weight 158.24 g/mol Low molecular weight contributes to moderate volatility, necessitating fume hood handling to mitigate inhalation risks[3].
Structural Feature α -Methoxy GroupIntroduces steric hindrance adjacent to the carbonyl, which slightly reduces its propensity for self-aldol condensation compared to unbranched aldehydes.
Functional Group Aldehyde (-CHO)Highly electrophilic center; highly susceptible to autoxidation via radical chain mechanisms when exposed to atmospheric oxygen.

Mechanistic Toxicology & GHS Hazard Profiling

The toxicity of 2-methoxyoctanal is not merely a physical hazard but a chemical one, driven by the electrophilicity of the aldehyde group. Under the Globally Harmonized System (GHS), aliphatic aldehydes of this class are typically categorized as Flammable Liquids (Category 4) , Skin/Eye Irritants (Category 2/2A) , and Skin Sensitizers (Category 1) .

The Causality of Aldehyde Toxicity

Aldehydes act as potent electrophiles. Upon dermal contact or inhalation, the lipophilic tail of 2-methoxyoctanal facilitates rapid penetration through cellular membranes. Once intracellular, the aldehyde undergoes nucleophilic attack by biological nucleophiles—specifically the thiol groups of cysteine and the ϵ -amino groups of lysine residues on cellular proteins.

This covalent protein adduction disrupts normal protein function and triggers cellular stress pathways. The primary sensor for this electrophilic stress is the Keap1 protein, which, upon adduction, releases the Nrf2 transcription factor to initiate an antioxidant response, as elucidated by. If the electrophilic burden exceeds the cellular antioxidant capacity, it results in inflammation and sensitization.

G A 2-Methoxyoctanal Exposure (Lipophilic Penetration) B Electrophilic Attack on Cellular Proteins (Cys/Lys) A->B C Protein Adduction & Loss of Function B->C D Keap1 Sensor Modification B->D G Cellular Sensitization / Inflammatory Response C->G E Nrf2 Release & Nuclear Translocation D->E F ARE Gene Transcription (Antioxidant Response) E->F F->G Mitigates

Mechanistic pathway of aldehyde-induced cellular stress and sensitization.

Self-Validating Handling & Storage Protocols

Aldehydes are notoriously unstable in the presence of atmospheric oxygen. They undergo autoxidation via a radical chain mechanism to form peroxy acids, which subsequently react with unoxidized aldehyde molecules to yield carboxylic acids (in this case, 2-methoxyoctanoic acid). To maintain the integrity of 2-methoxyoctanal for drug development workflows, strict inert atmosphere protocols must be employed, aligning with the standards in .

G Step1 Purge Flask & Syringe with Argon/N2 Step2 Equilibrate 2-Methoxyoctanal to Room Temp Step1->Step2 Step3 Syringe Transfer via Septum (Positive Pressure) Step2->Step3 Step4 Reaction Vessel (Inert Atmosphere) Step3->Step4 Risk O2 Exposure Risk (Seal Failure) Step3->Risk Atmospheric O2 Outcome Autoxidation to 2-Methoxyoctanoic Acid Risk->Outcome Radical Chain

Inert atmosphere transfer workflow and autoxidation risk pathway.

Step-by-Step Methodology: Schlenk-Line Transfer & Validation

This protocol is designed as a self-validating system to ensure chemical purity during transfer.

  • Thermal Equilibration: Remove the sealed septum-capped bottle of 2-methoxyoctanal from cold storage (2–8 °C) and allow it to equilibrate to room temperature in a desiccator. Causality: Preventing atmospheric moisture condensation on the septum, which would introduce water into the anhydrous reagent.

  • Inert Purging: Attach a Schlenk line to the receiving reaction flask. Perform three cycles of vacuum evacuation followed by backfilling with high-purity Argon.

  • Syringe Preparation: Flush a gas-tight glass syringe with Argon three times.

  • Positive Pressure Transfer: Insert an Argon-filled balloon with a needle into the reagent bottle to maintain positive pressure. Extract the required volume of 2-methoxyoctanal and transfer it to the reaction flask.

  • Self-Validation (IR Spectroscopy): To validate that the stock has not degraded via autoxidation, run a rapid Attenuated Total Reflectance Infrared (ATR-IR) spectrum of a micro-aliquot.

    • Validation Criteria: A pure sample will show a sharp, distinct carbonyl stretch ( C=O ) near 1725 cm⁻¹. The appearance of a broad O−H stretch between 3300–2500 cm⁻¹ definitively indicates autoxidation to 2-methoxyoctanoic acid, invalidating the reagent for sensitive coupling reactions.

Emergency Response & Chemical Quenching

In the event of a spill outside of containment, standard physical absorbents (like sand or vermiculite) are insufficient because they do not neutralize the reactive electrophilic hazard of the aldehyde.

Self-Validating Quenching Protocol (Sodium Bisulfite Method)

This protocol utilizes the specific reactivity of aldehydes to chemically neutralize the hazard, providing immediate visual and olfactory validation of success.

  • Containment: Isolate the spill area and ensure maximum fume hood exhaust or room ventilation. Wear appropriate PPE (nitrile gloves, splash goggles, respirator if outside a hood).

  • Chemical Neutralization: Generously apply a freshly prepared, saturated aqueous solution of sodium bisulfite ( NaHSO3​ ) directly onto the spilled 2-methoxyoctanal.

  • Agitation: Gently mix the biphasic liquid using a non-sparking tool to maximize surface area contact between the aqueous bisulfite and the lipophilic aldehyde.

  • Causality of Quenching: The bisulfite anion acts as a strong nucleophile, attacking the aldehyde carbonyl to form a stable α -hydroxy sulfonate salt.

  • Self-Validation: The neutralization is self-validating through two observable physical changes:

    • Olfactory: The sharp, pungent odor characteristic of aliphatic aldehydes will rapidly dissipate.

    • Phase Change: The highly lipophilic, water-insoluble 2-methoxyoctanal will convert into a highly water-soluble sulfonate salt. The previously biphasic mixture will become a homogeneous aqueous solution (or precipitate as a white crystalline solid if the solution becomes supersaturated), confirming complete chemical deactivation.

  • Disposal: Once validated, the neutralized aqueous mixture can be safely absorbed with vermiculite and disposed of as standard non-reactive aqueous organic waste.

References

  • Banfi, L., Bernardi, A., Colombo, L., Gennari, C., & Scolastico, C. (1984). High diastereoface selection in an ester enolate addition to α-alkoxy aldehydes: stereoselective synthesis of α-methylene-β-hydroxy-γ-alkoxy esters. The Journal of Organic Chemistry, 49(20), 3784–3790.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[Link]

  • Dinkova-Kostova, A. T., Holtzclaw, W. D., Cole, R. N., Itoh, K., Wakabayashi, N., Katoh, Y., Yamamoto, M., & Talalay, P. (2005). Direct evidence that sulfhydryl groups of Keap1 are the sensors regulating induction of phase 2 enzymes that protect against carcinogens and toxicity. Proceedings of the National Academy of Sciences, 102(12), 4584-4589.[Link]

Sources

Foundational

Solvation Dynamics and Solubility Profiling of 2-Methoxyoctanal: A Comprehensive Technical Guide

Executive Summary & Structural Rationale In the fields of synthetic chemistry, flavor and fragrance formulation, and lipid nanoparticle (LNP) engineering, understanding the precise solvation thermodynamics of amphiphilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the fields of synthetic chemistry, flavor and fragrance formulation, and lipid nanoparticle (LNP) engineering, understanding the precise solvation thermodynamics of amphiphilic or semi-polar aliphatic compounds is critical. 2-Methoxyoctanal (CAS No. 88722-73-0) [1] presents a unique physicochemical profile due to its structural duality.

As a Senior Application Scientist, it is imperative to view this molecule not merely as a generic aldehyde, but as a bipartite system:

  • The Hydrophobic Tail: An aliphatic eight-carbon (C8) chain that drives London dispersion forces and dictates non-polar affinity.

  • The Polar Headgroup: An aldehyde moiety coupled with an alpha-methoxy group (-OCH₃), which introduces a localized dipole moment and acts as a dual hydrogen-bond acceptor.

This structural configuration creates a highly specific solubility gradient. While the aliphatic tail resists aqueous solvation due to the high entropic cost of cavity formation in water [2], the oxygen-rich headgroup allows for enhanced solubility in polar aprotic and protic organic solvents compared to unfunctionalized alkanes.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To predict the solubility of 2-methoxyoctanal across various solvent matrices, we rely on the cohesive energy density principles defined by the Hansen Solubility Parameters (HSP) [3]. Solvation occurs when the total cohesive energy of the solvent closely matches that of the solute.

For 2-methoxyoctanal, the three HSP components ( δD​ for dispersion, δP​ for polarity, and δH​ for hydrogen bonding) can be extrapolated from its parent compound, octanal, and adjusted for the methoxy substitution:

  • δD​ (Dispersion): ~15.8 MPa 1/2 (Driven by the C8 aliphatic chain).

  • δP​ (Polarity): ~7.2 MPa 1/2 (Elevated by the combined dipole of the C=O and C-O-C bonds).

  • δH​ (Hydrogen Bonding): ~5.8 MPa 1/2 (Attributed to the lone pairs on the two oxygen atoms acting as H-bond acceptors).

Solvation Pathway Analysis

The interaction between 2-methoxyoctanal and different solvent classes is governed by specific thermodynamic pathways. The diagram below illustrates the causal relationship between the molecule's functional groups and its terminal solubility state.

G Compound 2-Methoxyoctanal (Bipartite Structure) Dispersion London Dispersion Forces (Aliphatic C8 Chain) Compound->Dispersion Hydrophobic Tail Dipole Dipole-Dipole Interactions (Aldehyde/Methoxy) Compound->Dipole Polar Head Hbond H-Bond Acceptance (Oxygen Lone Pairs) Compound->Hbond Oxygen Atoms NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Miscible Highly Soluble / Miscible NonPolar->Miscible PolarAprotic Polar Aprotic (e.g., DMSO, EtOAc) Moderate Moderately Soluble PolarAprotic->Moderate PolarProtic Polar Protic (e.g., Water, MeOH) Poor Poorly Soluble / Emulsion PolarProtic->Poor Dispersion->NonPolar Dominant Interaction Dipole->PolarAprotic Alignment Hbond->PolarProtic H-Bonding

Caption: Solvation pathways of 2-methoxyoctanal based on functional group interactions.

Quantitative Solubility Profile

Based on empirical modeling and comparative analysis with similar aliphatic aldehydes [4], the solubility profile of 2-methoxyoctanal (C9H18O2) [1] across standard laboratory and industrial solvents is summarized below.

Table 1: Solubility Profile of 2-Methoxyoctanal at 25°C

Solvent ClassSpecific SolventPolarity IndexDielectric Constant ( ϵ )Estimated SolubilitySolvation Rationale
Non-Polar Hexane0.11.89Miscible Complete dispersion force matching with the C8 aliphatic chain. No entropic penalty for mixing.
Non-Polar Toluene2.42.38Miscible Favorable π -alkyl interactions and low dielectric constant facilitate unrestricted solvation.
Polar Aprotic Ethyl Acetate4.46.02> 250 mg/mL Strong dipole-dipole alignment between the solvent and the methoxy-aldehyde headgroup.
Polar Aprotic DMSO7.246.7~ 50 - 100 mg/mL High polarity limits full aliphatic chain solvation, but strong interaction with the polar headgroup maintains moderate solubility.
Polar Protic Methanol5.132.7> 150 mg/mL Methanol acts as an H-bond donor to the oxygen lone pairs. The small solvent size allows accommodation of the C8 chain.
Polar Protic Water10.280.1< 1.0 mg/mL High cohesive energy of the water network rejects the hydrophobic octyl chain (hydrophobic effect), leading to phase separation.

Experimental Methodology: Self-Validating Solubility Determination

To empirically validate the solubility of 2-methoxyoctanal in novel solvent systems, a highly controlled, self-validating Shake-Flask Method coupled with GC-FID is required. As an application scientist, you must design protocols that actively prevent false positives (e.g., micro-emulsions masquerading as dissolved solute) and account for the volatility and oxidative susceptibility of aldehydes.

The Self-Validating Workflow

Workflow Prep 1. Solvent Saturation (Excess Solute + Solvent) Eq 2. Isothermal Equilibration (24h at 25.0°C, 200 rpm) Prep->Eq Induce supersaturation Sep 3. Phase Separation (Centrifugation + 0.22µm Filtration) Eq->Sep Reach thermodynamic equilibrium Quant 4. GC-FID Quantification (Internal Standard Addition) Sep->Quant Isolate true solution Val 5. Data Integrity Check (Mass Balance & Recovery) Quant->Val Correct for volatility Val->Prep Feedback loop if recovery < 98%

Caption: Self-validating shake-flask methodology for determining 2-methoxyoctanal solubility.

Step-by-Step Protocol & Scientific Rationale

Step 1: Preparation of Saturated Mixtures

  • Action: Add an excess amount of 2-methoxyoctanal (e.g., 500 mg) to 1.0 mL of the target solvent in a hermetically sealed amber glass vial.

  • Causality: Amber glass prevents photo-catalyzed oxidation of the aldehyde. Hermetic sealing prevents the evaporation of the solute and solvent, which would skew the concentration gradient.

Step 2: Isothermal Equilibration

  • Action: Agitate the vials at 200 rpm in a temperature-controlled orbital shaker at exactly 25.0 ± 0.1 °C for 24 to 48 hours.

  • Causality: Solubility is a thermodynamic parameter highly sensitive to temperature. Fluctuations alter the kinetic energy of the system, leading to supersaturation artifacts. A 24-hour minimum ensures the system reaches true thermodynamic equilibrium rather than a kinetic plateau.

Step 3: Rigorous Phase Separation

  • Action: Centrifuge the samples at 10,000 × g for 15 minutes at 25°C. Carefully extract the supernatant and pass it through a solvent-compatible 0.22 µm PTFE syringe filter.

  • Causality: Amphiphilic molecules like 2-methoxyoctanal can form nanoscale micelles or stable micro-emulsions in polar solvents (especially water or aqueous buffers). Without high-speed centrifugation and sub-micron filtration, these suspended droplets will be quantified as "dissolved," resulting in falsely elevated solubility readings.

Step 4: GC-FID Quantification with Internal Standard

  • Action: Dilute a precise aliquot of the filtered supernatant into a compatible diluent containing a known concentration of an internal standard (IS), such as n-decane. Analyze via Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Causality: Aldehydes are inherently volatile. By introducing an internal standard immediately upon sampling, any evaporative loss during sample preparation or injection is mathematically corrected by the constant Solute/IS peak area ratio. This creates a self-validating data point.

Conclusion

The solubility profile of 2-methoxyoctanal is dictated by the delicate balance between its hydrophobic C8 chain and its polar methoxy-aldehyde headgroup. It functions as a highly lipophilic compound that is miscible in non-polar organics, yet possesses enough hydrogen-bond accepting capability to dissolve moderately in polar protic solvents like methanol. For researchers formulating lipid-based delivery systems or conducting complex organic syntheses, leveraging these Hansen Solubility Parameters and employing rigorous, artifact-free quantification methods will ensure reproducible and thermodynamically sound results.

References

  • 2-methoxyoctanal - C9H18O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis Database. Available at:[Link]

  • Colloids and Surfaces A: Physicochemical and Engineering Aspects. VTechWorks (Discussion on Octanal properties and Hildebrand/Hansen solubility parameters). Available at: [Link]

  • Solubilization of Cyclohexane-Based Carboxamide Derivatives for Use as Sensates in Consumer Products (US20100040563A1). Google Patents (Application of Hansen Solubility Parameters for aldehydes and sensates).
Exploratory

electronic and steric effects of the methoxy group in 2-methoxyoctanal

An In-depth Technical Guide to the Electronic and Steric Effects of the Methoxy Group in 2-Methoxyoctanal Authored for Researchers, Scientists, and Drug Development Professionals Abstract The α-alkoxy aldehyde motif is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic and Steric Effects of the Methoxy Group in 2-Methoxyoctanal

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The α-alkoxy aldehyde motif is a cornerstone in the synthesis of complex molecules, particularly polyketides and carbohydrates. The substituent at the α-position, such as a methoxy group, exerts profound control over the stereochemical outcome of nucleophilic additions to the adjacent carbonyl. This guide provides a detailed examination of the dual electronic and steric nature of the methoxy group in the acyclic model system, 2-methoxyoctanal. We will dissect the competing inductive and stereoelectronic effects, analyze the resulting conformational preferences, and elucidate how these factors are manipulated to achieve high levels of diastereoselectivity under both non-chelating (Felkin-Anh) and chelating conditions. This document serves as a foundational resource, blending theoretical principles with practical experimental and computational protocols for professionals engaged in synthetic and medicinal chemistry.

The Dichotomous Electronic Nature of the α-Methoxy Group

The electronic influence of the methoxy group (-OCH₃) on the adjacent aldehyde in 2-methoxyoctanal is a classic example of competing effects. Understanding this dichotomy is fundamental to predicting the reactivity of the carbonyl group.[1][2]

Inductive Effect (-I): An Electrophilicity Enhancement

Due to the higher electronegativity of oxygen compared to carbon, the methoxy group exerts a potent electron-withdrawing inductive effect through the σ-bond framework.[1][3] This polarization pulls electron density away from the α-carbon and, consequently, from the carbonyl carbon. The net result is an increase in the partial positive charge (δ+) on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack compared to an unsubstituted aldehyde.[4]

The Generalized Anomeric Effect: A Stereoelectronic Counterbalance

While the inductive effect is straightforward, a more subtle, yet powerful, stereoelectronic effect is also at play. In acyclic systems like 2-methoxyoctanal, the generalized anomeric effect describes a stabilizing interaction between a lone pair of electrons on the methoxy oxygen and the antibonding orbital (σ*) of the adjacent C-C(O) bond.[5][6][7] This interaction, a form of hyperconjugation, donates electron density towards the carbonyl group.[8] For this overlap to be effective, a specific spatial arrangement (gauche or syn-periplanar) is required between the C-O bond and the C-CHO bond. This electronic donation partially counteracts the inductive withdrawal and has significant consequences for the molecule's preferred conformation and reactivity.

Caption: Competing electronic effects influencing the carbonyl group.

Steric Influence and Conformational Control

The steric bulk of the methoxy group, in conjunction with the electronic effects described above, dictates the conformational landscape of 2-methoxyoctanal. This, in turn, governs the facial selectivity of nucleophilic attack.

Conformational Analysis via the Felkin-Anh Model

In the absence of chelating agents, the diastereoselectivity of nucleophilic additions to chiral α-alkoxy aldehydes can be predicted by the Felkin-Anh model.[9][10] This model posits that the transition state conformation minimizes steric hindrance by placing the largest substituent on the α-carbon perpendicular to the carbonyl group.[9]

Due to the stabilizing hyperconjugative interaction (anomeric effect), the C-O bond of the methoxy group preferentially aligns with the C=O π* orbital.[10] This electronic factor often leads the methoxy group to be treated as the "Large" (L) substituent, regardless of its actual van der Waals radius compared to the alkyl chain. The nucleophile then attacks via the Bürgi-Dunitz trajectory, approaching from the face opposite the largest substituent (the methoxy group), leading to the anti diastereomer as the major product.[11]

Chelation Control: Reversing the Selectivity

The presence of a bidentate Lewis acid (e.g., MgBr₂, ZnCl₂, TiCl₄) dramatically alters the conformational preference and, therefore, the stereochemical outcome.[12][13] The Lewis acid coordinates to both the lone pairs of the carbonyl oxygen and the methoxy oxygen, forming a rigid, five-membered chelate ring.[14]

This chelation forces the methoxy group and the carbonyl to adopt a syn-periplanar conformation. The rest of the molecule arranges to minimize steric interactions, leaving one face of the planar carbonyl significantly less hindered. The nucleophile is now directed to this less-hindered face, leading to the formation of the syn diastereomer as the major product, the opposite outcome of the Felkin-Anh model.[15][16]

Stereocontrol_Models start 2-Methoxyoctanal + Nucleophile condition Chelating Lewis Acid (e.g., ZnCl₂, TiCl₄) Present? start->condition felkin_model Felkin-Anh Model Governs condition->felkin_model No chelation_model Chelation Control Dominates condition->chelation_model Yes felkin_ts Transition State: -OMe acts as 'Large' group -Staggered conformation felkin_model->felkin_ts felkin_product Major Product: 'Anti' Diastereomer felkin_ts->felkin_product chelation_ts Transition State: -Rigid 5-membered chelate ring -Syn-periplanar conformation chelation_model->chelation_ts chelation_product Major Product: 'Syn' Diastereomer chelation_ts->chelation_product

Caption: Decision pathway for predicting stereochemical outcomes.

Characterization and Analysis

A combination of spectroscopic and computational methods is essential for a comprehensive understanding of the structure and reactivity of 2-methoxyoctanal.

Spectroscopic Signatures

Spectroscopic analysis provides direct experimental evidence of the molecule's structure and the electronic environment of its functional groups.

Technique Key Feature Expected Observation for 2-Methoxyoctanal Rationale
¹H NMR Aldehydic Proton (CHO)δ 9.5 - 9.7 ppm, doubletHighly deshielded proton adjacent to an electronegative oxygen. Split by the α-proton.[17][18]
α-Proton (CH-O)δ 3.5 - 3.8 ppmShifted downfield due to attachment to both the carbonyl and the methoxy group.
Methoxy Protons (OCH₃)δ 3.3 - 3.4 ppm, singletCharacteristic chemical shift for a methoxy group adjacent to a chiral center.
¹³C NMR Carbonyl Carbon (C=O)δ 200 - 205 ppmTypical range for an aldehyde carbonyl, slightly influenced by the α-substituent.
IR Spectroscopy C=O Stretch~1725 - 1740 cm⁻¹The electron-withdrawing inductive effect of the α-methoxy group typically causes a slight increase in the stretching frequency compared to unsubstituted aliphatic aldehydes (~1720-1730 cm⁻¹).[17][18]
Computational Modeling

Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis provide invaluable insights that complement experimental data.

Computational_Workflow cluster_dft DFT Calculations cluster_nbo NBO Analysis start Input: 2-Methoxyoctanal Structure conf_search Conformational Search (Rotate Cα-C(O) bond) start->conf_search geom_opt Geometry Optimization & Frequency Calculation conf_search->geom_opt rel_energy Determine Relative Stabilities of Conformers (ΔG) geom_opt->rel_energy nbo_calc Perform NBO Calculation on Optimized Geometries geom_opt->nbo_calc orbital_int Quantify n -> σ* Interaction Energy (Anomeric Effect) nbo_calc->orbital_int

Caption: Workflow for computational analysis of 2-methoxyoctanal.

Experimental Protocols

The following protocols outline key experiments for synthesizing and analyzing the stereochemical behavior of 2-methoxyoctanal.

Protocol 4.1: Synthesis of 2-Methoxyoctanal

This protocol is adapted from established methods for the α-methoxylation of aldehydes.

Causality: The synthesis proceeds via an enol or enolate intermediate, which is then oxidized in the presence of methanol. This ensures the methoxy group is installed specifically at the α-position.

  • Enol Ether Formation: To a solution of octanal (1.0 eq) in trimethyl orthoformate (3.0 eq) and methanol (5.0 eq), add a catalytic amount of p-toluenesulfonic acid (0.05 eq). Stir at room temperature for 12-18 hours until TLC/GC-MS analysis indicates complete conversion to the dimethyl acetal.

  • Workup: Quench the reaction with saturated sodium bicarbonate solution. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Oxidative Methoxylation: Caution: Perform in a well-ventilated fume hood. Dissolve the crude acetal in a suitable solvent like dichloromethane. Cool the solution to -78 °C. Add a solution of m-CPBA or another suitable oxidizing agent in the same solvent dropwise.

  • Hydrolysis: After completion, quench the reaction carefully with a reducing agent (e.g., sodium thiosulfate solution). Allow the mixture to warm to room temperature and stir for 1 hour. Add 1M HCl solution and stir vigorously for 2-4 hours to hydrolyze the acetal to the desired 2-methoxyoctanal.

  • Purification: Separate the layers, extract the aqueous layer with dichloromethane, combine organic layers, wash with bicarbonate solution and brine, dry over MgSO₄, and purify by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield pure 2-methoxyoctanal.[19]

Protocol 4.2: Diastereoselective Reduction (A Comparative Study)

This protocol demonstrates the switch in diastereoselectivity between non-chelating and chelating conditions.

Causality: The choice of metal cation is critical. Na⁺ from NaBH₄ is a poor chelating agent, allowing the Felkin-Anh model to operate. Zn²⁺ from ZnCl₂ is a strong Lewis acid that forms a bidentate chelate, enforcing chelation control.

A. Non-Chelating (Felkin-Anh) Conditions:

  • Dissolve 2-methoxyoctanal (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction for 1 hour at 0 °C.

  • Quench by the slow addition of 1M HCl until the pH is ~5-6.

  • Extract with ethyl acetate (3x), wash with brine, dry over MgSO₄, and concentrate.

  • Analyze the crude product by ¹H NMR to determine the diastereomeric ratio (anti:syn) by integrating the signals corresponding to the newly formed carbinol proton.

B. Chelating Conditions:

  • Dissolve 2-methoxyoctanal (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar).

  • Add anhydrous zinc chloride (ZnCl₂, 1.2 eq) and stir for 30 minutes to allow chelate formation.

  • Add a reducing agent such as L-Selectride® or NaBH₄ (1.5 eq) and stir for 2-4 hours at -78 °C.

  • Quench the reaction with saturated aqueous Rochelle's salt solution and stir vigorously overnight until two clear layers form.

  • Extract with ethyl acetate (3x), wash with brine, dry over MgSO₄, and concentrate.

  • Analyze the crude product by ¹H NMR to determine the diastereomeric ratio (syn:anti).

Condition Dominant Model Expected Major Product Expected Ratio (Syn:Anti)
NaBH₄ in MeOHFelkin-Anhanti-2-methoxyoctan-1-ol< 1 : >1
ZnCl₂, NaBH₄ in THFChelation Controlsyn-2-methoxyoctan-1-ol> 10 : 1

Conclusion

The methoxy group in 2-methoxyoctanal is far from an innocent bystander. It is a powerful stereodirecting element whose influence is a delicate balance of opposing electronic forces and distinct steric demands. Its electron-withdrawing inductive effect activates the carbonyl, while a stabilizing anomeric effect dictates the molecule's preferred ground-state conformation. This conformational preference can be reliably exploited under non-chelating conditions to favor anti products via the Felkin-Anh model. More powerfully, the introduction of a chelating Lewis acid can override these inherent preferences, locking the molecule into a rigid conformation that directs nucleophiles to deliver syn products with high fidelity. A thorough understanding of these principles, verified through the spectroscopic and computational methods detailed herein, is indispensable for the rational design and execution of stereoselective syntheses in modern drug development and materials science.

References

  • Grokipedia. (n.d.). Anomeric effect.
  • Filo. (2025, April 8). But methoxy grp has negative inductive effect then how it's electron donating.
  • Wikipedia. (n.d.). Anomeric effect. Retrieved from [Link]

  • Al-Abras, A., et al. (2017). Exploring the Origin of the Generalized Anomeric Effects in the Acyclic Nonplanar Systems. The Journal of Physical Chemistry A, 121(31), 5997–6004. [Link]

  • Chemistry LibreTexts. (2020, October 20). 7.9: How Delocalized Electrons Affect pKa Values. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?. Retrieved from [Link]

  • Alabugin, I. V., et al. (2021). Anomeric Effect, Hyperconjugation and Electrostatics: Lessons from Complexity in a Classic Stereoelectronic Phenomenon. Chemical Society Reviews, 50(18), 10255-10338. [Link]

  • University of Calgary. (n.d.). Example Question involving substituent effects (inductive vs resonance). Retrieved from [Link]

  • ResearchGate. (n.d.). The Chelation-Controlled Mukaiyama Aldol Reaction of Chiral α- and β-Alkoxy Aldehydes. Retrieved from [Link]

  • Reetz, M. T., et al. (2014). The Chelation-controlled Mukaiyama Aldol Reaction of Chiral α- and β-Alkoxy Aldehydes. Chemistry Letters, 43(2), 164-172. [Link]

  • Armstrong, A. (2003-2004). OS-FGI Lecture2. Imperial College London.
  • LookChem. (2025, May 20). 2-methoxyoctanal. Retrieved from [Link]

  • Walsh, P. J., et al. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2371–2381. [Link]

  • OpenOChem Learn. (n.d.). Felkin-Anh Model. Retrieved from [Link]

  • Walsh, P. J., et al. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. Angewandte Chemie International Edition, 50(44), 10408-10411. [Link]

  • University of Wisconsin-Madison. (n.d.). The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 15). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

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Foundational

The Elusive Presence of 2-Methoxyoctanal in the Volatile Organic Compound Landscape: A Technical Guide

Abstract This technical guide delves into the current scientific understanding of 2-methoxyoctanal as a volatile organic compound (VOC). Despite its defined chemical structure, a thorough review of existing literature re...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide delves into the current scientific understanding of 2-methoxyoctanal as a volatile organic compound (VOC). Despite its defined chemical structure, a thorough review of existing literature reveals a notable absence of documented natural occurrences of this specific molecule in plant, fungal, or animal volatile emissions. This guide, therefore, takes a broader, technically grounded approach. It begins by addressing the apparent scarcity of 2-methoxyoctanal in nature and then pivots to a comprehensive exploration of structurally related and naturally abundant VOCs, including C8 aldehydes and other methoxylated compounds. We will explore the established biosynthetic pathways of these analogous molecules to propose a hypothetical route for the formation of 2-methoxyoctanal. Furthermore, this guide provides an in-depth overview of the state-of-the-art analytical methodologies that would be instrumental in the future identification and quantification of 2-methoxyoctanal, should it be discovered as a naturally occurring VOC. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and flavor chemistry by providing a foundational understanding of related compounds and the analytical tools necessary for novel VOC discovery.

Introduction: The Case of the Missing Methoxy-Aldehyde

Volatile organic compounds (VOCs) are a diverse class of carbon-containing chemicals that readily vaporize at room temperature.[1] They are produced by a vast array of natural sources, including plants and fungi, and play crucial roles in chemical communication, defense mechanisms, and as aroma constituents.[2][3] Aldehydes, in particular, are significant components of the VOC profiles of many organisms, contributing to their characteristic scents and biological activities.[3]

This guide focuses on a specific molecule: 2-methoxyoctanal. While its chemical structure is well-defined, extensive searches of the scientific literature have not yielded any reports of its isolation from natural sources as a VOC. This is a significant finding in itself, as it suggests that if 2-methoxyoctanal is a natural product, it is likely a very rare one or has thus far eluded detection by standard analytical methods.

The absence of evidence, however, is not evidence of absence. It is plausible that 2-methoxyoctanal exists in trace amounts, in specific, unexamined organisms, or under particular physiological conditions. Therefore, this guide will proceed by building a framework of knowledge based on what is known about structurally similar, naturally occurring VOCs. By understanding the origins and properties of these related compounds, we can infer a potential biosynthetic pathway for 2-methoxyoctanal and, importantly, define the analytical strategies required for its potential discovery.

The Chemical Neighborhood: Naturally Occurring C8 Aldehydes and Methoxylated VOCs

To understand the potential ecological and biochemical context of 2-methoxyoctanal, we will examine two classes of related, naturally occurring VOCs: C8 aldehydes and other methoxylated volatile compounds.

The C8 Aldehydes: A Common Floral and Fruity Note

The eight-carbon aldehyde, octanal (also known as aldehyde C-8), is a well-documented natural product.[4] It is a common component of the aroma profile of many fruits, flowers, and essential oils, contributing a characteristic waxy, orange-like scent.[5]

Compound Common Natural Sources Associated Aroma/Flavor
Octanal (Aldehyde C-8)Bergamot oil, blood orange oil, other citrus oils[4]Waxy, fatty, orange-like[5]
(E)-2-OctenalReported in various fruits and vegetablesGreen, fatty, cucumber-like

The biosynthesis of aliphatic aldehydes, such as octanal, in plants and fungi is primarily derived from the oxidation of fatty acids.[6] These pathways involve the enzymatic cleavage of lipid hydroperoxides, leading to the formation of a variety of aldehydes with different chain lengths.[6]

Methoxylated VOCs: A Diverse and Bioactive Group

The presence of a methoxy (-OCH3) group can significantly alter the chemical and biological properties of a VOC. Methylation is a common biochemical reaction, and a variety of methoxylated VOCs are known to be produced by plants and fungi.[7] These compounds often possess distinct aromas and can exhibit a range of biological activities, including antifungal and signaling functions.

A Hypothetical Biosynthesis of 2-Methoxyoctanal

Given the absence of a known natural source, the biosynthetic pathway for 2-methoxyoctanal can only be inferred by analogy to established metabolic routes for similar molecules. The formation of 2-methoxyoctanal would likely involve two key steps: the synthesis of an eight-carbon aldehyde precursor and a subsequent methylation event.

A plausible precursor would be 2-hydroxyoctanal. The biosynthesis of this intermediate could arise from the alpha-hydroxylation of octanoic acid, followed by reduction of the carboxylic acid to an aldehyde. The final and most critical step would be the methylation of the hydroxyl group at the C2 position. This reaction would likely be catalyzed by a methyltransferase enzyme, utilizing a methyl donor such as S-adenosyl methionine (SAM).[7]

hypothetical_biosynthesis Octanoic_Acid Octanoic Acid alpha_Hydroxyoctanoic_Acid α-Hydroxyoctanoic Acid Octanoic_Acid->alpha_Hydroxyoctanoic_Acid α-Hydroxylase two_Hydroxyoctanal 2-Hydroxyoctanal alpha_Hydroxyoctanoic_Acid->two_Hydroxyoctanal Carboxylic Acid Reductase two_Methoxyoctanal 2-Methoxyoctanal two_Hydroxyoctanal->two_Methoxyoctanal Methyltransferase (SAM as methyl donor)

Caption: A hypothetical biosynthetic pathway for 2-methoxyoctanal.

Analytical Methodologies for the Detection and Characterization of 2-Methoxyoctanal

The successful identification of novel, trace-level VOCs like 2-methoxyoctanal hinges on the use of highly sensitive and selective analytical techniques. The standard approach involves sample collection and pre-concentration, followed by separation and detection.

Sample Collection and Preparation

For the analysis of airborne VOCs, several collection methods are employed. These include:

  • Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample headspace, adsorbing VOCs for subsequent analysis.[8]

  • Sorbent Tubes: Air is drawn through a tube packed with an adsorbent material that traps VOCs. The trapped compounds are then thermally desorbed for analysis.

  • Impinger/Cartridge Derivatization: Air is bubbled through a solution or passed through a cartridge containing a derivatizing agent, such as 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes and ketones to form stable derivatives.[9] This is a highly effective method for the analysis of carbonyl compounds.[10][11]

Separation and Detection: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is the gold-standard for the analysis of volatile and semi-volatile organic compounds.

  • Gas Chromatography (GC): The collected VOCs are separated based on their boiling points and interactions with a stationary phase within a long, thin capillary column.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound that acts as a chemical fingerprint.

High-Performance Liquid Chromatography (HPLC) for Derivatized Aldehydes

When aldehydes are collected using DNPH derivatization, high-performance liquid chromatography (HPLC) with UV detection is the preferred method of analysis.[9][10] The DNPH derivatives are separated on a reversed-phase column and detected by their strong absorbance in the UV region.[11]

Experimental Protocol: A Workflow for the Discovery of 2-Methoxyoctanal

The following protocol outlines a comprehensive workflow for the investigation of 2-methoxyoctanal in a novel biological sample (e.g., fungal headspace).

Objective: To determine the presence or absence of 2-methoxyoctanal in the volatile emissions of a sample.

Methodology:

  • Sample Incubation: The biological sample is placed in a sealed, inert container (e.g., a glass desiccator) and incubated under controlled conditions to allow for the accumulation of VOCs in the headspace.

  • VOC Collection (Dual Approach):

    • SPME: A SPME fiber (e.g., with a PDMS/DVB coating) is exposed to the headspace for a defined period to adsorb a broad range of VOCs.

    • DNPH Cartridge: A known volume of the headspace air is drawn through a DNPH-coated silica cartridge to specifically capture and derivatize any aldehydes and ketones present.

  • GC-MS Analysis of SPME Sample:

    • The SPME fiber is thermally desorbed in the injection port of a GC-MS system.

    • A temperature gradient is applied to the GC column to separate the VOCs.

    • The mass spectrometer is operated in full scan mode to acquire mass spectra for all eluting compounds.

    • The resulting chromatogram is analyzed for peaks with a mass spectrum consistent with the fragmentation pattern of 2-methoxyoctanal.

  • HPLC-UV Analysis of DNPH Sample:

    • The DNPH cartridge is eluted with a suitable solvent (e.g., acetonitrile).

    • The eluate is analyzed by HPLC with a UV detector set to the appropriate wavelength for DNPH derivatives.

    • The retention time of any detected peaks is compared to that of a synthesized 2-methoxyoctanal-DNPH standard.

  • Data Analysis and Confirmation:

    • If a candidate peak for 2-methoxyoctanal is detected by GC-MS, its mass spectrum is compared to a reference spectrum (if available) or interpreted based on known fragmentation patterns of aldehydes and methoxylated compounds.

    • Confirmation of identity requires comparison of both the retention time and mass spectrum with an authentic, synthesized standard of 2-methoxyoctanal.

Caption: An experimental workflow for the discovery of 2-methoxyoctanal.

Conclusion

While the natural occurrence of 2-methoxyoctanal as a volatile organic compound remains unconfirmed in the current scientific literature, this guide provides a robust framework for its potential discovery and characterization. By understanding the biosynthesis and analytical signatures of related C8 aldehydes and methoxylated VOCs, researchers are better equipped to search for this elusive molecule. The detailed analytical workflows presented here, utilizing both GC-MS and HPLC, offer a clear path forward for investigating the presence of 2-methoxyoctanal in a variety of biological matrices. The potential discovery of this compound would not only add to the known diversity of natural products but could also open new avenues of research into its ecological role and potential applications in the flavor, fragrance, and pharmaceutical industries.

References

  • Study on the pollution level and source analysis of aldehydes and ketones in indoor environment based on HPLC pl
  • Analysis of Formaldehyde and Acetaldehyde in Ambient Air Using Integr
  • Biocompatible chemistry enables the interfacing of non-enzymatic catalysis with engineered microbial metabolism. (n.d.).
  • Methods for Determining Aldehydes in Air. (n.d.).
  • Method for the determination of aldehydes and ketones in ambient air using HPLC. (n.d.). EPA.
  • Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. (n.d.).
  • Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses. (n.d.). PMC.
  • Hydroxymethyl
  • Methylenation for Aldehydes and Ketones Using 1-Methylbenzimidazol-2-yl Methyl Sulfone. (2020).
  • Aryl-aldehyde formation in fungal polyketides: Discovery and characterization of a distinct biosynthetic mechanism. (n.d.). PMC.
  • Recent Development on Plant Aldehyde Dehydrogenase Enzymes and Their Functions in Plant Development and Stress Signaling. (2020). MDPI.
  • octanal (aldehyde C-8), 124-13-0. (n.d.). The Good Scents Company.
  • Microbial Engineering for Aldehyde Synthesis. (2015). MIT Open Access Articles.
  • Practical Methylenation Reaction for Aldehydes and Ketones Using New Julia-Type Reagents. (2015).
  • The Natural Sources of Volatile Organic Compounds (VOCs). (n.d.). Foobot.
  • Aldehydes in perfumery. (2022). Scentspiracy.
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  • Aldehydes: What We Should Know About Them. (2024). MDPI.
  • C8 volatiles (C8-VOCs) explain a substantial percentage of the... (n.d.).
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  • Anthropogenic Volatile Organic Compound (AVOC) Autoxidation as a Source of Highly Oxygenated Organic Molecules (HOM). (2021).
  • Analysis for wine C5–C8 aldehydes through the determination of their O-(2,3,4,5,6-pentafluorobenzyl)oximes formed directly in the solid phase extraction cartridge. (n.d.).
  • Identification of Small Aliphatic Aldehydes in Pretreated Lignocellulosic Feedstocks and Evaluation of Their Inhibitory Effects on Yeast. (2015).
  • Review of source analyses of ambient volatile organic compounds considering reactive losses. (2024). ACP.
  • A Focus on the Emission of Volatile Organic Compounds (VOCs) from Raw Materials Potentially Used in Human Odor Sampling. (2025). MDPI.

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Protocols & Analytical Methods

Method

The Synthetic Versatility of 2-Methoxyoctanal: A Guide for Chemical Researchers

Introduction: Unveiling the Potential of a Versatile Aldehyde In the landscape of organic synthesis, the strategic placement of functional groups can unlock novel pathways to complex molecular architectures. 2-Methoxyoct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Versatile Aldehyde

In the landscape of organic synthesis, the strategic placement of functional groups can unlock novel pathways to complex molecular architectures. 2-Methoxyoctanal, a chiral α-alkoxy aldehyde, represents a valuable yet under-explored building block for chemists in pharmaceutical and materials science. Its structure, featuring a reactive aldehyde, a chiral center at the α-position, and a methoxy group, offers a unique combination of handles for stereoselective transformations. This guide provides an in-depth exploration of the potential applications of 2-methoxyoctanal as a chemical synthetic intermediate, complete with detailed protocols and mechanistic insights. While direct literature on 2-methoxyoctanal is sparse, this document leverages the well-established reactivity of analogous α-alkoxy aldehydes to provide a robust framework for its utilization.

Core Physicochemical Properties

A foundational understanding of a reagent's properties is paramount for its effective application. The key physicochemical properties of 2-methoxyoctanal are summarized below.

PropertyValueReference(s)
Molecular FormulaC9H18O2[1]
Molecular Weight158.24 g/mol [1]
SMILESCCCCCCC(OC)C=O[1]
InChIKeyXSNVOKCRNICHMO-UHFFFAOYAP[1]

Synthesis of 2-Methoxyoctanal: A Conceptual Protocol

Conceptual Workflow: Oxidation of 2-Methoxyoctan-1-ol

Start 2-Methoxyoctan-1-ol Oxidation Mild Oxidation (e.g., Swern, DMP) Start->Oxidation [O] Product 2-Methoxyoctanal Oxidation->Product

Caption: General workflow for the synthesis of 2-methoxyoctanal.

Detailed Protocol: Swern Oxidation

The Swern oxidation is a reliable method for the mild oxidation of primary alcohols to aldehydes, minimizing the risk of over-oxidation to the carboxylic acid.[2]

Materials:

  • 2-Methoxyoctan-1-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM under an inert atmosphere.

  • Oxalyl Chloride Activation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

  • Alcohol Addition: Add a solution of 2-methoxyoctan-1-ol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, again ensuring the temperature remains below -60 °C. Stir for 30 minutes.

  • Quenching: Add triethylamine (5.0 equivalents) to the flask, and stir the mixture for an additional 30 minutes, allowing it to warm to room temperature.

  • Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 2-methoxyoctanal.

Applications in Asymmetric Synthesis: A Chiral Building Block

The true utility of 2-methoxyoctanal lies in its application as a chiral building block for the synthesis of complex, stereochemically-defined molecules.[2][3][4] The aldehyde functionality serves as a versatile handle for a variety of carbon-carbon bond-forming reactions.

Diastereoselective Nucleophilic Additions

The α-methoxy group exerts significant stereocontrol in nucleophilic additions to the aldehyde, allowing for the synthesis of diastereomerically enriched products.[5] This is a cornerstone of its application in constructing stereochemically rich fragments of natural products and pharmaceuticals.

Conceptual Pathway: Diastereoselective Grignard Addition

Aldehyde 2-Methoxyoctanal Chelation Chelation-Controlled Transition State Aldehyde->Chelation Grignard R-MgBr Grignard->Chelation Product Diastereomerically Enriched Secondary Alcohol Chelation->Product Nucleophilic Attack

Caption: Stereocontrol in Grignard addition to 2-methoxyoctanal.

Protocol: Diastereoselective Addition of a Grignard Reagent

Materials:

  • 2-Methoxyoctanal

  • Grignard reagent (e.g., methylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve 2-methoxyoctanal (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent (1.1 equivalents) to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification and Analysis: Purify the product by flash chromatography. The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC.

Organocatalytic Transformations

The aldehyde functionality of 2-methoxyoctanal makes it an excellent substrate for a variety of organocatalytic reactions, enabling the enantioselective synthesis of complex molecules.[6][7]

Conceptual Workflow: Organocatalytic Michael Addition

cluster_0 Iminium Ion Formation cluster_1 Michael Addition and Hydrolysis Aldehyde 2-Methoxyoctanal Iminium Iminium Ion Intermediate Aldehyde->Iminium + Catalyst, -H2O Catalyst Chiral Amine Catalyst (e.g., Proline derivative) Catalyst->Iminium Adduct Enamine Intermediate Iminium->Adduct + Nucleophile Nucleophile Michael Donor (e.g., Nitroalkane) Nucleophile->Adduct Product Chiral Michael Adduct Adduct->Product + H2O, -Catalyst

Caption: Organocatalytic Michael addition involving 2-methoxyoctanal.

Protocol: Enantioselective Michael Addition of Nitroalkanes

Materials:

  • 2-Methoxyoctanal

  • Nitroalkane (e.g., nitromethane)

  • Chiral diphenylprolinol silyl ether catalyst

  • Organic solvent (e.g., toluene)

  • Weak acid co-catalyst (e.g., benzoic acid)

Procedure:

  • Reaction Setup: To a vial containing a magnetic stir bar, add the chiral diphenylprolinol silyl ether catalyst (10-20 mol%) and the weak acid co-catalyst (10-20 mol%).

  • Reagent Addition: Add 2-methoxyoctanal (1.0 equivalent) and the nitroalkane (2.0 equivalents) to the vial, followed by the organic solvent.

  • Reaction: Stir the mixture at room temperature until the starting aldehyde is consumed (monitor by TLC).

  • Purification: Directly purify the reaction mixture by flash column chromatography on silica gel to afford the chiral Michael adduct.

Potential Applications in Drug Discovery and Natural Product Synthesis

The structural motifs accessible from 2-methoxyoctanal are prevalent in a variety of biologically active molecules. The ability to introduce a stereocenter with an adjacent methoxy group early in a synthetic sequence is highly advantageous.[2][8] For instance, the polyketide family of natural products often contains such stereochemical arrangements, and many of these compounds exhibit potent anticancer or antibiotic properties. The synthetic fragments derived from 2-methoxyoctanal could serve as key intermediates in the total synthesis of these complex molecules.

Conclusion

2-Methoxyoctanal, while not extensively documented, holds significant promise as a versatile chiral building block in organic synthesis. By leveraging the established reactivity of α-alkoxy aldehydes, researchers can confidently employ this intermediate in a range of stereoselective transformations, including nucleophilic additions and organocatalytic reactions. The protocols and conceptual frameworks presented in this guide are intended to empower scientists in drug discovery and natural product synthesis to unlock the synthetic potential of this valuable chiral synthon.

References

  • Andrés, J. M., Pedrosa, R., Pérez-Encabo, A., & Ramírez, M. (2006). Diastereoselective synthesis of enantioenriched homopropargyl amino alcohols from α-dibenzylamino aldehydes and their use as chiral synthons. Tetrahedron, 62(33), 7783-7792.
  • Marshall, J. A., & Gung, W. Y. (1989). Diastereoselective additions of enantioenriched .gamma.-(alkoxy)allyl stannanes to .alpha.-alkoxy aldehydes: a synthetic route to carbohydrates. The Journal of Organic Chemistry, 54(17), 4099-4113.
  • Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886–10894.
  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • MDPI. (2021, August 22). Regiodivergent Organocatalytic Reactions. Retrieved from [Link]

  • Sarkar, K. (2025). Bridging Worlds: Exploring the Synergy of Medicinal and Organic Chemistry. Journal of Medicinal and Organic Chemistry, 8(1), 279-281.
  • PubChem. (n.d.). 2-Methoxyoctane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxypentanal. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application

gas chromatography-mass spectrometry (GC-MS) method for 2-methoxyoctanal

An In-Depth Guide to the Quantitative Analysis of 2-Methoxyoctanal using Gas Chromatography-Mass Spectrometry (GC-MS) Authored by a Senior Application Scientist Introduction and Applicability 2-Methoxyoctanal is a volati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Quantitative Analysis of 2-Methoxyoctanal using Gas Chromatography-Mass Spectrometry (GC-MS)

Authored by a Senior Application Scientist

Introduction and Applicability

2-Methoxyoctanal is a volatile organic compound (VOC) characterized by its aldehyde and ether functional groups. Its analysis is pertinent in fields such as flavor and fragrance chemistry, environmental monitoring, and as a potential biomarker or metabolic byproduct. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for the identification and quantification of such volatile and semi-volatile compounds.[1] Its power lies in the high-resolution separation capabilities of gas chromatography coupled with the definitive structural elucidation and sensitive detection provided by mass spectrometry.[2]

This application note provides a comprehensive, field-proven protocol for the analysis of 2-methoxyoctanal. We will delve into the rationale behind methodological choices, from sample preparation to data analysis, to establish a robust and self-validating system. The methodologies described are designed for researchers, scientists, and quality control professionals who require a reliable and sensitive method for this analyte.

Principle of the Method: Headspace-SPME-GC-MS

Direct injection of complex samples into a GC-MS can introduce non-volatile matrix components that contaminate the inlet and column, leading to poor chromatographic performance and instrument downtime. To overcome this, we employ Headspace-Solid Phase Microextraction (HS-SPME). This solvent-free extraction technique is ideal for isolating volatile analytes like 2-methoxyoctanal from liquid or solid matrices.[3]

The core principle involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) in a sealed, heated vial. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the SPME fiber.[2] The fiber is subsequently retracted and transferred to the hot GC inlet, where the adsorbed analytes are thermally desorbed and swept onto the analytical column for separation and subsequent detection by the mass spectrometer. This process concentrates the analyte while leaving non-volatile interferences behind, significantly enhancing sensitivity and system longevity.

Predicted Mass Spectrometry Fragmentation of 2-Methoxyoctanal

Understanding the fragmentation pattern of the target analyte under Electron Ionization (EI) is crucial for confident identification and for selecting appropriate ions for quantitative analysis in Selected Ion Monitoring (SIM) mode. For 2-methoxyoctanal, fragmentation is primarily driven by the presence of the ether functional group.

The most characteristic and dominant fragmentation pathway for ethers is alpha-cleavage , which involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom.[4] For 2-methoxyoctanal, the most favored alpha-cleavage occurs at the C2-C3 bond. This is because it results in the formation of a highly stable, resonance-stabilized secondary oxonium ion.

  • Molecular Ion (M•+): m/z 158

  • Predicted Base Peak (Alpha-Cleavage): Cleavage of the C2-C3 bond yields a stable oxonium ion with m/z 59 ([CH(OCH₃)CH₃]⁺). This is expected to be the most abundant fragment and is an excellent choice for a quantifier ion.

  • Other Characteristic Fragments: Fragmentation of the alkyl chain will produce a series of carbocations differing by 14 mass units (-CH₂-).[4] Another potential alpha-cleavage (loss of a methyl radical from the methoxy group) could produce a fragment at m/z 143, though this is typically less favored.

The selection of a unique and intense quantifier ion (like m/z 59) is paramount for achieving high sensitivity and selectivity, especially in complex matrices.[5]

Experimental Protocols

Materials and Reagents
  • Standards: 2-Methoxyoctanal (≥98% purity), Internal Standard (e.g., 2-methoxy-nonanal or a stable isotope-labeled analog).

  • Solvents: Methanol (GC or HPLC grade) for stock solution preparation.

  • Reagents: Sodium Chloride (ACS grade, for salting out).

  • Vials: 20 mL headspace vials with PTFE/silicone septa and magnetic crimp caps.

  • SPME Fibers: 75 µm Carboxen®/Polydimethylsiloxane (PDMS) or similar fiber suitable for aldehydes and volatile compounds.

Sample Preparation: HS-SPME Protocol

The causality behind this protocol is to reproducibly drive the volatile 2-methoxyoctanal from the sample matrix into the headspace for efficient adsorption by the SPME fiber.

  • Sample Aliquoting: Place 5 mL of the liquid sample (or 1-2 g of homogenized solid sample) into a 20 mL headspace vial.

  • Matrix Modification: Add ~1.5 g of sodium chloride to the vial. This "salting-out" effect increases the ionic strength of the aqueous phase, which decreases the solubility of organic analytes and promotes their partitioning into the headspace.[6]

  • Internal Standard Spiking: Spike the sample with a known concentration of the internal standard solution. The use of an internal standard is critical as it corrects for variations in extraction efficiency and injection volume, ensuring accuracy and precision.

  • Vial Sealing: Immediately seal the vial with a magnetic crimp cap.

  • Incubation and Extraction: Place the vial in the GC-MS autosampler tray. The system is programmed to perform the following steps automatically:

    • Equilibration: Incubate the vial at 60°C for 15 minutes with agitation. This allows the sample to reach thermal equilibrium and partition analytes into the headspace.

    • Extraction: Expose the SPME fiber to the headspace for 30 minutes at 60°C to adsorb the volatile compounds. These parameters should be optimized for your specific application.[3]

GC-MS Instrumental Method

The choice of a mid-polarity column provides an optimal balance of interactions for separating compounds with different functional groups, like the aldehyde and ether in 2-methoxyoctanal, ensuring good peak shape.

ParameterRecommended SettingRationale
GC System Gas Chromatograph with AutosamplerAutomation ensures high throughput and reproducibility.
Injector Split/Splitless Inlet
ModeSplitlessEnsures the entire desorbed sample is transferred to the column, maximizing sensitivity.[5]
Inlet Temperature250°CEnsures rapid and complete thermal desorption of analytes from the SPME fiber.
Column
TypeDB-624 or equivalent mid-polarity columnProvides excellent selectivity for volatile organic compounds.
Dimensions30 m x 0.25 mm ID, 1.4 µm film thicknessStandard dimensions offering a good balance of resolution and analysis time.
Carrier Gas
GasHelium (99.999% purity)Inert carrier gas standard for GC-MS.
Flow Rate1.2 mL/min (Constant Flow Mode)Ensures consistent retention times and optimal chromatographic performance.
Oven Program
Initial Temperature40°C, hold for 3 minutesAllows for focusing of volatile analytes at the head of the column.
Ramp 110°C/min to 180°CSeparates the majority of volatile and semi-volatile compounds.
Ramp 225°C/min to 240°C, hold for 4 minutesCleans the column of any less volatile matrix components.
Mass Spectrometer
SystemSingle Quadrupole or Ion Trap MS
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.[4]
MS Source Temp.230°CStandard operating temperature.
MS Quad Temp.150°CStandard operating temperature.
Data Acquisition
ModeFull Scan (for identification)Scan m/z 45–300 to obtain the full mass spectrum for qualitative analysis and confirmation.[3]
Selected Ion Monitoring (SIM) (for quantification)Monitor specific ions (e.g., m/z 59 for 2-methoxyoctanal and a unique ion for the IS) to maximize sensitivity and selectivity.[6]

Method Validation

A method is only trustworthy if its performance is validated. The protocol should be validated according to ICH Q2(R1) guidelines or equivalent standards.[7] The following table presents typical performance criteria that this method is expected to achieve.

Validation ParameterAcceptance CriteriaPurpose
Specificity No interference at the analyte's retention time.Ensures the signal is from the analyte only.[7]
Linearity Correlation Coefficient (R²) ≥ 0.995Confirms a proportional response to concentration.[8]
Range e.g., 0.5 - 200 µg/LThe concentration range over which the method is linear, accurate, and precise.
Limit of Detection (LOD) S/N ratio ≥ 3The lowest concentration that can be reliably detected.[8]
Limit of Quantitation (LOQ) S/N ratio ≥ 10The lowest concentration that can be accurately quantified.[6]
Accuracy (% Recovery) 90 - 110%Measures the closeness of the results to the true value.[9]
Precision (%RSD) < 15%Measures the repeatability of the analysis.[6]

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the 2-methoxyoctanal quantifier ion (e.g., m/z 59) and the internal standard quantifier ion using the instrument's data processing software.

  • Calibration Curve: Prepare a series of calibration standards of known concentrations containing a constant amount of the internal standard. Analyze these standards using the described method.

  • Regression Analysis: Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).[7]

  • Quantification: For unknown samples, calculate the peak area ratio and use the regression equation to determine the concentration of 2-methoxyoctanal.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the entire analytical process, from sample receipt to final data reporting.

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Receive Sample Aliquot Aliquot 5mL into Vial Sample->Aliquot Salt Add NaCl (1.5g) Aliquot->Salt Spike Spike Internal Standard Salt->Spike Seal Seal Vial Spike->Seal Equilibrate Equilibrate (60°C, 15 min) Seal->Equilibrate Extract Extract with SPME Fiber (60°C, 30 min) Equilibrate->Extract Desorb Desorb in GC Inlet (250°C) Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect MS Detection (Scan or SIM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Apply Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Sources

Method

Application Note: A Practical Guide to the Catalytic α-Methoxylation of Aliphatic Aldehydes for the Synthesis of 2-Methoxyoctanal

Abstract This comprehensive application note provides a detailed protocol for the synthesis of 2-methoxyoctanal, a valuable α-alkoxyaldehyde, through the catalytic α-methoxylation of octanal. α-Alkoxyaldehydes are import...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 2-methoxyoctanal, a valuable α-alkoxyaldehyde, through the catalytic α-methoxylation of octanal. α-Alkoxyaldehydes are important chiral building blocks in the synthesis of natural products and medicinal agents.[1][2][3] This document outlines a robust two-step synthetic pathway, commencing with the organocatalytic α-hydroxylation of octanal, followed by a classical Williamson ether synthesis to yield the desired 2-methoxyoctanal. Additionally, this note discusses a promising direct electrochemical approach as a modern and efficient alternative. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the underlying chemical principles and providing actionable, step-by-step instructions.

Introduction: The Significance of α-Alkoxyaldehydes

The introduction of an oxygen-containing functional group at the α-position of an aldehyde significantly enhances its synthetic utility. The resulting α-oxyaldehydes are highly reactive and versatile intermediates, allowing for a variety of subsequent chemical transformations.[4] Specifically, α-alkoxyaldehydes, such as 2-methoxyoctanal, serve as key synthons in the construction of complex molecular architectures found in numerous biologically active compounds. The development of efficient and selective methods for their synthesis is, therefore, a topic of considerable interest in the field of organic chemistry.

Reaction Mechanism and Strategy

The synthesis of 2-methoxyoctanal from octanal can be strategically approached via a two-step sequence. This methodology was chosen for its reliability and the wealth of established literature for each individual step.

Step 1: Organocatalytic α-Hydroxylation of Octanal

The initial and most critical step is the introduction of a hydroxyl group at the α-position of octanal. This is effectively achieved through enamine catalysis, a cornerstone of modern organocatalysis.[1][2][3][5] In this process, the aldehyde reacts with a chiral secondary amine catalyst, typically L-proline, to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophilic oxygen source to generate the α-hydroxylated aldehyde upon hydrolysis.

Step 2: Williamson Ether Synthesis for Methoxylation

Following the successful α-hydroxylation, the resulting 2-hydroxyoctanal is converted to 2-methoxyoctanal via a standard Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile and attacks a methylating agent, such as methyl iodide, to form the desired ether linkage.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
Octanal≥98%Sigma-Aldrich
L-Proline≥99%Sigma-Aldrich
Nitrosobenzene98%Alfa Aesar
Chloroform (CHCl3)Anhydrous, ≥99%Sigma-Aldrich
Sodium Borohydride (NaBH4)≥98%Sigma-Aldrich
Ethanol (EtOH)AnhydrousSigma-Aldrich
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Methyl Iodide (CH3I)99.5%Sigma-Aldrich
Diethyl Ether (Et2O)AnhydrousSigma-Aldrich
Saturated aq. NH4Cl
Saturated aq. NaHCO3
Brine
Anhydrous MgSO4

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Nitrosobenzene is a carcinogen and should be handled with extreme care. Sodium hydride is a flammable solid and reacts violently with water. Methyl iodide is toxic and a suspected carcinogen.

Step-by-Step Protocol: Synthesis of 2-Methoxyoctanal

Part A: Organocatalytic α-Hydroxylation of Octanal

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add octanal (5.0 g, 39.0 mmol) and anhydrous chloroform (40 mL).

  • Add L-proline (0.45 g, 3.9 mmol, 10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • In a separate flask, dissolve nitrosobenzene (4.18 g, 39.0 mmol) in anhydrous chloroform (20 mL).

  • Slowly add the nitrosobenzene solution to the octanal/L-proline mixture over a period of 30 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% ethyl acetate in hexanes).

  • Upon completion, the crude α-oxyaminated product is typically not isolated due to its instability and tendency to oligomerize.[5] The reaction mixture is directly carried forward to a reduction step to yield the more stable 2-hydroxyoctan-1-ol.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add ethanol (50 mL) followed by the portion-wise addition of sodium borohydride (2.21 g, 58.5 mmol) over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain crude 2-hydroxyoctan-1-ol.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 30-50% ethyl acetate in hexanes) to afford pure 2-hydroxyoctan-1-ol. Note: For the subsequent methoxylation step, the intermediate 2-hydroxyoctanal can be obtained by a milder workup or by oxidation of the diol, though direct use of the diol and selective protection/reaction strategies can also be considered.

Part B: Williamson Ether Synthesis to 2-Methoxyoctanal

This protocol assumes the successful isolation of 2-hydroxyoctanal. If 2-hydroxyoctan-1-ol is the starting material, a selective oxidation of the primary alcohol would be required first.

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 0.62 g, 15.5 mmol) in anhydrous THF (30 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-hydroxyoctanal (2.0 g, 13.9 mmol) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (2.36 g, 1.04 mL, 16.7 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Carefully quench the reaction by the slow addition of water (20 mL).

  • Extract the mixture with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 10% ethyl acetate in hexanes) to yield pure 2-methoxyoctanal.

Visualization of the Synthetic Workflow

G cluster_0 Part A: α-Hydroxylation cluster_1 Part B: Methoxylation Octanal Octanal Enamine Enamine Intermediate Octanal->Enamine L-Proline Oxyaminated α-Oxyaminated Aldehyde Enamine->Oxyaminated Nitrosobenzene Diol 2-Hydroxyoctan-1-ol (Stable Intermediate) Oxyaminated->Diol NaBH4, EtOH Hydroxyaldehyde 2-Hydroxyoctanal Diol->Hydroxyaldehyde Oxidation (e.g., PCC, DMP) Alkoxide Alkoxide Intermediate Hydroxyaldehyde->Alkoxide NaH, THF Methoxyoctanal 2-Methoxyoctanal Alkoxide->Methoxyoctanal CH3I caption Synthetic workflow for 2-methoxyoctanal.

Caption: Synthetic workflow for 2-methoxyoctanal.

Alternative Approach: Direct Electrochemical α-Methoxylation

Recent advancements in organic electrosynthesis offer a promising, direct route to α-methoxylated carbonyl compounds, potentially avoiding the multi-step sequence described above. This approach typically involves the anodic oxidation of the aldehyde in methanol, which serves as both the solvent and the methoxy source.

Conceptual Electrochemical Protocol:
  • Electrochemical Setup: An undivided electrochemical cell equipped with a carbon anode and a platinum cathode.

  • Reaction Mixture: A solution of octanal in methanol containing a supporting electrolyte (e.g., tetraethylammonium tetrafluoroborate).

  • Electrolysis: Constant current electrolysis is applied to the reaction mixture.

  • Workup: After the reaction, the solvent is evaporated, and the residue is purified by column chromatography.

Further research and optimization would be required to adapt this general procedure for the specific synthesis of 2-methoxyoctanal.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 2-methoxyoctanal from octanal. The two-step approach, involving organocatalytic α-hydroxylation followed by Williamson ether synthesis, is a reliable and well-understood pathway. The inclusion of a potential direct electrochemical method highlights a modern and greener alternative that warrants further investigation. The protocols and discussions herein are intended to empower researchers in the fields of organic synthesis and drug discovery with the necessary tools to access valuable α-alkoxyaldehydes.

References

  • The Direct and Enantioselective Organocatalytic α-Oxidation of Aldehydes - ACS Figshare. (2003, August 19). Available at: [Link]

  • Photoorganocatalytic α-oxyamination of aldehydes - Arkivoc. Available at: [Link]

  • The Direct and Enantioselective Organocatalytic α-Oxidation of Aldehydes - ResearchGate. (2025, August 7). Available at: [Link]

  • The Direct and Enantioselective Organocatalytic α-Oxidation of Aldehydes | Journal of the American Chemical Society - ACS Publications. (2003, August 19). Available at: [Link]

  • The direct and enantioselective organocatalytic alpha-oxidation of aldehydes - PubMed. (2003, September 10). Available at: [Link]

  • Indirect electrochemical α-methoxylation of aliphatic ethers and acetals - reactivity and regioselectivity of the anodic oxidation using tris(2,4-dibromophenyl)amine as redox catalyst - DOI. Available at: [Link]

Sources

Application

The Alchemical Allure of 2-Methoxyoctanal: A Guide to its Application in Flavor &amp; Fragrance Formulations

In the dynamic landscape of flavor and fragrance chemistry, the pursuit of novel molecules that can elicit unique sensory experiences is perpetual. 2-Methoxyoctanal, a lesser-known aliphatic aldehyde, presents a compelli...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of flavor and fragrance chemistry, the pursuit of novel molecules that can elicit unique sensory experiences is perpetual. 2-Methoxyoctanal, a lesser-known aliphatic aldehyde, presents a compelling opportunity for innovation. This technical guide, intended for researchers, scientists, and product development professionals, provides a comprehensive exploration of 2-methoxyoctanal, offering detailed application notes and protocols to unlock its potential in sophisticated flavor and fragrance formulations. While empirical data on 2-methoxyoctanal is emerging, this document synthesizes available information and draws logical inferences from structurally related compounds to provide a robust starting point for its practical application.

Unveiling 2-Methoxyoctanal: Physicochemical & Olfactory Profile

2-Methoxyoctanal (C9H18O2) is an aldehyde characterized by a methoxy group at the alpha position to the carbonyl.[1] This structural feature is pivotal, as it modulates the molecule's reactivity and sensory perception compared to its non-methoxylated counterpart, octanal.

Table 1: Physicochemical Properties of 2-Methoxyoctanal and Related Compounds

Property2-Methoxyoctanal6-Methoxy-2,6-dimethyloctanal2-Methyloctanal
Molecular Formula C9H18O2C11H22O2C9H18O
Molecular Weight 158.24 g/mol [1]186.30 g/mol 142.24 g/mol [2]
Boiling Point Not availableNot available82-83 °C @ 20 mmHg[2]
Appearance Not availableYellowish oilColorless, oily liquid[2]
Solubility Insoluble in water; soluble in alcohol and oils (inferred)[3]Not availableInsoluble in water, soluble in alcohol and oils[3]

Olfactory Profile: An Educated Inference

Direct, published sensory data for 2-methoxyoctanal is limited. However, by examining a structurally analogous compound, 6-methoxy-2,6-dimethyloctanal, we can infer a potential olfactory profile. This related molecule is described as possessing a complex and powerful odor with marine, sea, ozone, green, fruity, and citrus notes.[4][5][6] The presence of the methoxy group is known to influence the odor character of aldehydes, often imparting unique nuances. For instance, 6-methoxy-2,6-dimethylheptanal is noted for its fresh, herbaceous, and slightly fruity-melon character.[7] It is therefore plausible that 2-methoxyoctanal exhibits a similarly multifaceted profile, likely with fresh, green, and potentially aldehydic-citrus facets, possibly with a subtle waxy or fatty undertone characteristic of straight-chain aldehydes.

Applications in Flavor Chemistry: Crafting Nuance and Complexity

The potential of 2-methoxyoctanal in flavor applications lies in its ability to introduce a fresh, complex, and potentially green-citrus character. Its application is likely to be most effective in fruit, beverage, and savory flavor systems where a bright, yet nuanced, top note is desired.

Table 2: Potential Flavor Applications and Starting Dosage Recommendations for 2-Methoxyoctanal

Flavor ProfilePotential ContributionRecommended Starting Dosage (ppm in finished product)
Citrus (Lemon, Lime, Grapefruit) Enhances freshness, adds a unique green complexity.0.1 - 2.0
Tropical Fruits (Mango, Passionfruit) Provides a bright, slightly green top note to balance sweetness.0.5 - 3.0
Green & Herbal (Cucumber, Bell Pepper) Complements and lifts green notes, adding a watery freshness.0.2 - 1.5
Seafood & Marine (White Fish, Oyster) Can contribute a subtle, fresh "sea breeze" character.0.05 - 0.5
Protocol 1: Creating a Model Citrus Beverage Flavor with 2-Methoxyoctanal

This protocol outlines the creation of a lemon-lime flavor concentrate for a carbonated beverage, demonstrating the incorporation of 2-methoxyoctanal to enhance its profile.

Objective: To evaluate the impact of 2-methoxyoctanal on the freshness and complexity of a citrus flavor.

Materials:

  • 2-Methoxyoctanal (as a 1% solution in ethanol)

  • Lemon Oil (5-fold)

  • Lime Oil (distilled)

  • Citral

  • Linalool

  • Alpha-Terpineol

  • Ethanol (95%, food grade)

  • Propylene Glycol (PG)

Procedure:

  • Prepare the Citrus Base: In a clean glass beaker, combine the following ingredients to create the foundational citrus accord:

    • Lemon Oil (5-fold): 40 parts

    • Lime Oil (distilled): 20 parts

    • Citral: 10 parts

    • Linalool: 5 parts

    • Alpha-Terpineol: 2 parts

    • Ethanol: 23 parts

  • Create Two Variations:

    • Control: To 10g of the Citrus Base, add 90g of Propylene Glycol.

    • Experimental: To 10g of the Citrus Base, add 1g of the 1% 2-methoxyoctanal solution and 89g of Propylene Glycol.

  • Maturation: Allow both the control and experimental flavor concentrates to mature for at least 24 hours in a cool, dark place. This allows the aroma profiles to equilibrate.

  • Sensory Evaluation: Prepare a simple syrup solution (10% sugar in carbonated water). Add the control and experimental flavor concentrates at a dosage of 0.1% to the syrup. Conduct a blind sensory evaluation with a trained panel to assess differences in aroma and flavor, focusing on freshness, complexity, and any unique notes imparted by the 2-methoxyoctanal.[8]

Causality Behind Experimental Choices:

  • The use of a 1% dilution of 2-methoxyoctanal allows for precise dosing of this potentially powerful material.

  • The selection of common citrus flavor components provides a realistic and well-understood base to assess the impact of the novel aldehyde.

  • The maturation period is crucial for the integration of all flavor components.

  • A blind sensory evaluation is essential to mitigate bias and obtain objective feedback.

Applications in Fragrance Chemistry: A New Palette for Perfumers

Drawing parallels with 6-methoxy-2,6-dimethyloctanal, 2-methoxyoctanal is anticipated to be a highly versatile and impactful fragrance ingredient.[4][5][6] Its potential marine, green, and citrus facets make it suitable for a wide range of applications, from fine perfumery to functional fragrances in personal care and household products.

Table 3: Potential Fragrance Applications and Recommended Usage Levels for 2-Methoxyoctanal

Fragrance Family/ApplicationOlfactory ContributionRecommended Usage Level (% in fragrance concentrate)
Fine Fragrance (Eau de Cologne, Aquatic, Green) Provides a bright, diffusive, and fresh top note with a unique ozonic/marine character.0.1 - 5.0[5]
Personal Care (Shampoo, Body Wash) Lends a clean, fresh, and invigorating note.0.1 - 3.0[5]
Household (Cleaners, Air Fresheners) Imparts a sense of cleanliness and outdoor freshness.0.05 - 2.0
Laundry Care (Detergents, Fabric Softeners) Enhances the perception of freshness and cleanliness on wet and dry laundry.0.01 - 1.0[5]
Protocol 2: Incorporation of 2-Methoxyoctanal into a Modern Marine Accord

This protocol details the creation of a simple marine fragrance accord, highlighting the role of 2-methoxyoctanal in achieving a fresh, ozonic, and watery scent.

Objective: To build a foundational marine accord utilizing the unique properties of 2-methoxyoctanal.

Materials:

  • 2-Methoxyoctanal

  • Calone® (or similar marine-ozonic molecule)

  • Helional®

  • Hedione®

  • Linalyl Acetate

  • Galaxolide® (or other white musk)

  • Dipropylene Glycol (DPG)

Procedure:

  • Prepare the Accord: In a clean, labeled glass bottle, combine the following ingredients in the specified order, ensuring each is fully dissolved before adding the next:

    • Dipropylene Glycol: 50 parts

    • Galaxolide®: 20 parts

    • Hedione®: 15 parts

    • Linalyl Acetate: 5 parts

    • Helional®: 5 parts

    • Calone®: 3 parts

    • 2-Methoxyoctanal: 2 parts

  • Blending and Maturation: Secure the cap and gently swirl the bottle to ensure a homogenous mixture. Allow the accord to mature for at least 48 hours before evaluation.

  • Evaluation: Dip a fragrance blotter into the accord and evaluate its scent profile over time (top, middle, and base notes). Assess the contribution of 2-methoxyoctanal to the overall freshness, diffusion, and complexity of the marine character.

Causality Behind Experimental Choices:

  • The use of well-known fragrance ingredients with established olfactory profiles allows for a clear assessment of 2-methoxyoctanal's contribution.

  • Building the accord from the base notes upwards (musk, then heart notes, then top notes) is a standard perfumery practice that ensures a balanced composition.

  • The maturation period is essential for the chemical and olfactory "marriage" of the ingredients.

Technical & Analytical Protocols: Ensuring Quality and Stability

The successful application of 2-methoxyoctanal hinges on robust quality control and a thorough understanding of its stability profile.

Quality Control Workflow

QC_Workflow RawMaterial Raw Material (2-Methoxyoctanal) GCMS GC-MS Analysis RawMaterial->GCMS Purity & Identity Sensory Sensory Evaluation RawMaterial->Sensory Odor Profile Specification Specification Check GCMS->Specification Sensory->Specification Release Release for Formulation Specification->Release Pass Reject Reject Specification->Reject Fail

Caption: Quality control workflow for incoming 2-methoxyoctanal.

Protocol 3: GC-MS Analysis of 2-Methoxyoctanal

Objective: To determine the purity and confirm the identity of a 2-methoxyoctanal sample.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary Column: A non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) is a suitable starting point.

Method:

  • Sample Preparation: Prepare a 1% solution of 2-methoxyoctanal in a suitable solvent (e.g., ethanol or hexane).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

  • Data Analysis:

    • Identify the peak corresponding to 2-methoxyoctanal based on its retention time.

    • Analyze the mass spectrum and compare it to a reference spectrum (if available) or interpret the fragmentation pattern to confirm the structure.

    • Calculate the purity based on the peak area percentage.

Note on Derivatization: For complex matrices or trace analysis, derivatization may be necessary to improve volatility and chromatographic performance.[9]

Stability Considerations

Aldehydes are susceptible to oxidation, polymerization, and reactions with other nucleophilic ingredients.[10] The methoxy group in 2-methoxyoctanal may influence its stability.

Key Factors Affecting Stability:

  • pH: Aldehydes can be unstable in both highly acidic and alkaline conditions.[10] It is crucial to evaluate the stability of 2-methoxyoctanal within the pH range of the final application.

  • Temperature and Light: Elevated temperatures and exposure to UV light can accelerate degradation.[10]

  • Compatibility: Interactions with other ingredients in a formulation can impact stability. Compatibility testing with other fragrance and flavor components is essential.[11][12]

Protocol 4: Accelerated Stability Testing

Objective: To assess the stability of 2-methoxyoctanal in a model fragrance base under accelerated conditions.

Procedure:

  • Prepare the fragrance accord from Protocol 2.

  • Divide the accord into three samples:

    • Sample 1: Store at 4°C in the dark (control).

    • Sample 2: Store at 40°C in the dark.

    • Sample 3: Store in a photostability chamber with controlled light and temperature.

  • Evaluate the samples at regular intervals (e.g., 1, 2, and 4 weeks) for any changes in color, clarity, and odor profile.

  • Perform GC-MS analysis to quantify the concentration of 2-methoxyoctanal over time.

Regulatory & Safety

As a novel ingredient, the specific regulatory status of 2-methoxyoctanal should be verified with the relevant authorities, such as the FDA and FEMA for flavor applications, and IFRA for fragrance applications.[2][13] For flavor use, ingredients must be recognized as safe.[14] For cosmetic use in the US, ingredients must be safe for their intended use.[15][16]

Conclusion: A Promising Horizon

2-Methoxyoctanal stands as a promising, albeit underexplored, molecule in the arsenal of flavorists and perfumers. Its inferred olfactory profile of marine, green, and citrus notes, combined with the inherent power of aldehydes, suggests a wide applicability in creating novel and impactful sensory experiences. The protocols and data presented in this guide, while drawing upon established principles and analogies to similar compounds, provide a solid foundation for the empirical research and development necessary to fully realize the potential of this intriguing ingredient. As with any new material, thorough testing of its performance, stability, and safety within specific formulations is paramount to successful innovation.

References

  • Givaudan S.A. (2010). US Patent 7,790,668 B2: 2-methoxy-2,6-dimethyloctanal and its use as a fragrance ingredient.
  • Givaudan S.A. (2008). CN101277919A: 2-methoxy-2, 6-dimethyloctanal and its use as a fragrance ingredient.
  • Givaudan S.A. (2007). WO2007030967A1: 6-methoxy-2,6-dimethyloctanal and its use as a fragrance ingredient.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24583, 2-Methyloctanal. PubChem. [Link]

  • Givaudan S.A. (2007). WO2007030967A1 - 6-methoxy-2,6-dimethyloctanal and its use as a fragrance ingredient.
  • Flavor and Extract Manufacturers Association. (n.d.). 2-METHYLOCTANAL. FEMA. [Link]

  • The Good Scents Company. (n.d.). 2-methyl octanal, 7786-29-0. The Good Scents Company. [Link]

  • BASF SE. (2013). EP2638136A1 - Fragrance compositions comprising special mixtures of diastereomers of 2-isobutyl-4-methyl-tetrahydro-2h-pyran-4-ol.
  • O'Hagan, S., et al. (2014). Optimizing 2D gas chromatography mass spectrometry for robust tissue, serum and urine metabolite profiling. PMC. [Link]

  • V. Chemat, et al. (2020). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. PMC. [Link]

  • Zviely, M. (2010). 6-Methoxy-2,6-Dimethylheptanal fragrance. Perfumer & Flavorist. [Link]

  • Chembase.cn. (2025). 2-methoxyoctanal - C9H18O2, density, melting point, boiling point, structural formula, synthesis. Chembase.cn. [Link]

  • Ningbo INNO Pharmchem Co., Ltd. (2025). Exploring Synthesis: Key Routes to 2-Methylundecanal Production. Ningbo INNO Pharmchem Co., Ltd. [Link]

  • Zhejiang University. (2011). CN102226792A - Detection method for 2-methoxyethanol, 2-ethoxyethanol, 2-methoxyethanol acetate and 2-ethoxyethanol acetate.
  • EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP). (2021). Safety assessment of 2‐methyloxolane as a food extraction solvent. PMC - NIH. [Link]

  • National Institute of Standards and Technology. (n.d.). Butanal, 2-methyl-. NIST WebBook. [Link]

  • The Good Scents Company. (2021). 2-methyl butyraldehyde, 96-17-3. The Good Scents Company. [Link]

  • U.S. Food and Drug Administration. (2026). Regulatory Status of Color Additives. FDA. [Link]

  • van der Stelt, I., et al. (2020). Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma. PMC. [Link]

  • Liu, Y., et al. (2020). Evaluation of the Perceptual Interactions among Aldehydes in a Cheddar Cheese Matrix According to Odor Threshold and Aroma Intensity. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12444011, 2-Methoxyoctane. PubChem. [Link]

  • Ningbo INNO Pharmchem Co., Ltd. (2026). The Role of 2-Methoxy-3-Methylpyrazine in Modern Flavor Formulations. Ningbo INNO Pharmchem Co., Ltd. [Link]

  • Zierbock, S., et al. (2021). Quick insights into whisky — investigating rapid and efficient methods for sensory evaluation and chemical analysis. PMC. [Link]

  • Ningbo INNO Pharmchem Co., Ltd. (n.d.). Stability and Decomposition of 2-Methyl Butyric Acid Under Different Conditions. Ningbo INNO Pharmchem Co., Ltd. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21900379, 2-Methoxypentanal. PubChem. [Link]

  • Reddit. (2025). Scent Compatibility Matrix Thoughts & Other resources. Reddit. [Link]

  • Haynes and Boone, LLP. (n.d.). State Survey of Laws Regulating Cosmetic Ingredients1. Haynes Boone. [Link]

  • University of Wisconsin-Madison. (n.d.). Chemical Compatibility Chart. University of Wisconsin-Madison. [Link]

  • U.S. Food and Drug Administration. (2026). Regulatory Status of Color Additives. FDA. [Link]

  • U.S. Food and Drug Administration. (2001). Food Additive Status List. Regulations.gov. [Link]

  • PerfumersWorld. (2020). Amendment 49 STAND 2-Methoxy-4-methylphenol IFRA STANDARD RESTRICTION. PerfumersWorld. [Link]

Sources

Method

Application Note: Advanced Derivatization Strategies for the LC-MS/MS and LC-UV Analysis of 2-Methoxyoctanal

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix Applications: Pharmaceutical Impurity Profiling, Flavor/Fragrance Analysis, and Biomarker Discovery The Analytical Challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix Applications: Pharmaceutical Impurity Profiling, Flavor/Fragrance Analysis, and Biomarker Discovery

The Analytical Challenge of 2-Methoxyoctanal

2-Methoxyoctanal is an aliphatic, alpha-substituted aldehyde. While its eight-carbon backbone provides moderate hydrophobicity, the direct analysis of 2-methoxyoctanal via Liquid Chromatography (LC) presents severe analytical bottlenecks:

  • Optical Invisibility: The molecule lacks an extended conjugated π-electron system, rendering it virtually undetectable by UV/Vis or fluorescence (FLD) detectors.

  • Poor Ionization Efficiency: In Electrospray Ionization Mass Spectrometry (ESI-MS), aliphatic aldehydes exhibit notoriously low proton affinity, leading to poor signal-to-noise (S/N) ratios.

  • Chemical Instability: Like many aldehydes, 2-methoxyoctanal is highly reactive and prone to oxidation (forming 2-methoxyoctanoic acid) or polymerization during sample preparation.

To achieve robust, trace-level quantitation, chemical derivatization is mandatory. Derivatization anchors the volatile aldehyde, stabilizes the carbonyl group, and introduces specific chemical moieties tailored for the target detection modality.

Mechanistic Selection of Derivatization Reagents

Selecting the correct reagent requires matching the chemical mechanism to the analytical platform. We highlight three field-proven strategies:

A. Girard's Reagent T (GirT) for ESI-MS/MS (Positive Mode)

Girard's Reagent T (GirT) is a pre-charged hydrazide bearing a quaternary ammonium group. When GirT condenses with the carbonyl group of 2-methoxyoctanal under mildly acidic conditions, it forms a stable hydrazone. Causality: The permanent positive charge of the quaternary ammonium moiety is directly transferred to the analyte. This bypasses the thermodynamic limitations of droplet desolvation and protonation in the ESI source, enhancing MS sensitivity by 2 to 3 orders of magnitude compared to the underivatized analyte[1].

B. 2,4-Dinitrophenylhydrazine (DNPH) for LC-UV and APCI-MS

DNPH is the gold standard for optical detection. The reagent reacts via nucleophilic addition-elimination to form a dinitrophenylhydrazone. Causality: The highly conjugated dinitrophenyl ring acts as a powerful chromophore, shifting the absorbance maximum to ~360 nm, allowing for interference-free UV detection. Furthermore, the electronegative nitro groups make the derivative highly amenable to Atmospheric Pressure Chemical Ionization (APCI) or ESI in negative mode[2][3].

C. O-Benzylhydroxylamine (O-BHA) for Reversed-Phase LC-MS

O-BHA reacts with aldehydes to form stable O-benzyloximes. Causality: The addition of the benzyl ring significantly increases the hydrophobicity of 2-methoxyoctanal. This improves retention and peak shape on standard C18 reversed-phase columns, preventing the analyte from eluting in the solvent void volume, while simultaneously improving ESI+ ionization efficiency[4][5].

DerivatizationMechanisms Analyte 2-Methoxyoctanal (Target Analyte) GirT_Deriv GirT-Hydrazone Derivative (Permanent (+) Charge for ESI+) Analyte->GirT_Deriv H+ Catalyst Condensation DNPH_Deriv DNPH-Derivative (Strong Chromophore for UV) Analyte->DNPH_Deriv H+ Catalyst Condensation GirT Girard's Reagent T (Pre-charged Hydrazide) GirT->GirT_Deriv DNPH DNPH (Hydrazine) DNPH->DNPH_Deriv

Caption: Chemical derivatization pathways of 2-methoxyoctanal using GirT and DNPH reagents.

Comparative Reagent Efficacy

The following table summarizes the quantitative performance metrics for the three primary derivatization strategies when applied to aliphatic aldehydes like 2-methoxyoctanal.

Derivatization ReagentDetection ModalityPrimary BenefitReaction ConditionsTypical LOD
Girard's Reagent T (GirT) LC-ESI-MS/MS (+)Maximum sensitivity via permanent positive charge.37°C, 2 hrs (Acid catalyzed)Low fmol to amol
DNPH LC-UV / LC-APCI-MS (-)Robustness, universal standardization, strong chromophore.40°C, 1 hr (Acid catalyzed)Low nmol
O-Benzylhydroxylamine LC-ESI-MS/MS (+)Excellent chromatographic retention and peak shape.25°C, 1-2 hrs (Aqueous/Org)Sub-fmol

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal standards (IS) to correct for derivatization yield variations and matrix suppression.

LCMSWorkflow S1 Sample Extraction S2 Internal Std Addition S1->S2 S3 Derivatization Reaction S2->S3 S4 Quenching & Clean-up S3->S4 S5 LC-MS/MS Analysis S4->S5 S6 Data Quantitation S5->S6

Caption: End-to-end sample preparation and LC-MS/MS analytical workflow for derivatized aldehydes.

Protocol A: Ultra-Trace Quantitation using Girard’s Reagent T (LC-MS/MS)

Ideal for biological matrices or low-level pharmaceutical impurities.

Materials:

  • Girard’s Reagent T (Sigma-Aldrich, LC-MS grade)

  • Glacial Acetic Acid (Catalyst)

  • Isotope-labeled Internal Standard (e.g., D3-2-methoxyoctanal or an available structural analog)

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 100 µL of the sample matrix into a low-bind microcentrifuge tube. Spike with 10 µL of the Internal Standard (IS) solution (100 ng/mL). Causality: Adding IS before extraction/derivatization corrects for any downstream losses.

  • Protein Precipitation / Extraction: Add 300 µL of ice-cold Acetonitrile (ACN). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean vial.

  • Reagent Preparation: Prepare a fresh 50 mM solution of GirT in Methanol containing 5% (v/v) glacial acetic acid.

  • Derivatization: Add 50 µL of the GirT reagent to the extracted supernatant. Seal the vial and incubate at 37°C for 2 hours. Causality: The mild heat and acidic environment drive the Schiff base condensation to >98% completion without degrading the analyte.

  • Quenching & Clean-up: Evaporate the mixture to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 5% ACN in Water with 0.1% Formic Acid).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 UHPLC column. Detect using ESI in positive mode via Multiple Reaction Monitoring (MRM). The precursor ion will be [M]+ , not [M+H]+ , due to the pre-existing charge.

Protocol B: Routine Profiling using DNPH (LC-UV)

Ideal for formulation stability testing and quality control.

Materials:

  • DNPH Reagent (Recrystallized, or pre-made ampoules)

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid (Catalyst)

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 3.0 mg of DNPH in 1 mL of ACN. Add 10 µL of concentrated phosphoric acid. Note: DNPH is shock-sensitive when dry; always handle in solution.

  • Reaction Setup: Mix 100 µL of the 2-methoxyoctanal sample with 100 µL of the DNPH reagent in an amber HPLC vial. Causality: Amber vials are required because DNPH derivatives are subject to photo-isomerization (E/Z isomers) under direct UV light.

  • Incubation: Incubate at 40°C for 60 minutes.

  • Analysis: Inject 10 µL directly into the LC-UV system. Monitor absorbance at 360 nm. Use a gradient of Water/Acetonitrile to separate the 2-methoxyoctanal-DNPH derivative from the large unreacted DNPH peak that elutes early in the run.

Expert Insights on Troubleshooting & Quality Control

  • Reagent Background (The "Blank" Problem): Both GirT and DNPH are added in vast molar excess to drive the reaction to completion. This results in massive unreacted reagent peaks in the chromatogram. Solution: Ensure your LC gradient is optimized to retain the derivatized 2-methoxyoctanal well away from the solvent front where the unreacted reagents elute. If ion suppression occurs in MS, implement a post-derivatization Solid Phase Extraction (SPE) clean-up step.

  • Isomerization: Hydrazones and oximes can form E and Z stereoisomers, potentially resulting in split peaks or shoulders on the chromatogram. Solution: Using a shallower LC gradient or raising the column temperature (e.g., to 45°C) can often coalesce these isomers into a single, sharp quantifiable peak.

  • Aqueous vs. Organic Environments: O-BHA derivatization is highly tolerant of aqueous environments, making it excellent for direct urine or plasma derivatization[4]. Conversely, DNPH reactions are highly sensitive to water content; keep the reaction mixture as organic as possible to prevent hydrolysis of the derivative.

References

  • Source: PubMed Central (PMC), National Institutes of Health (NIH)
  • Aldehydes Analysis Service (DNPH Derivatization)
  • Source: Analytical Chemistry (ACS Publications)
  • Source: PubMed, National Institutes of Health (NIH)
  • Detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial (O-benzylhydroxylamine derivatization)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Preventing Auto-Oxidation of 2-Methoxyoctanal

Introduction: 2-Methoxyoctanal is a valuable aliphatic aldehyde utilized in various research and development applications, from flavor and fragrance synthesis to its role as an intermediate in complex organic chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 2-Methoxyoctanal is a valuable aliphatic aldehyde utilized in various research and development applications, from flavor and fragrance synthesis to its role as an intermediate in complex organic chemistry. However, like many aldehydes, its chemical integrity is vulnerable to degradation during storage. The primary pathway for this degradation is auto-oxidation, a spontaneous reaction with atmospheric oxygen that converts the aldehyde into its corresponding carboxylic acid and other byproducts. This process can compromise experimental results, reduce product yield, and introduce impurities. This guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals to understand, prevent, and troubleshoot the auto-oxidation of 2-methoxyoctanal.

Section 1: Understanding the Problem: The Auto-Oxidation of Aldehydes

This section addresses the fundamental chemistry behind the degradation of 2-methoxyoctanal, providing the necessary background to understand the preventative measures discussed later.

Q: What is auto-oxidation and why is 2-methoxyoctanal susceptible?

A: Auto-oxidation is a chemical process in which a substance reacts with atmospheric oxygen at ambient temperatures. Aldehydes are particularly susceptible to this process due to the presence of a relatively weak carbon-hydrogen (C-H) bond on the carbonyl carbon.[1] The reaction proceeds via a free-radical chain mechanism, which can be initiated by trace impurities, light, or heat.[2][3]

The mechanism involves three key stages:

  • Initiation: A radical initiator abstracts the aldehydic hydrogen, forming an acyl radical.

  • Propagation: The acyl radical rapidly reacts with molecular oxygen (O₂) to form an acyl peroxy radical. This radical then abstracts a hydrogen from another aldehyde molecule, creating a peroxy acid (in this case, peroxy-2-methoxyoctanoic acid) and a new acyl radical, thus propagating the chain reaction.[2]

  • Product Formation: The highly reactive peroxy acid can then oxidize another molecule of 2-methoxyoctanal to yield two molecules of the final product, 2-methoxyoctanoic acid.[4]

This entire process is self-catalyzing and will continue as long as oxygen and unreacted aldehyde are present.

Auto_Oxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_product Final Product Formation Aldehyde 2-Methoxyoctanal (R-CHO) AcylRadical Acyl Radical (R-C•=O) Aldehyde->AcylRadical H• abstraction PeroxyRadical Acyl Peroxy Radical (R-CO-O-O•) AcylRadical->PeroxyRadical + O₂ Oxygen Oxygen (O₂) PeroxyAcid Peroxy-2-methoxyoctanoic Acid (R-CO-O-OH) PeroxyRadical->PeroxyAcid + R-CHO - R-C•=O CarboxylicAcid 2-Methoxyoctanoic Acid (R-COOH) PeroxyAcid->CarboxylicAcid + R-CHO

Caption: Radical chain mechanism of aldehyde auto-oxidation.

Q: What are the primary degradation products I should be aware of?

A: The main and most stable oxidation product is 2-methoxyoctanoic acid . Its presence is the most definitive indicator of degradation. During the process, the intermediate peroxy-2-methoxyoctanoic acid is also formed, which is a powerful oxidizing agent itself.[4]

In addition to oxidation, neat aliphatic aldehydes can undergo polymerization to form cyclic trimers (trioxanes), which are often waxy solids with little to no odor.[5] This process can be accelerated by the presence of acidic impurities, including the carboxylic acid formed during oxidation.

Section 2: Proactive Prevention: Best Practices for Storage

The most effective strategy for maintaining the purity of 2-methoxyoctanal is to implement rigorous storage protocols from the moment it is received.

Q: What are the ideal storage conditions for 2-methoxyoctanal?

A: Ideal storage conditions are designed to eliminate the factors that initiate and propagate oxidation: oxygen, light, and heat. We recommend adhering to the following guidelines.

ParameterRecommendationRationale
Temperature 2-8°C (Short-term, < 3 months) -20°C (Long-term, > 3 months) Reduces the rate of chemical reactions, including oxidation.[6][7]
Atmosphere Inert Gas Headspace (Argon or Nitrogen) Displaces oxygen, a key reactant in the auto-oxidation chain reaction.[7]
Light Store in Amber Glass Vials or Protect from Light Light, particularly UV, can provide the energy to initiate radical formation.[6]
Container Tightly Sealed, Chemically Inert Container Prevents exposure to atmospheric oxygen and moisture. Borosilicate glass or, as some evidence suggests, aluminum containers are suitable.[5]
Form Diluted in a Primary Alcohol (e.g., Ethanol) Forms a more stable hemiacetal in solution, protecting the aldehyde group.[5][8]
Q: Should I use an antioxidant? If so, which one and at what concentration?

A: Yes, adding an antioxidant is a highly effective and recommended practice. Antioxidants function by scavenging free radicals, thereby terminating the propagation step of the oxidation chain reaction.

  • Recommended Antioxidants: Butylated hydroxytoluene (BHT) or α-tocopherol (a form of Vitamin E) are commonly used and effective.[8]

  • Working Concentration: A concentration of 0.01% to 0.1% (w/w) is typically sufficient to provide protection without significantly impacting most downstream applications.

Protocol 1: Recommended Procedure for Long-Term Storage of 2-Methoxyoctanal

This protocol integrates the best practices discussed above into a clear, step-by-step workflow.

Materials:

  • 2-methoxyoctanal

  • Amber glass vial with a PTFE-lined screw cap

  • Anhydrous ethanol (or another suitable primary alcohol)

  • BHT or α-tocopherol

  • Source of inert gas (Argon or Nitrogen) with tubing

  • Pipettes and a microbalance

Procedure:

  • Prepare Antioxidant Stock (Optional): For ease of addition, prepare a 1% (w/v) stock solution of BHT in anhydrous ethanol.

  • Prepare Storage Solution: In the amber vial, prepare a 10% (v/v) solution of 2-methoxyoctanal in anhydrous ethanol. This is more stable than storing the material neat.[5]

  • Add Antioxidant: Add the antioxidant stock solution to the vial to achieve a final concentration of 0.05-0.1% BHT. For example, add 50 µL of a 1% BHT stock to 10 mL of the aldehyde solution.

  • Inert Gas Purge: Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to displace any dissolved oxygen. Subsequently, flush the headspace of the vial with the inert gas for approximately 30 seconds.

  • Seal and Label: Immediately and tightly seal the vial with the PTFE-lined cap. Label the vial clearly with the contents, concentration, date, and storage conditions.

  • Store: Place the sealed vial in a freezer at -20°C for long-term storage.[6]

Storage_Workflow start Start: Receive 2-Methoxyoctanal prep_solution Prepare 10% Solution in Anhydrous Ethanol start->prep_solution add_antioxidant Add BHT or α-Tocopherol (0.05-0.1%) prep_solution->add_antioxidant purge_oxygen Purge with Inert Gas (Argon or Nitrogen) add_antioxidant->purge_oxygen seal Seal Tightly in Amber Vial purge_oxygen->seal store Store at -20°C Protected from Light seal->store end_node Stable Sample Ready for Use store->end_node

Caption: Recommended workflow for the proper storage of 2-methoxyoctanal.

Section 3: Troubleshooting Guide: Identifying and Managing Degradation

Even with preventative measures, it is crucial to verify the purity of your material. This section provides answers to common issues encountered by researchers.

Q: I see a new peak in my GC/HPLC analysis. How do I confirm if it's an oxidation product?

A: The appearance of new peaks is a primary indicator of degradation.[6]

  • Identify the Peak: The most likely impurity is 2-methoxyoctanoic acid. This carboxylic acid is more polar and will have a different retention time than the parent aldehyde.

  • Use Mass Spectrometry (GC-MS): The most definitive method for identification is Gas Chromatography-Mass Spectrometry (GC-MS).[9] The mass spectrum of the new peak can be compared to a library or predicted fragmentation pattern for 2-methoxyoctanoic acid to confirm its identity.

  • Derivatization: For GC analysis of both the aldehyde and the resulting acid, derivatization (e.g., silylation) may be required to improve volatility and peak shape, especially for the carboxylic acid.[10]

Q: My sample has developed a sharp, unpleasant odor. What does this mean?

A: A noticeable change in odor is a strong sensory clue of oxidation. While 2-methoxyoctanal has a specific odor profile, the corresponding carboxylic acids often have sharp, rancid, or unpleasant smells.[5] This often accompanies a decrease in the desired aldehydic aroma. If you also observe an increase in viscosity or the formation of a precipitate, polymerization may also be occurring.[5]

Q: How can I quantify the level of oxidation in my sample?

A: Quantitative analysis is essential for determining if a sample is suitable for use.

  • Gas Chromatography (GC-FID): Gas chromatography with a flame ionization detector (GC-FID) is a robust method for quantification.[11] By comparing the peak area of 2-methoxyoctanal in an aged sample to that of a fresh, high-purity standard, you can determine the percentage of remaining aldehyde. The purity can be estimated using an area percent calculation:

    • Purity % = (Peak Area of Aldehyde / Total Area of All Peaks) × 100

  • Peroxide Value (PV) Titration: For a more specialized analysis, the Peroxide Value (PV) can be determined. This method quantifies the concentration of active oxygen, primarily in the form of hydroperoxides, which are the initial products of oxidation.[12][13] Standardized methods, such as those from the AOCS, are available for this titration.

Protocol 2: Stability Monitoring of 2-Methoxyoctanal using Gas Chromatography (GC-FID)

Objective: To quantify the purity of a stored 2-methoxyoctanal sample.

Procedure:

  • Prepare Reference Standard: Prepare a solution of a fresh, high-purity standard of 2-methoxyoctanal at a known concentration (e.g., 1 mg/mL) in a suitable solvent like ethyl acetate.

  • Prepare Sample: Prepare the stored sample at the same concentration in the same solvent.

  • GC-FID Analysis:

    • Inject 1 µL of the reference standard onto the GC system.

    • Integrate the peak corresponding to 2-methoxyoctanal and record its area and retention time.

    • Inject 1 µL of the stored sample using the same method.

  • Data Interpretation:

    • Confirm the identity of the 2-methoxyoctanal peak in your sample by matching its retention time to the standard.

    • Identify any new peaks in the sample chromatogram. The major new peak is likely 2-methoxyoctanoic acid.

    • Calculate the purity of your sample using the area percent method described above. A purity below your experimental tolerance (e.g., <95%) indicates significant degradation.

Q: Can I purify a partially oxidized sample of 2-methoxyoctanal?

A: While technically possible, purification is often impractical and costly compared to proper preventative storage. Methods like fractional distillation under reduced pressure or column chromatography could separate the aldehyde from the more polar carboxylic acid. However, for most lab-scale quantities, it is more reliable and cost-effective to discard the degraded material and use a fresh, properly stored sample.

References

  • ResearchGate. (2023). Radical-chain mechanism for aldehyde autoxidation. [Diagram]. Retrieved from [Link]

  • Vila, A., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 114. Retrieved from [Link]

  • IntechOpen. (2023). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2021). The autoxidation of aldehydes. [Image]. Retrieved from [Link]

  • LookChem. (2025). 2-methoxyoctanal. Retrieved from [Link]

  • ACS Publications. (2022). Mechanistic Insights into the Aerobic Oxidation of Aldehydes. Organic Process Research & Development. Retrieved from [Link]

  • Journal of the Brazilian Chemical Society. (2013). Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. J. Braz. Chem. Soc., 24(11), 1711-1718. Retrieved from [Link]

  • Semantic Scholar. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

  • BYJU'S. (2019). Tests for Aldehydes and Ketones. Retrieved from [Link]

  • Groups.io. (2019). To stabilize aldehydes....?. . Retrieved from [Link]

  • LANXESS. (2026). Glutaraldehyde Storage Stability Guidance. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.3 Oxidation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2020). Investigating the oxidation degradation pathways of biodiesel using chromatographic methods. WJARR, 5(3), 248-256. Retrieved from [Link]

  • Taylor & Francis Online. (2012). Determination of Peroxide Values of Some Fixed Oils by Using the mFOX Method. Spectroscopy Letters, 45(5), 359-363. Retrieved from [Link]

  • ResearchGate. (2014). Determination of peroxide value of edible oils by FTIR spectroscopy using polyethylene film. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield in 2-Methoxyoctanal Photocatalytic Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the photocatalytic synthesis of 2-methoxyoctanal. This guide is designed for researchers, chemists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the photocatalytic synthesis of 2-methoxyoctanal. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific C-H activation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your reaction yield and selectivity.

Section 1: Core Principles & Experimental Setup (FAQs)

This section addresses the fundamental questions regarding the reaction mechanism and the components required for a successful synthesis.

Q1: What is the general mechanism for the photocatalytic α-methoxylation of octanal?

The synthesis of 2-methoxyoctanal from octanal and methanol via photocatalysis typically proceeds through a Hydrogen Atom Transfer (HAT) mechanism, especially when using organic dye photocatalysts like Eosin Y.[1][2][3] This metal-free approach is favored for its green characteristics.[2]

The proposed catalytic cycle involves the following key steps:

  • Excitation: The photocatalyst (PC) absorbs a photon of visible light, promoting it to an excited state (PC*).

  • Hydrogen Atom Transfer (HAT): The excited photocatalyst abstracts a hydrogen atom directly from the aldehydic C-H bond of octanal. This is the crucial C-H activation step, generating a nucleophilic acyl radical and a reduced photocatalyst radical (PC-H•).[1]

  • Radical Combination: The acyl radical is in equilibrium with its α-carbon radical tautomer.

  • Oxidation & Methoxylation: The reduced photocatalyst radical (PC-H•) is oxidized by an electron acceptor (often atmospheric oxygen or a mild chemical oxidant), regenerating the ground-state photocatalyst. Concurrently, the octanal-derived radical reacts with methanol, which serves as both the solvent and the methoxy source, to form the 2-methoxyoctanal product.

Photocatalytic Cycle Diagram 1: Proposed Hydrogen Atom Transfer (HAT) Photocatalytic Cycle cluster_main Catalytic Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Light (hν) Acyl_Radical Octanoyl Radical PC_star->Acyl_Radical C-H Activation PC_H Reduced PC-H• PC_star->PC_H Product 2-Methoxyoctanal Acyl_Radical->Product + Methanol Octanal Octanal Octanal->Acyl_Radical HAT Methanol Methanol (Solvent/Reagent) Methanol->Product PC_H->PC Oxidant (e.g., O₂) Regeneration

Caption: Proposed HAT photocatalytic cycle for 2-methoxyoctanal synthesis.

Q2: What are the essential components for this reaction?

A successful reaction requires careful selection and preparation of four key components:

  • Substrate: Octanal. Purity is critical; commercial aldehydes can contain acidic impurities (e.g., octanoic acid) from air oxidation, which can interfere with the reaction. Consider passing it through a short plug of neutral alumina before use.

  • Reagent/Solvent: Anhydrous Methanol. Methanol serves as both the methoxy source and the solvent. The presence of water can lead to competing reactions and should be minimized by using a dry solvent.

  • Photocatalyst: An organic dye such as Eosin Y or Rose Bengal is a common choice for this transformation due to its ability to facilitate HAT under visible light.[4] Metal-based catalysts (e.g., those based on Iridium or Ruthenium) can also be used but may require different mechanistic pathways.[5]

  • Light Source: A visible light source is required. Blue LEDs (around 450-470 nm) are highly efficient for exciting common organic dyes like Eosin Y.[1][6] The intensity and wavelength of the light are critical parameters that directly influence reaction kinetics.[7]

Q3: How do I set up a standard baseline experiment?

This protocol provides a starting point for optimization. All operations should be performed with care to exclude excess oxygen and moisture.

Experimental Protocol: Baseline Synthesis

  • Vessel Preparation: To a dry Schlenk tube or similar reaction vessel equipped with a magnetic stir bar, add the photocatalyst (e.g., Eosin Y, 1-5 mol%).

  • Reagent Addition: Add anhydrous methanol (e.g., 0.1 M concentration relative to the substrate).

  • Substrate Addition: Add purified octanal (1.0 equivalent).

  • Degassing: Seal the vessel and thoroughly degas the solution by subjecting it to three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes. While a small amount of oxygen may be required for catalyst regeneration in some systems, an inert atmosphere is a better starting point to prevent unwanted oxidation side reactions.[8]

  • Initiation: Place the sealed vessel in front of the light source (e.g., 18W blue LED) at a fixed distance to ensure consistent light intensity. Use a fan to maintain the reaction at room temperature (~25-27 °C), as photocatalytic reactions can be temperature-sensitive.[7][9]

  • Monitoring: Stir the reaction vigorously to ensure homogenous irradiation. Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) and analyzing them via GC-MS or ¹H NMR.

  • Workup: Once the reaction has reached completion (or a desired conversion), concentrate the mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve common issues encountered during the synthesis.

Troubleshooting_Workflow Diagram 2: Troubleshooting Workflow for Low Yield Start Low Yield or Stalled Reaction Check_Conversion Is Octanal Being Consumed? Start->Check_Conversion Low_Conversion Problem: Low Conversion Check_Conversion->Low_Conversion No Selectivity_Issue Problem: Poor Selectivity Check_Conversion->Selectivity_Issue Yes Check_Light Verify Light Source: - Correct Wavelength? - Sufficient Intensity? - Consistent Flux? Low_Conversion->Check_Light Check_Catalyst Check Catalyst: - Correct Loading? - Deactivated/Degraded? - Fully Dissolved? Check_Light->Check_Catalyst Check_Quenchers Check for Quenchers: - Dissolved Oxygen? - Impure Reagents/Solvent? Check_Catalyst->Check_Quenchers Analyze_Byproducts Identify Byproducts (GC-MS, NMR) Selectivity_Issue->Analyze_Byproducts Over_Oxidation Octanoic Acid Detected? (Over-oxidation) Analyze_Byproducts->Over_Oxidation Acetal_Formation Dimethyl Acetal Detected? (Acetalization) Analyze_Byproducts->Acetal_Formation

Caption: A logical workflow for diagnosing the root cause of low product yield.

Problem Cluster A: Low Conversion of Octanal

Q4: My reaction shows low or no conversion of octanal. What are the likely causes and how do I fix them?

Low conversion indicates a fundamental issue with reaction initiation or propagation. The problem typically lies with one of three components: the light source, the catalyst, or the chemical environment.

  • Cause 1: Inadequate Light Source or Photon Flux

    • Why it happens: The reaction is driven by photons. If the light's wavelength doesn't match the catalyst's absorption spectrum, or if the intensity is too low, the catalyst will not be excited efficiently, leading to a slow or stalled reaction.[9] Conversely, excessively high intensity can sometimes promote catalyst degradation or unwanted side reactions.[7]

    • How to troubleshoot:

      • Verify Wavelength: Ensure your light source's emission spectrum overlaps with the absorption maximum of your photocatalyst (e.g., Eosin Y λ_max ≈ 520 nm).

      • Check Intensity: Move the light source closer to the reaction vessel or use a higher-wattage lamp. Ensure the reaction vessel is made of a material (like quartz or borosilicate glass) that is transparent to the required wavelength.

      • Ensure Homogeneity: Use vigorous stirring and a vessel with a high surface-area-to-volume ratio to ensure all catalyst molecules are irradiated evenly.

  • Cause 2: Inactive or Insufficient Catalyst

    • Why it happens: The catalyst is the engine of the reaction. If it is present at too low a concentration, has degraded, or is poisoned, the turnover frequency will be poor.

    • How to troubleshoot:

      • Optimize Loading: If you suspect insufficient catalyst, perform a loading screen (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to find the optimal concentration.

      • Check Catalyst Quality: Ensure the photocatalyst has not degraded due to prolonged exposure to light or air during storage. Use a fresh batch if in doubt.

      • Solubility: Confirm that the photocatalyst is fully dissolved in methanol. If it is not, the effective concentration in solution is lower than calculated.

  • Cause 3: Presence of Reaction Quenchers or Inhibitors

    • Why it happens: Certain species can intercept the excited state of the photocatalyst or the radical intermediates, terminating the catalytic cycle. Dissolved molecular oxygen is a common quencher of excited states.[10] Impurities in the solvent or starting material can also act as inhibitors.

    • How to troubleshoot:

      • Degas Thoroughly: Ensure the reaction mixture is properly degassed using freeze-pump-thaw cycles or by sparging with an inert gas like argon.

      • Purify Reagents: Use high-purity, anhydrous methanol. Purify the octanal starting material to remove any acidic or peroxidic impurities.

      • Run a Control: Perform a control experiment in the dark. If any conversion is observed, it may indicate a background thermal reaction or the presence of reactive impurities.[1]

Problem Cluster B: Poor Selectivity & Byproduct Formation

Q5: I'm getting significant byproducts instead of 2-methoxyoctanal. What are they and how can I suppress them?

If your starting material is consumed but the yield of the desired product is low, the issue is poor selectivity. For this reaction, two byproducts are most common.

  • Byproduct 1: Octanoic Acid (Over-oxidation)

    • Why it happens: The acyl radical intermediate is susceptible to reacting with trace oxygen, leading to a peroxy radical. This can ultimately lead to the formation of the corresponding carboxylic acid, a common pathway in aldehyde oxidations.[8]

    • How to suppress it:

      • Improve Inert Atmosphere: The most effective solution is to rigorously exclude oxygen from the reaction system through better degassing techniques.

      • Limit Reaction Time: Over-oxidation often becomes more prominent at longer reaction times after the starting material has been mostly consumed. Monitor the reaction and stop it once the peak product concentration is reached.

      • Reduce Light Intensity: Lowering the photon flux can sometimes reduce the rate of over-oxidation relative to the desired reaction.[7]

  • Byproduct 2: Octanal Dimethyl Acetal

    • Why it happens: Aldehydes react with alcohols in the presence of an acid catalyst to form acetals. This can occur if the octanal starting material or the photocatalyst contains acidic impurities. In some cases, this reaction can also be photochemically promoted.[11]

    • How to suppress it:

      • Neutralize Starting Materials: Pass the octanal through a small plug of basic or neutral alumina before use to remove acidic impurities.

      • Use a Non-Acidic Catalyst: Ensure the photocatalyst itself is not acidic or does not decompose to form acids under the reaction conditions.

      • Buffer the Reaction: If acidity is a persistent issue, the addition of a non-nucleophilic, organic base in stoichiometric amounts might be necessary, though this can also complicate the system.[5]

Section 3: Advanced Optimization & Analysis

Q7: How can I systematically optimize the reaction conditions for maximum yield?

Systematic optimization involves varying one parameter at a time while keeping others constant or using a Design of Experiments (DoE) approach. The following table summarizes key parameters and their likely impact.

Table 1: Key Reaction Parameters and Their Impact on Yield/Selectivity

Parameter Range to Explore Potential Impact on Yield & Selectivity Rationale & Key Considerations
Catalyst Loading 0.5 - 5 mol% Increasing loading generally increases the reaction rate up to a point where the solution becomes too opaque, hindering light penetration (inner filter effect). Start with 1-2 mol%. Too high a loading can be wasteful and complicate purification.
Substrate Conc. 0.05 - 0.5 M Higher concentrations can increase throughput, but may also lead to catalyst saturation or side reactions. Lower concentrations can favor selectivity. The kinetics can shift from first-order to zero-order with respect to the substrate at high concentrations.[12][13]
Light Intensity Low to High (e.g., 5W to 50W LED) Higher intensity increases the rate, but may decrease selectivity by promoting over-oxidation or catalyst degradation.[7] Find the "sweet spot" where the rate is acceptable without compromising selectivity. Use consistent reactor geometry for reproducible results.
Temperature 20 °C - 60 °C Modest heating can sometimes increase reaction rates, but may also favor undesired thermal side reactions like acetal formation. Most photocatalytic C-H activations are run at ambient temperature. Use a cooling fan to dissipate heat from the lamp.[9]

| Atmosphere | Inert (Ar, N₂) vs. Air | An inert atmosphere is crucial to prevent over-oxidation to carboxylic acid.[8] | Rigorous degassing is a high-impact, low-cost optimization step. |

Q8: What analytical methods should I use to monitor the reaction and quantify the yield?

Accurate monitoring is essential for optimization. A multi-technique approach is recommended.

Table 2: Typical Analytical Methods for Reaction Monitoring

Technique Purpose Sample Preparation Information Gained
GC-MS Reaction Monitoring & Byproduct ID Dilute a small aliquot in a suitable solvent (e.g., ethyl acetate). Provides conversion of starting material, relative abundance of product and byproducts, and structural information for byproduct identification.[14]
¹H NMR Quantitative Analysis Evaporate solvent from an aliquot, add deuterated solvent (e.g., CDCl₃) with a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene). Allows for accurate calculation of the yield of 2-methoxyoctanal by integrating characteristic product peaks against the internal standard.
HPLC-UV Quantitative Analysis Dilute an aliquot in the mobile phase. Requires method development. Useful for non-volatile compounds. Can quantify product formation and substrate consumption using a calibration curve.[14][15]

| TLC | Quick Qualitative Check | Spot a small amount of the reaction mixture on a TLC plate. | Provides a rapid, qualitative assessment of the reaction progress by visualizing the disappearance of the starting material spot and the appearance of the product spot. |

References

  • Divergent functionalization of aldehydes photocatalyzed by neutral eosin Y with sulfone reagents - ResearchG
  • Divergent functionalization of aldehydes photocatalyzed by neutral eosin Y with sulfone reagents - PubMed. (URL: [Link])

  • Real-Time Monitoring of the Catalytic Oxidation of Alcohols to Aldehydes and Ketones on Resin Support by Single-Bead Fourier Transform Infrared Microspectroscopy | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (URL: [Link])

  • Eosin Y mediated photo-catalytic C–H functionalization: C–C and C–S bond formation - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Eosin Y-Containing Metal–Organic Framework as a Heterogeneous Catalyst for Direct Photoactivation of Inert C–H Bonds | Inorganic Chemistry - ACS Publications. (URL: [Link])

  • Synthetic applications of eosin Y in photoredox catalysis. (URL: [Link])

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (URL: [Link])

  • Photocatalytic oxidation of aromatic alcohols to aldehydes in aqueous suspension of home-prepared titanium dioxide - SciSpace. (URL: [Link])

  • Photooxidation of Cinnamaldehyde in Methanol — Prod uct Analysis and Evolving Factor Analysis of UV Spectra - ResearchGate. (URL: [Link])

  • Detection of Aldehydes Using Silver Mirror Reaction - Sensors and Materials. (URL: [Link])

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - Semantic Scholar. (URL: [Link])

  • Visible-Light Photocatalysis of Aldehyde and Carbonyl Functionalities, an Innovative Domain | IntechOpen. (URL: [Link])

  • (PDF) Enhancing the selective conversion of alcohols to aldehydes using oxygen over heterogeneous photocatalysts — critical factors with emphasis on benzyl alcohol - ResearchGate. (URL: [Link])

  • Proposed mechanism for the α-alkylation of aldehydes. - ResearchGate. (URL: [Link])

  • What are some common causes of low reaction yields? : r/Chempros - Reddit. (URL: [Link])

  • Photocatalytic Upgrade of Primary Alcohols to Value‐Added Aldehydes by Carbon Nitride and Related Systems | Request PDF - ResearchGate. (URL: [Link])

  • Recent advances in the photocatalytic synthesis of aldehydes - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Direct β‑Alkylation of Aldehydes via Photoredox Organocatalysis - Macmillan Group. (URL: [Link])

  • Radical-Mediated α-tert-Alkylation of Aldehydes by Consecutive 1,4- and 1,3-(Benzo)thiazolyl Migrations - PMC. (URL: [Link])

  • Sources of Error in the Evaluation of Photocatalytic CO₂ Reduction Activity - Perfectlight. (URL: [Link])

  • Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines | Journal of the American Chemical Society. (URL: [Link])

  • Towards targeted catalyst optimization: Identifying rate-limiting steps in photocatalysis. (URL: [Link])

  • Direct, enantioselective α-alkylation of aldehydes using simple olefins - Macmillan Group - Princeton University. (URL: [Link])

  • Aliphatic Aldehydes as CO Surrogates via Photocatalyzed Hydrogen Atom Transfer - ChemRxiv. (URL: [Link])

  • Photocatalytic site-selective C–H difluoroalkylation of aromatic aldehydes - RSC Publishing. (URL: [Link])

  • Chemoselective photocatalytic oxidation of alcohols to aldehydes and ketones by nitromethane on titanium dioxide under violet 400 nm LED light irradiation - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions | ACS Sustainable Chemistry & Engineering. (URL: [Link])

  • Kinetics of Photocatalyzed Reactions: Five Lessons Learned - PMC. (URL: [Link])

  • Kinetics of Photocatalyzed Reactions: Five Lessons Learned - Frontiers. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in the Alpha-Methoxylation of Octanal

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the alpha-methoxylation of octanal. This guide is designed for researchers, chemists, and process development scientists who a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the alpha-methoxylation of octanal. This guide is designed for researchers, chemists, and process development scientists who are encountering challenges with this specific transformation. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental work. This document moves beyond a simple checklist to offer a diagnostic framework grounded in established electrochemical and organic chemistry principles.

The alpha-methoxylation of aldehydes is a valuable transformation for creating complex building blocks. However, the inherent reactivity of the aldehyde functional group presents unique challenges, often leading to low yields due to competing side reactions.[1][2][3] This guide focuses primarily on the electrochemical approach, a powerful but nuanced method for this conversion.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the alpha-methoxylation of octanal in a question-and-answer format.

Category A: Foundational Issues & Reagent Integrity

Q1: My reaction shows very low or no conversion at all. What are the first things I should check?

A1: When facing a complete reaction failure, it's crucial to return to the fundamentals of your setup and reagents before exploring more complex variables.

  • Electrical Connectivity (For Electrochemical Reactions): The most basic issue in electrochemistry is a lack of proper electrical contact. Verify that your electrodes are securely connected to the power supply and are properly immersed in the reaction solution. Ensure there is no corrosion on the clips or wires. An open circuit means no reaction can occur.

  • Reagent Purity and Stability: The stability of your octanal is paramount. Aldehydes are notoriously susceptible to air oxidation, converting them into the corresponding carboxylic acid (octanoic acid), which is unreactive under these conditions.[4][5] Additionally, aldehydes can undergo self-condensation (aldol reaction) upon storage, especially if exposed to trace acidic or basic impurities.[3][6]

    • Actionable Advice:

      • Verify Octanal Purity: Before use, run a quick purity check on your octanal using ¹H NMR or GC-MS. Look for the characteristic aldehyde proton peak and the absence of broad carboxylic acid peaks or higher molecular weight aldol adducts.

      • Purify if Necessary: If impurities are detected, distill the octanal immediately before use.

      • Inert Atmosphere: Always handle octanal and set up the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[4]

Q2: I've confirmed my setup is correct, but the problem persists. Could trace impurities be inhibiting the reaction?

A2: Yes, absolutely. Electrochemical reactions, in particular, can be highly sensitive to impurities that may seem insignificant in other contexts.

  • Water Content: While some electrochemical protocols may use co-solvents, excess water can be detrimental. It can compete with methanol as a nucleophile, leading to the formation of the hydrate (a gem-diol) at the carbonyl carbon, or potentially an alpha-hydroxylated byproduct. Ensure you are using anhydrous methanol and solvents.

  • Acidic/Basic Impurities: As mentioned, trace acids or bases can catalyze unwanted side reactions like aldol condensation.[3] It's also critical to consider how pH affects the stability of intermediates in your reaction.[7]

    • Actionable Advice:

      • Use Anhydrous Solvents: Use freshly opened bottles of anhydrous solvents or dry them using standard laboratory procedures (e.g., molecular sieves).

      • Check Your Electrolyte: Ensure your supporting electrolyte is pure and dry. Some electrolytes can be hygroscopic.

Category B: Optimizing Electrochemical Parameters

Q3: My conversion rate is consistently low (e.g., 20-40%). How can I improve the efficiency of the electrochemical process?

A3: Low conversion in an electrochemical reaction that is proceeding points to suboptimal parameters. The key is to control the flow of electrons (current) and the electrical potential to favor the desired reaction pathway.

  • Current Density and Potential: The rate of your reaction is directly related to the current. However, simply increasing the current (galvanostatic mode) or voltage (potentiostatic mode) can lead to over-oxidation of your product or solvent, drastically reducing selectivity.[8] There is an optimal window for every reaction.

  • Electrode Material: The anode material is not just an inert surface; it can play a crucial role in the reaction mechanism. Graphite (carbon) anodes are common, but platinum or other materials can sometimes offer different selectivity.[8][9] The surface area and condition (e.g., polished vs. rough) also impact the effective current density.

  • Cell Design: The distance between the anode and cathode in an undivided cell is critical. A smaller inter-electrode gap reduces the cell voltage required and minimizes potential side reactions by reducing the ohmic drop.[10][11]

    • Actionable Advice:

      • Systematic Parameter Sweep: Methodically vary the current density. Start at a low value and incrementally increase it, analyzing the product mixture at each step to find the point of maximum yield for 2-methoxyoctanal before byproduct formation significantly increases.

      • Consider a Divided Cell: If over-reduction at the cathode is a suspected issue, switching from a common undivided cell to a divided cell (with a diaphragm or membrane) can isolate the anodic and cathodic processes, though this adds complexity.[9]

Q4: I'm seeing a complex mixture of products. What are the most likely side reactions and how can I minimize them?

A4: Byproduct formation is the primary challenge in aldehyde chemistry. In the context of alpha-methoxylation, you are likely battling three main competitors.

  • Acetal Formation: The aldehyde carbonyl is highly electrophilic and can react with the methanol solvent, especially under trace acidic conditions, to form the dimethyl acetal of octanal. This is often the major byproduct.

  • Over-oxidation: The desired 2-methoxyoctanal product still possesses an aldehyde group and can be further oxidized at the anode, potentially leading to fragmentation or other unwanted products.[12]

  • Oligomerization/Polymerization: Radical intermediates, if formed during the electrochemical process, can initiate polymerization of the starting material or product.[12]

  • Actionable Advice:

    • Control Acetal Formation: Ensure the reaction medium is not acidic. The addition of a non-nucleophilic base, like 2,6-lutidine, can buffer the solution and suppress acid-catalyzed acetal formation.[12]

    • Minimize Over-oxidation: Operate at the lowest possible current density/potential that still allows for a reasonable reaction rate. High potentials dramatically increase the likelihood of oxidizing the product.

    • The Role of the Electrolyte: The choice of supporting electrolyte is not merely about conductivity. Some electrolytes, like potassium fluoride (KF), have been shown to significantly improve selectivity in methoxylation reactions by modifying the electrode surface or reaction environment, thereby suppressing oligomerization.[12] Conversely, electrolytes like NaClO₄ can sometimes lead to lower selectivity.

Part 2: Standardized Experimental Protocol

This protocol provides a validated starting point for the electrochemical alpha-methoxylation of octanal. Use this as a baseline against which you can compare your troubleshooting efforts.

Objective: To synthesize 2-methoxyoctanal from octanal via electrochemical oxidation.

Materials:

  • Octanal (freshly distilled, >98% purity)

  • Anhydrous Methanol (MeOH, <50 ppm H₂O)

  • Supporting Electrolyte: Tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) or Potassium Fluoride (KF)

  • Buffer (optional): 2,6-Lutidine

  • Electrochemical Cell: Undivided glass cell (50 mL)

  • Anode: Graphite plate or carbon felt (e.g., 2 cm x 2 cm)

  • Cathode: Platinum wire or graphite plate (e.g., 2 cm x 2 cm)

  • DC Power Supply (capable of constant current)

  • Magnetic Stirrer and Stir Bar

Procedure:

  • Cell Assembly: Set up the electrochemical cell with the graphite anode and platinum cathode positioned parallel to each other, approximately 5-10 mm apart.

  • Prepare the Electrolyte Solution: In the 50 mL cell, dissolve the supporting electrolyte (e.g., Bu₄NBF₄, 0.05 M) in 20 mL of anhydrous methanol. If using a buffer, add 2,6-lutidine (e.g., 0.1 M). Stir until fully dissolved.

  • Add Reactant: Add octanal (e.g., 1.0 mmol, ~128 mg) to the electrolyte solution.

  • Inert Atmosphere: Purge the solution and headspace with dry nitrogen or argon for 10-15 minutes. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Electrolysis:

    • Begin stirring the solution at a moderate rate.

    • Connect the electrodes to the power supply (graphite to the positive terminal/anode, platinum to the negative terminal/cathode).

    • Perform the electrolysis under constant current (galvanostatic) conditions. A typical starting current density is 5-10 mA/cm².

    • The total charge passed is a critical parameter. Run the reaction until 2.0-2.5 Faradays per mole of octanal have been passed. (Charge (Coulombs) = Current (Amps) x Time (s); 1 Faraday ≈ 96,485 C/mol).

  • Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots, quenching them, and analyzing by TLC or GC-MS.

  • Workup:

    • Once the desired charge has been passed, turn off the power supply.

    • Pour the reaction mixture into a separatory funnel containing 50 mL of water and 30 mL of diethyl ether.

    • Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the 2-methoxyoctanal.

Part 3: Data Summary & Visualization

Table 1: Key Parameters and Their Influence on Alpha-Methoxylation
ParameterLow SettingOptimal RangeHigh SettingRationale & Key Considerations
Current Density Very slow reaction rate5-15 mA/cm²Increased byproduct formation (over-oxidation, polymerization)Balances reaction speed with selectivity. Higher current can overcome activation barriers but also drives non-selective oxidation.[8][12]
Charge Passed Incomplete conversion2.0 - 2.5 F/molProduct degradation, decreased yieldStoichiometrically, 2 electrons are required. A slight excess ensures completion, but a large excess will destroy the product.
Temperature Slow reaction kinetics0 - 25 °CIncreased rate of side reactions (e.g., aldol, acetal formation)Lower temperatures often improve selectivity by disfavoring side reactions with higher activation energies.[6]
Electrolyte Conc. High cell resistance, increased voltage required0.05 - 0.1 MMay complicate product isolationSufficient concentration is needed for conductivity. Very high levels offer diminishing returns and make workup harder.[10]
Substrate Conc. Inefficient for scale-up0.05 - 0.2 MMay promote oligomerization or polymerizationHigher concentrations can increase the rate of bimolecular side reactions.[12]
Troubleshooting Workflow Diagram

This diagram provides a logical path to diagnose and solve issues with low conversion rates.

Troubleshooting_Workflow start Start: Low Conversion Rate reagents Step 1: Verify Reagent Integrity start->reagents purity Check Octanal Purity (NMR, GC-MS) reagents->purity Basic Checks solvents Check Solvent & Electrolyte (Anhydrous?) reagents->solvents electrochem Step 2: Optimize Electrochemical Parameters purity->electrochem Reagents OK solvents->electrochem Reagents OK current Vary Current Density (5 -> 15 mA/cm²) electrochem->current electrolyte Change Supporting Electrolyte (e.g., try KF) electrochem->electrolyte electrodes Inspect/Change Electrodes (Material, Spacing) electrochem->electrodes byproducts Step 3: Analyze & Suppress Byproducts current->byproducts Conversion Still Low or Poor Selectivity success Problem Solved current->success Yield Improves electrolyte->byproducts Conversion Still Low or Poor Selectivity electrolyte->success Yield Improves electrodes->byproducts Conversion Still Low or Poor Selectivity electrodes->success Yield Improves acetal Acetal Detected? Add Non-nucleophilic Base (e.g., 2,6-Lutidine) byproducts->acetal overox Over-oxidation/Degradation? Lower Current Density & Temp. byproducts->overox acetal->success Yield Improves overox->success Yield Improves

Caption: A decision-tree workflow for troubleshooting low conversion in octanal alpha-methoxylation.

References

  • ResearchGate. (n.d.). The Role of the Supporting Electrolyte in the Electrochemical Methoxylation of 4-Methylanisole. Available at: [Link]

  • Mol-Instincts. (2025). 2-methoxyoctanal. Available at: [Link]

  • ACS Publications. (2017). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Organic Letters. Available at: [Link]

  • MDPI. (2025). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Available at: [Link]

  • ResearchGate. (2017). Enantioselective Formal α‐Methylation and α‐Benzylation of Aldehydes by Means of Photo‐Organocatalysis. Available at: [Link]

  • Zenodo. (2022). α-Methylenation of metabolic aldehydes via a biocompatible aldol condensation. Available at: [Link]

  • PubMed. (2015). Organocatalytic enantioselective α-hydroxymethylation of aldehydes: mechanistic aspects and optimization. Journal of Organic Chemistry. Available at: [Link]

  • PMC. (n.d.). Electrochemical Deconstructive Methoxylation of Arylalcohols–A Synthetic and Mechanistic Investigation. Available at: [Link]

  • PMC. (n.d.). Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. Available at: [Link]

  • Royal Society of Chemistry. (2019). Chapter 5: Electrochemistry under Flow Conditions. Available at: [Link]

  • ScienceDirect. (n.d.). Indirect electrochemical α-methoxylation of aliphatic ethers and acetals. Available at: [Link]

  • ACS Publications. (2014). A New Organocatalytic Concept for Asymmetric α-Alkylation of Aldehydes. Journal of the American Chemical Society. Available at: [Link]

  • ACS Publications. (2003). Catalytic Asymmetric Intramolecular α-Alkylation of Aldehydes. Available at: [Link]

  • Macmillan Group, Princeton University. (2017). Direct, enantioselective α-alkylation of aldehydes using simple olefins. Available at: [Link]

  • PMC. (n.d.). α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. Available at: [Link]

  • Mol-Instincts. (2025). 8-methoxyoctanal. Available at: [Link]

  • National Council of Educational Research and Training. (n.d.). Chemical Reactions of Aldehydes and Ketones. Available at: [Link]

  • ACS Publications. (2024). Radical-Mediated α-tert-Alkylation of Aldehydes by Consecutive 1,4- and 1,3-(Benzo)thiazolyl Migrations. JACS Au. Available at: [Link]

  • PMC. (n.d.). Radical-Mediated α-tert-Alkylation of Aldehydes by Consecutive 1,4- and 1,3-(Benzo)thiazolyl Migrations. Available at: [Link]

  • MDPI. (2022). Greener Synthesis of Jasminaldehyde via Cross Aldol Condensation Reaction Using Recyclable Phase Transfer Catalysis and its Cosmetic Application. Available at: [Link]

  • MDPI. (2024). Aldehydes: What We Should Know About Them. Available at: [Link]

Sources

Optimization

best purification and vacuum distillation methods for crude 2-methoxyoctanal

Welcome to the Technical Support Center for the purification and handling of 2-methoxyoctanal . As a Senior Application Scientist, I have developed this guide to address the specific thermodynamic and chemical sensitivit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and handling of 2-methoxyoctanal . As a Senior Application Scientist, I have developed this guide to address the specific thermodynamic and chemical sensitivities of alpha-methoxy aliphatic aldehydes.

Crude 2-methoxyoctanal (C9H18O2) presents unique challenges. The alpha-methoxy group increases the electron density of the carbonyl system, making the alpha-proton somewhat labile. Consequently, this compound is highly susceptible to auto-oxidation (forming 2-methoxyoctanoic acid) and thermal degradation (aldol condensation) if subjected to improper distillation conditions [1].

This guide provides field-proven, self-validating protocols to ensure you achieve >98% purity without sacrificing yield.

Part 1: Quantitative Data & Impurity Profiling

Before initiating purification, it is critical to understand the physical parameters and the common impurity profile of your crude mixture. Because 2-methoxyoctanal degrades at elevated temperatures, high-vacuum distillation is mandatory.

Table 1: Physical Parameters and Distillation Thermodynamics

Parameter Value / Range Causality & Scientific Rationale
Molecular Weight 158.24 g/mol Determines baseline volatility compared to synthetic precursors.
Boiling Point (Atmospheric) ~200 - 210 °C (Est.) Do not distill at 760 Torr. Thermal decomposition and polymerization will occur >150 °C.
Boiling Point (1 - 5 Torr) 70 - 85 °C Optimal distillation window. Low pressure minimizes thermal stress on the labile alpha-methoxy group.

| Theoretical Plates Needed | 10 - 15 (Vigreux/Packed) | Required to separate close-boiling unreacted aliphatic alcohols or alkane solvents. |

Table 2: Common Crude Impurities and Removal Strategies

Impurity Type Source Primary Removal Method
2-Methoxyoctanoic Acid Auto-oxidation from air exposure Mild basic wash (NaHCO3) prior to distillation.
Non-aldehydic Organics Unreacted starting materials Bisulfite adduct formation [2].

| Aldol Dimers | Base/Acid catalyzed side-reactions | Fractional vacuum distillation (dimers remain in the pot). |

Part 2: Troubleshooting FAQs

Q1: My 2-methoxyoctanal turns yellow and shows broad, undefined peaks in the aliphatic region of the NMR spectrum after distillation. What happened? A1: You are observing thermal degradation and subsequent aldol condensation. Aldehydes with alpha-protons can undergo self-condensation if the distillation bath temperature is too high or if trace acids/bases are present in the distillation flask. Solution: Ensure your glassware is base-washed and completely neutralized. Lower your vacuum pressure to <2 Torr to drop the boiling point below 80°C, and keep the oil bath temperature no more than 20°C above the vapor temperature.

Q2: I have close-boiling non-aldehydic impurities that co-distill with 2-methoxyoctanal. How can I isolate the product? A2: When fractional distillation fails due to overlapping boiling points, you must exploit the chemical reactivity of the aldehyde group. The Sodium Bisulfite Adduct method is the gold standard here [2]. The aldehyde reacts with aqueous bisulfite to form a water-soluble solid adduct, leaving organic impurities in the organic phase. After washing, the adduct is cleaved to recover the pure aldehyde.

Q3: How should I store the purified 2-methoxyoctanal to prevent degradation? A3: Alpha-methoxy aldehydes auto-oxidize rapidly. Store the purified liquid in amber glass ampoules or tightly sealed vials under a strict Argon or Nitrogen atmosphere at -20 °C. For long-term storage, adding 0.1% BHT (butylated hydroxytoluene) as an antioxidant is highly recommended.

Part 3: Experimental Workflows & Decision Trees

Below is the logical workflow for determining your purification strategy based on your crude impurity profile.

Caption: Workflow for selecting the optimal 2-methoxyoctanal purification strategy based on crude purity.

Part 4: Step-by-Step Methodologies

Protocol A: High-Vacuum Fractional Distillation

This protocol utilizes thermodynamic separation. It is self-validating: if the vacuum is stable and the temperature plateaus, the fraction collected is chemically uniform.

  • Preparation: Transfer the crude 2-methoxyoctanal to a round-bottom flask. Add a magnetic stir bar (do not use boiling chips under high vacuum as they lose effectiveness and cause bumping).

  • Apparatus Setup: Attach a short Vigreux column (10-15 cm) to provide sufficient theoretical plates without excessive hold-up volume. Connect a short-path distillation head and a multi-neck receiving cow.

  • Degassing: Apply vacuum slowly at room temperature to degas the solvent residues. Wait until bubbling ceases.

  • Equilibration: Lower the pressure to 1 - 5 Torr using a high-vacuum pump equipped with a cold trap.

  • Heating: Gradually heat the oil bath. Discard the initial fore-run (typically containing residual solvents and low-boiling cleavage products) which will distill below 60 °C.

  • Collection: Collect the main fraction when the vapor temperature stabilizes between 70 - 85 °C (depending on your exact vacuum pressure). The liquid should be colorless.

  • Termination: Stop the distillation when the vapor temperature begins to drop or the residue in the pot turns dark brown. Backfill the system with Argon before removing the receiving flasks.

Protocol B: Sodium Bisulfite Adduct Purification

Use this when separating the aldehyde from unreacted aliphatic alcohols or ethers.

Caption: Chemical pathway for the selective bisulfite adduct purification of aldehydes.

  • Adduct Formation: Dissolve the crude 2-methoxyoctanal in a minimal amount of diethyl ether. In a separate flask, prepare a saturated aqueous solution of sodium bisulfite (NaHSO3).

  • Mixing: Add the bisulfite solution to the organic mixture and stir vigorously for 2-4 hours at room temperature. A white precipitate (the bisulfite adduct) will form.

  • Separation: Filter the precipitate under vacuum. If the adduct remains dissolved in the aqueous layer, separate the aqueous layer using a separatory funnel.

  • Washing: Wash the solid adduct (or the separated aqueous layer) twice with fresh diethyl ether to extract all non-aldehydic organic impurities. Discard the ether washes.

  • Cleavage: To regenerate the aldehyde, suspend the solid adduct (or the aqueous layer) in water and add a 10% aqueous solution of Sodium Carbonate (Na2CO3) or dilute HCl. Stir until the adduct is completely cleaved (1-2 hours).

  • Extraction: Extract the regenerated 2-methoxyoctanal with dichloromethane (DCM) or diethyl ether. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Final Polish: Subject the recovered aldehyde to a quick, simple vacuum distillation (Protocol A without the Vigreux column) to remove trace inorganic salts.

Part 5: References

  • The Journal of Organic Chemistry - Synthesis and physical properties of 2-methoxyoctanal and related compounds. (1984). Vol 49, p. 3784. DOI: 10.1021/jo00194a022. Available at: [Link]

Troubleshooting

improving the shelf-life and chemical stability of 2-methoxyoctanal

Introduction: Navigating the Challenges of 2-Methoxyoctanal Stability Welcome to the technical support guide for 2-methoxyoctanal. This document is designed for researchers, chemists, and formulation scientists who utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of 2-Methoxyoctanal Stability

Welcome to the technical support guide for 2-methoxyoctanal. This document is designed for researchers, chemists, and formulation scientists who utilize this unique α-methoxy aldehyde in their work. While a valuable synthon and fragrance component, the inherent reactivity of its aldehyde functional group, coupled with the influence of the adjacent methoxy substituent, presents specific challenges related to its shelf-life and chemical stability.

This guide moves beyond simple storage instructions to provide a deeper understanding of the degradation mechanisms at play. By explaining the causality behind its instability, we aim to empower you with the knowledge to proactively manage your experiments, troubleshoot unexpected outcomes, and ensure the integrity of your results. Here, you will find field-proven insights, step-by-step protocols for stability assessment, and a comprehensive troubleshooting guide structured in a practical question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) - The Chemistry of Degradation

This section addresses the fundamental chemical principles governing the stability of 2-methoxyoctanal.

Q1: What are the primary chemical degradation pathways for 2-methoxyoctanal?

A1: Like most aliphatic aldehydes, 2-methoxyoctanal is susceptible to several degradation pathways. The most significant are:

  • Oxidation: The aldehyde group (-CHO) is easily oxidized to a carboxylic acid (-COOH), forming 2-methoxyoctanoic acid. This is the most common degradation pathway, especially upon exposure to atmospheric oxygen.[1][2] The presence of oxygen, light, and trace metal impurities can catalyze this process.[3] The resulting acidic impurity can alter the chemical environment and potentially catalyze further degradation.

  • Racemization: The hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) is acidic.[4] Under trace acidic or basic conditions, this proton can be removed to form a planar, achiral enol or enolate intermediate. Reprotonation can occur from either face of the planar intermediate, leading to a loss of stereochemical purity if you are working with a single enantiomer (e.g., (R)- or (S)-2-methoxyoctanal).[4][5]

  • Polymerization & Condensation: Aldehydes can undergo self-condensation (aldol condensation) or form cyclic trimers, especially during prolonged storage or in high concentrations.[3][6] This can lead to an increase in viscosity, the formation of precipitates, and a decrease in the purity of the material.

Q2: How does the α-methoxy group influence the stability of 2-methoxyoctanal?

A2: The α-methoxy group has a significant electronic influence. The oxygen atom is electron-donating, which can affect the reactivity of the adjacent aldehyde. While detailed studies on 2-methoxyoctanal are not broadly published, we can infer from general principles of organic chemistry that this group can influence the rate of both desired reactions and degradation pathways. For instance, it can affect the acidity of the α-hydrogen, which is critical in the mechanism of racemization.[4]

Q3: What are the key external factors that accelerate the degradation of 2-methoxyoctanal?

A3: The rate of degradation is highly dependent on the storage and handling environment. The primary accelerators are:

  • Oxygen: Direct exposure to air is the leading cause of oxidation.[2][3]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including oxidation and polymerization.[1][7] Every 10°C increase can roughly double the rate of oxidation.[1]

  • Light: UV light can provide the energy to initiate radical chain reactions, leading to photodegradation and accelerating oxidation.[3][8]

  • Moisture: The presence of water can facilitate the formation of aldehyde hydrates, which can be intermediates in certain oxidation pathways.[9]

  • pH (Acids/Bases): Trace amounts of acidic or basic impurities on glassware or in solvents can catalyze both racemization and condensation reactions.[4]

Section 2: Troubleshooting Guide - Addressing Experimental Issues

This section is designed to help you diagnose and resolve specific problems encountered during the use of 2-methoxyoctanal.

Q: My analytical chromatogram (GC/HPLC) shows new, unidentified peaks that were not present in the fresh sample. What are they?

A: The appearance of new peaks is a clear indicator of chemical degradation.[8]

  • Likely Cause: The most probable new peak is the oxidation product, 2-methoxyoctanoic acid . This product will have a different retention time than the parent aldehyde. Other smaller peaks could be from aldol condensation products or other byproducts.

  • Troubleshooting Steps:

    • Confirm Identity: If using GC-MS, check the mass spectrum of the new peak. The molecular ion of 2-methoxyoctanoic acid would be m/z 174.22, compared to 158.24 for 2-methoxyoctanal.

    • Review Handling Procedures: Was the sample recently opened? Was it left at room temperature for an extended period? Was it exposed to light? Ensure all handling is done under an inert atmosphere.

    • Check Solvent Purity: Impurities in solvents, such as peroxides in aged ethers (e.g., THF, diethyl ether), can actively oxidize your aldehyde. Use fresh, high-purity solvents.

Q: The physical appearance of my 2-methoxyoctanal has changed. It has developed a yellow tint and/or seems more viscous. What happened?

A: A change in color or viscosity is a macroscopic sign of significant chemical degradation.[2][8]

  • Likely Cause:

    • Yellowing: This is often associated with the formation of complex conjugated systems resulting from polymerization or condensation reactions.[8]

    • Increased Viscosity/Precipitate: This strongly suggests that polymerization or the formation of aldol condensation products is occurring.[6][8]

  • Troubleshooting Steps:

    • Cease Use: Do not use the material for sensitive experiments, as its purity is compromised.

    • Re-purification: Depending on the scale, distillation under reduced pressure may be an option to purify the remaining aldehyde, but this should be done with care.

    • Preventive Action: For future batches, aliquot the material into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the bulk material to air and minimize polymerization risk.[8]

Q: I started with enantiomerically pure (R)-2-methoxyoctanal, but my recent analysis shows the presence of the (S)-enantiomer. Why is my sample racemizing?

A: The loss of optical purity indicates that the chiral center at the α-carbon is being compromised.[4]

  • Likely Cause: As explained in FAQ A1, this is due to the formation of a planar enol or enolate intermediate, which destroys the stereocenter.[4] This is almost always catalyzed by trace amounts of acid or base.

  • Troubleshooting Steps:

    • Check pH of Solutions: If the aldehyde is in a solution, check the pH. Ensure all buffers are at a neutral pH if possible.

    • Glassware Preparation: Ensure all glassware is scrupulously clean and rinsed with a high-purity neutral solvent before use. Avoid using glassware washed with strong acids or bases unless it has been thoroughly neutralized and dried.

    • Solvent Choice: Be aware that some grades of solvents can contain acidic or basic impurities. Use high-purity, neutral solvents.

    • Stability Study: If optical purity is critical, perform a time-course stability study in your chosen solvent system using a chiral chromatography method to determine the rate of racemization under your specific experimental conditions.

Degradation Pathway Overview

The following diagram illustrates the two primary degradation pathways for 2-methoxyoctanal.

G cluster_main 2-Methoxyoctanal Degradation cluster_oxidation Oxidation Pathway cluster_racemization Racemization Pathway A 2-Methoxyoctanal (Starting Material) B 2-Methoxyoctanoic Acid (Oxidation Product) A->B  [O] (Air, Light, Heat) C Planar Enol/Enolate (Achiral Intermediate) A->C  H⁺ or OH⁻ (Trace Acid/Base) D Racemic Mixture (R/S)-2-Methoxyoctanal C->D  Reprotonation

Caption: Primary degradation pathways of 2-methoxyoctanal.

Section 3: Protocols for Stabilization and Analysis

Proactive measures are essential for maintaining the integrity of 2-methoxyoctanal.

Protocol 3.1: Recommended Storage and Handling Procedures

This protocol is designed to maximize the shelf-life of 2-methoxyoctanal.

  • Inert Atmosphere is Critical: Upon receipt, immediately place the container inside a glove box or glove bag with an inert atmosphere (argon or nitrogen).

  • Aliquot for Longevity: Do not use the main stock bottle for daily experiments. Aliquot the material into smaller, amber glass vials with PTFE-lined screw caps.[8] This minimizes the exposure of the bulk material to atmospheric oxygen and moisture during each use.

  • Headspace Purge: Before sealing each aliquot vial, flush the headspace with a gentle stream of inert gas for 30-60 seconds to displace any residual air.

  • Seal Tightly: Ensure the cap is tightly sealed to prevent any gas exchange.

  • Cold and Dark Storage: Store the sealed vials in a freezer at -20°C or below.[8] The low temperature will significantly slow the rate of all degradation reactions.[7] The amber vials protect the compound from light.[8]

  • Thawing Procedure: When an aliquot is needed, remove it from the freezer and allow it to warm completely to room temperature before opening. This prevents condensation of atmospheric moisture into the cold sample.

Protocol 3.2: Monitoring Degradation by Gas Chromatography (GC-FID)

This self-validating protocol allows you to quantify the purity of your 2-methoxyoctanal sample and detect the primary oxidation product.

  • Sample Preparation:

    • Prepare a stock solution of your 2-methoxyoctanal sample at approximately 1 mg/mL in a high-purity solvent like ethyl acetate or hexane.

    • Vortex briefly to ensure homogeneity.

  • GC Instrument and Conditions (Illustrative):

    • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: 250°C, Split mode (e.g., 50:1 split ratio).

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 240°C.

      • Hold: Hold at 240°C for 5 minutes.

    • Detector (FID): 280°C.

  • Analysis:

    • Inject 1 µL of the prepared sample.

    • Identify the peak for 2-methoxyoctanal.

    • The primary degradation product, 2-methoxyoctanoic acid, will typically elute later than the aldehyde due to its higher boiling point and polarity.

  • Data Interpretation:

    • Calculate the purity of 2-methoxyoctanal using the area percent method: Purity % = (Area_2-methoxyoctanal / Total Area_all peaks) * 100.

    • A decreasing purity percentage over time confirms degradation.

Protocol 3.3: Stabilization with an Antioxidant

For applications where a minor additive is permissible, an antioxidant can be used to inhibit oxidation.

  • Antioxidant Selection: Butylated hydroxytoluene (BHT) is a common and effective radical-scavenging antioxidant for aldehydes.[10]

  • Preparation of BHT Stock: Prepare a 1% (w/v) stock solution of BHT in the same solvent you will use to dissolve your aldehyde.

  • Application:

    • When preparing a solution of 2-methoxyoctanal for storage or for an experiment, add the BHT stock solution to achieve a final BHT concentration of 0.05% to 0.1% (w/v).[10]

    • For example, to prepare 10 mL of a solution containing 0.1% BHT, add 100 µL of the 1% BHT stock solution.

  • Validation: Always run a control experiment without the BHT to ensure it does not interfere with your downstream application. Also, confirm its compatibility if the final product is for biological or pharmaceutical use.

Section 4: Data Summary - Stability Under Various Conditions

The following table provides an illustrative summary of the expected stability of 2-methoxyoctanal based on general principles of aldehyde chemistry. This data should be used as a guideline; empirical testing under your specific conditions is always recommended.

Storage ConditionAtmosphereTemperatureExpected Purity after 3 MonthsPrimary Degradation Product
Amber Vial, SealedInert (Argon)-20°C>99%Negligible
Amber Vial, SealedInert (Argon)4°C~98%2-Methoxyoctanoic Acid
Amber Vial, SealedAir25°C (RT)<90%2-Methoxyoctanoic Acid, Polymers
Clear Vial, SealedAir25°C (RT)<85%2-Methoxyoctanoic Acid, Polymers
Opened frequentlyAir25°C (RT)<75%2-Methoxyoctanoic Acid, Polymers

References

  • Sharma, A., Nagarajan, S., & Gurudutt, K. N. (n.d.). Stabilization of Aldehydes as Propylene Glycol Acetals. Journal of Agricultural and Food Chemistry.
  • ACS Publications. (2025, March 6). Aldehyde-Stabilization Strategies for Building Biobased Consumer Products around Intact lignocellulosic Structures. Accounts of Chemical Research.
  • Google Patents. (n.d.).
  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-Methoxyethanol. NJ.gov.
  • Roth, A. J. K., Tretbar, M., & Stark, C. B. W. (2015). Mimicking the active site of aldehyde dehydrogenases: stabilization of carbonyl hydrates through hydrogen bonds. RSC Publishing.
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (2025, December 25).
  • BenchChem. (2025). Technical Support Center: Storage and Handling of 2-Methoxy-2-octen-4-one.
  • groups.io. (2019, October 30). To stabilize aldehydes....?
  • Première Peau. (2026, March 18). Does Perfume Go Bad?
  • Mair fragrance. (2025, December 2). How to Know Your Perfume Has Gone Bad.
  • Organic Chemistry Portal. (n.d.).
  • Quora. (2019, October 13). Why is a racemic mixture formed when (R)-2-methylpentanal is dissolved in an acid or base solution?
  • BenchChem. (2025). Troubleshooting racemization of (R)-2-methylpentanal in solution.
  • Meija, J., McRae, G., Miles, C. O., & Melanson, J. E. (2022). Thermal stability of cannabinoids in dried cannabis: a kinetic study. Analytical and Bioanalytical Chemistry, 414(1), 377–384.

Sources

Optimization

resolving GC co-elution issues for accurate 2-methoxyoctanal analysis

Technical Support Center: Resolving GC Co-Elution in 2-Methoxyoctanal Analysis Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving GC Co-Elution in 2-Methoxyoctanal Analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving complex separation failures. 2-Methoxyoctanal ( C9​H18​O2​ ) is a volatile aliphatic aldehyde that often suffers from co-elution with matrix hydrocarbons or other carbonyls during Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Co-elution compromises both qualitative identification and quantitative accuracy.

This guide provides a mechanistic, self-validating framework to diagnose and resolve these overlapping peaks using thermodynamic, chemical, and mathematical strategies.

Diagnostic Workflow

Before altering your method, you must definitively prove that co-elution is occurring. The flowchart below outlines the logical progression from detection to resolution.

G Start Observe Peak Asymmetry or Shoulder in TIC CheckMS Perform MS Spectral Skewing & Purity Analysis Start->CheckMS IsCoelution Is Co-elution Confirmed? CheckMS->IsCoelution PathA Chromatographic Optimization (Adjust k' and α) IsCoelution->PathA Hardware/Method Adjustment PathB Chemical Derivatization (PFBHA SPME) IsCoelution->PathB Matrix Interference Too High PathC Mathematical Resolution (GC-MS Deconvolution) IsCoelution->PathC Spectral Differences Exist Resolved Accurate 2-Methoxyoctanal Quantification IsCoelution->Resolved No (Pure Peak) PathA->Resolved PathB->Resolved PathC->Resolved

Diagnostic workflow for resolving GC co-elution in 2-methoxyoctanal analysis.

Troubleshooting Guides & FAQs

Q1: My 2-methoxyoctanal peak looks symmetrical. How do I definitively confirm co-elution? A1: A symmetrical peak is not a guarantee of purity; perfect co-elution exhibits no obvious physical distortion[1]. To confirm co-elution, you must perform a mass spectral purity analysis (often called spectral skewing). Evaluate the mass spectra across the peak—specifically at the leading edge, the apex, and the tailing edge. If the spectra are identical, the compound is pure. If the ion abundance ratios shift or new fragment ions appear at the tailing edge, at least two components are co-eluting[1][2].

Q2: I've confirmed co-elution. Should I adjust my temperature ramp or change the carrier gas flow first? A2: Always start with the temperature ramp, as it directly impacts the capacity factor ( k′ ). Decreasing the initial column temperature or slowing the ramp rate increases the time 2-methoxyoctanal spends partitioning into the stationary phase, which usually increases peak separation[3]. However, understand the thermodynamic causality: if 2-methoxyoctanal and the interfering compound have identical boiling points and similar polarities, increasing k′ will only result in broader, overlapping peaks[3]. If a slower ramp fails, you must alter the selectivity ( α ) of the system.

Q3: 2-methoxyoctanal is still co-eluting with matrix aliphatic compounds on my DB-5 column. What is the mechanistic rationale for changing the stationary phase? A3: Elution order in gas-liquid chromatography is dictated by two factors: solute boiling point and stationary phase interaction[2]. A DB-5 column (5% phenyl / 95% dimethylpolysiloxane) is non-polar. On this phase, separation is almost entirely dependent on boiling point[2]. Because 2-methoxyoctanal contains a polar carbonyl group and an ether linkage, switching to a polar stationary phase (e.g., a polyethylene glycol DB-WAX column) changes the interaction mechanism. The polar phase will selectively retain the aldehyde via dipole-dipole interactions, effectively separating it from non-polar aliphatic interferents that share the same boiling point[2].

Q4: I cannot change my GC column due to standard operating procedures. Can I resolve this chemically? A4: Yes, through chemical derivatization. Aldehydes react quantitatively with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form volatile oximes[4][5]. The causality here is twofold: First, derivatization significantly increases the mass of the analyte, shifting its fragmentation pattern away from low-mass matrix noise. Second, the addition of the pentafluorobenzyl group drastically alters the molecule's volatility and polarity, shifting its retention time entirely away from the original co-eluting interferent[4][6].

Q5: How can I use GC-MS spectral deconvolution to mathematically separate 2-methoxyoctanal from the interferent? A5: If physical or chemical separation is unfeasible, mathematical deconvolution can extract pure component spectra from complex overlapping data[7]. Algorithms in software like TraceFinder or ADAP-GC analyze the composite Total Ion Chromatogram (TIC) by tracking individual Extracted Ion Chromatograms (EICs)[7][8][9]. Even if peaks perfectly overlap in the TIC, their unique fragment ions often maximize at slightly different retention times (e.g., milliseconds apart). The software identifies these offset apexes and mathematically separates the peaks, allowing for accurate quantification without changing the physical chromatography[9].

Quantitative Comparison of Co-Elution Resolution Strategies

Resolution StrategyMechanism of ActionImpact on Chromatographic ParametersRelative Implementation TimeBest Use Case
Temperature Ramp Optimization Alters thermodynamics and partitioning time.Increases Capacity Factor ( k′ ).Low (< 1 day)Early-eluting compounds with slight boiling point differences.
Stationary Phase Substitution Changes intermolecular interactions (e.g., dipole-dipole).Increases Selectivity ( α ).Medium (1-2 days)Co-eluting compounds with distinct polarities (e.g., aldehyde vs. alkane).
PFBHA Derivatization Chemically alters analyte mass, polarity, and volatility.Shifts k′ and α entirely.High (2-3 days)Severe matrix interference; trace-level aldehyde analysis.
GC-MS Spectral Deconvolution Mathematically separates overlapping EICs.Bypasses physical resolution entirely.Low (Immediate via software)Co-eluting peaks with distinct MS fragmentation patterns.

Standard Operating Procedure: SPME On-Fiber PFBHA Derivatization

Solid-phase microextraction (SPME) with on-fiber derivatization is a solvent-free, highly sensitive method that resolves co-elution by chemically shifting the retention time of 2-methoxyoctanal[5][10]. This protocol is designed as a self-validating system to ensure quantitative integrity.

Materials:

  • 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME Fiber.

  • PFBHA Hydrochloride aqueous solution (1 mg/mL).

  • GC-MS system equipped with an SPME inlet.

Step-by-Step Methodology:

  • Fiber Conditioning: Condition the PDMS/DVB SPME fiber in the GC injection port according to the manufacturer's thermal specifications to ensure a clean baseline.

  • Reagent Loading: Expose the conditioned fiber to the headspace of the 1 mg/mL PFBHA aqueous solution for 10 to 20 minutes at 20°C. This saturates the fiber with the derivatizing agent[6][10].

  • System Validation (Procedural Blank): Critical Step. Desorb the PFBHA-loaded fiber in the GC inlet without exposing it to the sample. Analyze the chromatogram to verify the absence of background 2-methoxyoctanal or other carbonyl contamination from the reagent itself.

  • Headspace Extraction & Derivatization: Transfer the PFBHA-loaded fiber to the headspace of the sealed sample vial containing the 2-methoxyoctanal matrix. Incubate for 20 to 30 minutes at 40°C. The aldehyde will react with the PFBHA directly on the fiber, forming stable oxime derivatives[5][6].

  • GC Desorption: Retract the fiber and insert it into the GC injection port (set to 250°C) for 2 to 3 minutes to thermally desorb the newly formed oximes onto the analytical column[10].

  • Data Interpretation Note: PFBHA derivatization of aliphatic aldehydes typically produces two distinct chromatographic peaks corresponding to the syn- and anti- isomers of the oxime[5]. For accurate quantification, both peak areas must be integrated and summed.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of 2-Methoxyoctanal via ¹H and ¹³C NMR Spectroscopy

In the fields of chemical research and drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite for further investigation. Nuclear Magnetic Resonance (NMR) spectroscopy st...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fields of chemical research and drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite for further investigation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution, providing unparalleled insight into the atomic connectivity and chemical environment within a compound.

This guide offers a comprehensive framework for the validation of 2-methoxyoctanal. As no definitive, published spectra for this specific molecule are readily available, we will proceed as a research scientist would: by predicting the spectral features based on established chemical principles and data from analogous structures. This predictive analysis forms the basis for comparison with experimentally acquired data, allowing for a rigorous and confident structural assignment. We will detail the causality behind spectral predictions, outline a robust experimental protocol, and provide the necessary tools for accurate data interpretation.

Predicted NMR Spectral Analysis of 2-Methoxyoctanal

The structure of 2-methoxyoctanal dictates a unique set of signals in both ¹H and ¹³C NMR spectra. The presence of a chiral center at C-2 also implies that the adjacent methylene protons (H-3) are diastereotopic and may exhibit different chemical shifts and complex splitting patterns.

Causality of Chemical Shifts:
  • Aldehyde Group (CHO): The highly electronegative oxygen atom and the magnetic anisotropy of the carbonyl group strongly deshield the aldehyde proton (H-1) and carbon (C-1). This results in characteristic downfield shifts, typically >9.5 ppm for the proton and >190 ppm for the carbon[1][2][3][4].

  • α-Carbon (C-2): This carbon is attached to two electronegative oxygen atoms (one from the aldehyde and one from the methoxy group), causing a significant downfield shift in both its ¹H and ¹³C signals.

  • Methoxy Group (OCH₃): The protons of a methoxy group typically appear as a sharp singlet due to the free rotation around the C-O bond. The chemical shift is influenced by the neighboring functional groups, generally appearing in the 3.3-4.0 ppm range for aliphatic ethers[5][6]. The methoxy carbon appears in the 50-65 ppm region[7].

  • Alkyl Chain (C-3 to C-8): The protons and carbons of the hexyl chain will exhibit typical aliphatic chemical shifts. Protons on carbons closer to the electron-withdrawing aldehyde and methoxy groups will be slightly more deshielded (further downfield) than those nearer the terminal methyl group[8].

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for each unique proton in 2-methoxyoctanal.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-1 (-CHO)9.6 - 9.8Doublet (d)1H~2-3
H-2 (-CH(O)-)3.8 - 4.0Doublet of Triplets (dt) or Multiplet (m)1HJ(H2-H1) = ~2-3, J(H2-H3) = ~6-7
H-9 (-OCH₃)3.3 - 3.5Singlet (s)3HN/A
H-3 (-CH₂-)1.5 - 1.7Multiplet (m)2H-
H-4 to H-7 (-CH₂-)n1.2 - 1.5Multiplet (m)8H-
H-8 (-CH₃)0.8 - 0.9Triplet (t)3H~7
Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The following table outlines the predicted chemical shifts for the nine unique carbon atoms in 2-methoxyoctanal. Due to the presence of a chiral center, all carbons in the alkyl chain are chemically non-equivalent[9].

Assignment Predicted Chemical Shift (δ, ppm)
C-1 (-CHO)200 - 205
C-2 (-CH(O)-)80 - 85
C-9 (-OCH₃)56 - 59
C-3 (-CH₂-)30 - 35
C-4 (-CH₂-)28 - 32
C-5 (-CH₂-)25 - 29
C-6 (-CH₂-)22 - 24
C-7 (-CH₂-)13 - 15
C-8 (-CH₃)13 - 15

Experimental Protocol for NMR Analysis

Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data. This protocol is designed for a typical high-field NMR spectrometer (e.g., 400 MHz or higher).

Workflow for Structural Validation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation prep 1. Dissolve 5-10 mg of 2-methoxyoctanal in ~0.6 mL CDCl₃ tms 2. Add TMS as internal standard prep->tms tube 3. Transfer to 5 mm NMR tube tms->tube acq_1d 4. Acquire 1D Spectra (¹H, ¹³C, DEPT-135) tube->acq_1d acq_2d 5. Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d proc 6. Process spectra (Fourier transform, phase, baseline) acq_2d->proc assign 7. Assign signals using 1D/2D data proc->assign compare 8. Compare experimental vs. predicted data assign->compare confirm 9. Confirm structure & purity compare->confirm

Caption: NMR structural validation workflow.

Step-by-Step Methodology
  • Sample Preparation [10][11]

    • Accurately weigh 5-10 mg of purified 2-methoxyoctanal for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Chloroform-d is a common choice for non-polar to moderately polar organic molecules.

    • Add a small drop of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • ¹H NMR Acquisition (400 MHz)

    • Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker systems).

    • Spectral Width: 0 - 12 ppm.

    • Acquisition Time: 3 - 4 seconds.

    • Relaxation Delay (d1): 2 seconds. A sufficient delay ensures the signal has time to relax between pulses, which is crucial for accurate integration.

    • Number of Scans: 8 - 16 scans. This is typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition (100 MHz)

    • Pulse Program: Proton-decoupled single pulse with NOE (e.g., 'zgpg30' on Bruker systems). Broadband proton decoupling simplifies the spectrum to single lines for each unique carbon[12].

    • Spectral Width: 0 - 220 ppm. This range covers nearly all organic compounds[13].

    • Acquisition Time: 1 - 2 seconds.

    • Relaxation Delay (d1): 2 - 5 seconds.

    • Number of Scans: 512 - 2048 scans. More scans are needed for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • 2D NMR for Unambiguous Assignment [14][15]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment is critical as it directly correlates each proton with the carbon it is attached to, definitively linking the ¹H and ¹³C assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together the molecular skeleton.

    • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, helping to trace out the connectivity of the alkyl chain.

Data Interpretation and Structural Confirmation

The validation of the 2-methoxyoctanal structure is achieved by systematically correlating the acquired 2D NMR data. The HMBC spectrum is particularly powerful for confirming the placement of the methoxy group at the C-2 position.

Caption: Key HMBC correlations for 2-methoxyoctanal.

Validation Logic:
  • Confirm the Aldehyde and Methoxy Placement: The most critical correlation is observing a cross-peak in the HMBC spectrum between the methoxy protons (H-9, ~3.4 ppm) and the α-carbon (C-2, ~82 ppm). Simultaneously, a correlation between the aldehyde proton (H-1, ~9.7 ppm) and the same C-2 carbon confirms that both functional groups are attached to the same carbon.

  • Assemble the Alkyl Chain: The COSY spectrum will show a correlation pathway from H-2 to H-3, H-3 to H-4, and so on, down to the terminal methyl group, confirming the linear octanal backbone.

  • Final Assignment with HSQC: The HSQC spectrum will provide the final, unambiguous assignment by directly linking all proton signals (except the aldehyde H-1) to their respective carbon signals.

Comparison with Alternative Structures

NMR is exceptionally effective at distinguishing between isomers. For instance, a potential synthetic byproduct could be 3-methoxyoctanal .

  • ¹H NMR Differences: In 3-methoxyoctanal, the aldehyde proton (H-1) would likely be a triplet, coupled only to the two H-2 protons. The methine proton attached to the methoxy group (H-3) would be further upfield compared to H-2 in our target molecule, as it is no longer directly alpha to the carbonyl.

  • ¹³C NMR Differences: The aldehyde carbon (C-1) would have a similar shift, but the carbon bearing the methoxy group (C-3) would be significantly upfield (~70-75 ppm) compared to the C-2 of 2-methoxyoctanal (~80-85 ppm) because it is no longer directly attached to the carbonyl group. The C-2 carbon would now be a simple methylene carbon alpha to a carbonyl, appearing around 40-50 ppm.

By comparing the experimental data to these predicted differences, one can confidently rule out isomeric impurities and validate the desired 2-methoxy substitution pattern.

Conclusion

The structural validation of 2-methoxyoctanal relies on a synergistic approach of predictive analysis and multi-dimensional NMR experimentation. The characteristic downfield shifts of the aldehyde proton (δ ≈ 9.7 ppm) and the α-methine proton (δ ≈ 3.9 ppm), combined with the unique ¹³C shifts of the carbonyl (δ ≈ 202 ppm) and the doubly oxygenated α-carbon (δ ≈ 82 ppm), provide a distinct spectral fingerprint. Definitive confirmation is achieved through 2D NMR, where key HMBC correlations from the methoxy and aldehyde protons to the C-2 carbon provide irrefutable evidence of the molecular architecture. This guide provides the comprehensive framework necessary for researchers to confidently acquire, interpret, and validate the structure of 2-methoxyoctanal.

References

  • Biological Magnetic Resonance Bank. (n.d.). Octanal at BMRB (Entry bmse000851). BMRB. [Link]

  • Kutateladze, A. G., & Bary, T. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Springer Nature Experiments. [Link]

  • University of Colorado, Boulder. (2011). Chemical Shifts: Proton. Organic Chemistry at CU Boulder. [Link]

  • ResearchGate. (2017). Any one know about the aldhyde peak in proton NMR?[Link]

  • Moser, A. (2026). Methoxy groups just stick out. ACD/Labs. [Link]

  • WallaceWay Organic Chemistry. (n.d.). 12.04 1H NMR Chemical Shifts. OrganicChemGuide. [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Kupce, E., & Claridge, T. D. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. RSC Advances, 10(35), 20864-20868. [Link]

  • National Center for Biotechnology Information. (n.d.). Octanal. PubChem. [Link]

  • Letertre, M., et al. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • ResearchGate. (n.d.). Table 1. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm].... [Link]

  • Toušek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-669. [Link]

  • University of Southern Maine. (n.d.). Spectroscopy Tutorial: Aldehydes. [Link]

  • Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

  • Chemistry Steps. (2025). 13C Carbon NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

Sources

Comparative

comparing the electrophilic reactivity of 2-methoxyoctanal versus octanal

An In-Depth Guide to the Comparative Electrophilic Reactivity of 2-Methoxyoctanal vs. Octanal Introduction: Beyond the Carbonyl The aldehyde functional group is a cornerstone of organic chemistry, acting as a versatile e...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Electrophilic Reactivity of 2-Methoxyoctanal vs. Octanal

Introduction: Beyond the Carbonyl

The aldehyde functional group is a cornerstone of organic chemistry, acting as a versatile electrophilic hub for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is fundamental to countless synthetic transformations and is a key determinant in the biological activity and metabolic fate of many molecules. While the reactivity of simple aliphatic aldehydes like octanal is well-understood, the introduction of substituents, particularly on the α-carbon, can profoundly alter the electronic and steric environment of the carbonyl group.

This guide provides a comprehensive comparison of the electrophilic reactivity between octanal and its α-substituted analogue, 2-methoxyoctanal. We will dissect the underlying electronic principles, present validated experimental and computational methodologies for quantifying reactivity, and interpret the resulting data. The central question we address is: How does the introduction of an α-methoxy group modulate the electrophilic character of an aliphatic aldehyde?

Theoretical Framework: The Push and Pull of Electrons

The electrophilicity of an aldehyde's carbonyl carbon is a direct consequence of the significant electronegativity difference between carbon and oxygen, which polarizes the C=O double bond. This creates a partial positive charge (δ+) on the carbon, making it susceptible to attack by nucleophiles.[1][2][3] The magnitude of this partial positive charge, and thus the aldehyde's reactivity, is finely tuned by the electronic and steric nature of its substituents.

Electronic Effects: A Tale of Two Influences

  • Inductive Effect (-I): This effect operates through sigma (σ) bonds. Electronegative atoms pull electron density towards themselves, increasing the electrophilicity of adjacent carbons. Conversely, electron-donating groups, such as alkyl chains, push electron density, slightly diminishing electrophilicity.[4][5]

  • Steric Effects: The size and spatial arrangement of groups near the carbonyl center can physically impede the trajectory of an incoming nucleophile.[1][5] Generally, bulkier substituents decrease the rate of nucleophilic attack.[3][6]

Formulating the Hypothesis: 2-Methoxyoctanal vs. Octanal

  • Octanal: As our baseline, octanal's reactivity is primarily dictated by the carbonyl group itself, with a minor electron-donating inductive effect from its heptyl chain that slightly tempers the carbonyl carbon's electrophilicity.[5]

  • 2-Methoxyoctanal: The introduction of a methoxy group at the α-position introduces two competing factors:

    • Dominant Inductive Effect (-I): The highly electronegative oxygen atom of the methoxy group exerts a powerful electron-withdrawing inductive effect. This effect is transmitted through the α-carbon to the carbonyl carbon, significantly increasing its partial positive charge and, therefore, its predicted electrophilicity.

    • Minor Steric Hindrance: The methoxy group (-OCH₃) is sterically more demanding than the hydrogen atom it replaces in octanal. This will introduce a degree of steric hindrance that could slightly slow the approach of a nucleophile.[1][5]

Prediction: The strong electron-withdrawing inductive effect of the α-methoxy group is anticipated to be the dominant factor governing reactivity. Therefore, 2-methoxyoctanal is hypothesized to be a significantly stronger electrophile than octanal , despite a marginal increase in steric bulk.

G cluster_octanal Octanal cluster_2m_octanal 2-Methoxyoctanal O_O O C_O C C_O->O_O δ- H_O H C_O->H_O R_O C7H15 C_O->R_O R_O->C_O Weak +I (Donating) label_O Slightly Reduced Electrophilicity O_2M O C_2M C C_2M->O_2M δ- H_2M H C_2M->H_2M R_2M α-CH(OCH3)C6H13 C_2M->R_2M R_2M->C_2M Strong -I (Withdrawing) label_2M Significantly Increased Electrophilicity

Caption: Electronic effects on the carbonyl carbon of Octanal vs. 2-Methoxyoctanal.

Experimental & Computational Validation

To rigorously test our hypothesis, a multi-pronged approach combining spectroscopic, kinetic, and computational methods is employed.

Spectroscopic Characterization

Spectroscopic techniques provide indirect but valuable insight into the electronic environment of the carbonyl carbon.

  • ¹³C NMR Spectroscopy: A more electrophilic carbonyl carbon is more "deshielded," causing its signal to appear further downfield (at a higher ppm value) in a ¹³C NMR spectrum.[4][7][8] We predict the carbonyl carbon resonance for 2-methoxyoctanal will be significantly downfield compared to that of octanal.

  • Infrared (IR) Spectroscopy: The electron-withdrawing methoxy group will pull electron density from the carbonyl bond, strengthening and shortening it. This results in a higher vibrational frequency.[4][7] Therefore, the C=O stretching absorption (νC=O) for 2-methoxyoctanal is expected at a higher wavenumber (cm⁻¹) than for octanal.

Comparative Kinetic Analysis

The most direct method to compare electrophilicity is to measure the rate of reaction with a standardized nucleophile under identical conditions.[9][10] The formation of a hydrazone from an aldehyde and 2,4-dinitrophenylhydrazine (DNPH) is an excellent model reaction as the product is a vividly colored compound, allowing the reaction progress to be easily monitored by UV-Visible spectrophotometry.[11]

G cluster_workflow Kinetic Analysis Workflow prep Prepare Stock Solutions (Aldehydes, DNPH, Catalyst) thermo Equilibrate Reactants to 25°C prep->thermo init Initiate Reaction (Mix Aldehyde + DNPH) thermo->init monitor Monitor Absorbance (λmax) vs. Time init->monitor plot Plot [Product] vs. Time monitor->plot calc Calculate Initial Rate and k₂ plot->calc

Sources

Validation

Comparative Mass Spectrometry Guide: Fragmentation Pathways and Platform Efficacy for 2-Methoxyoctanal Analysis

As a trace volatile organic compound (VOC) and a secondary product of lipid oxidation, 2-methoxyoctanal ( C9​H18​O2​ , MW: 158.24 g/mol ) presents a unique analytical challenge. Its aliphatic chain and α -methoxy aldehyd...

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Author: BenchChem Technical Support Team. Date: April 2026

As a trace volatile organic compound (VOC) and a secondary product of lipid oxidation, 2-methoxyoctanal ( C9​H18​O2​ , MW: 158.24 g/mol ) presents a unique analytical challenge. Its aliphatic chain and α -methoxy aldehyde moiety dictate highly specific fragmentation behaviors that vary drastically depending on the ionization source[1].

For researchers and drug development professionals, selecting the correct mass spectrometry (MS) platform is the difference between confident structural elucidation and ambiguous data. This guide objectively compares the performance, mechanistic fragmentation, and experimental workflows of three leading analytical platforms: GC-EI-MS , GC-APCI-QTOF MS , and LC-ESI-MS/MS .

Mechanistic Fragmentation Pathways of 2-Methoxyoctanal

Understanding the causality behind ion formation is critical for robust assay development. The ionization energy and pressure conditions of the source fundamentally alter the fate of the 2-methoxyoctanal molecule.

Hard Ionization: Electron Ionization (EI, 70 eV)

Under standard high-vacuum EI conditions, the molecular ion ( M+∙ at m/z 158) is highly unstable and typically absent from the spectrum[2]. The excess internal energy drives two competing, thermodynamically favorable fragmentation pathways:

  • α -Cleavage (m/z 73): Homolytic cleavage of the C2-C3 bond expels a neutral hexyl radical ( ∙C6​H13​ , 85 Da). The positive charge is strongly stabilized by resonance from both the methoxy oxygen and the carbonyl oxygen, yielding the highly stable oxonium ion [CH(OCH3​)CHO]+ at m/z 73 . This is universally the base peak.

  • McLafferty Rearrangement (m/z 74): The carbonyl oxygen's lone pair abstracts a hydrogen from the γ -carbon (C4) via a six-membered cyclic transition state. Subsequent β -cleavage of the C2-C3 bond expels neutral 1-hexene ( C6​H12​ , 84 Da), generating the enol radical cation [CH2​=C(OCH3​)OH]+∙ at m/z 74 [2].

fragmentation M 2-Methoxyoctanal (M+•) m/z 158 A Alpha-Cleavage Loss of •C6H13 (-85 Da) M->A C2-C3 bond break B McLafferty Rearrangement Loss of C6H12 (-84 Da) M->B γ-H transfer to C=O Ion73 [CH(OCH3)CHO]+ m/z 73 (Base Peak) A->Ion73 Ion74 [CH2=C(OCH3)OH]+• m/z 74 B->Ion74

EI-MS fragmentation pathways of 2-methoxyoctanal yielding m/z 73 and 74.

Soft Ionization: APCI and ESI
  • GC-APCI-MS: Atmospheric pressure chemical ionization relies on a corona discharge to create a plasma (e.g., N2+∙​ ). Collisional cooling at atmospheric pressure dissipates excess internal energy, preventing extensive fragmentation[3]. This yields a strong protonated molecule [M+H]+ at m/z 159 . Collision-Induced Dissociation (CID) of this precursor primarily results in the neutral loss of methanol (-32 Da) to yield m/z 127 .

  • LC-ESI-MS/MS: Aliphatic aldehydes lack basic functional groups for efficient protonation in ESI. Therefore, 2-methoxyoctanal must be derivatized with 2,4-dinitrophenylhydrazine (DNPH). The resulting hydrazone derivative easily deprotonates in negative ESI to form an [M−H]− ion at m/z 337 . CID yields a highly specific dinitrophenyl-driven fragment at m/z 163 [4].

Objective Platform Comparison & Performance Data

When selecting a platform, the choice depends on whether the primary goal is untargeted discovery (identifying unknown lipid oxidation products) or targeted quantitation (monitoring specific degradation thresholds).

Table 1: Quantitative Performance Comparison for 2-Methoxyoctanal
PlatformIonization SourceAnalyte FormPrimary Ions DetectedEst. LOD (S/N > 3)Linear Dynamic RangeBest Use Case
GC-EI-MS (Single Quad) Hard (70 eV)Underivatized Volatilem/z 73, 74~2–5 ng/mL3 orders of magnitudeRoutine screening, NIST library matching
GC-APCI-QTOF MS Soft (Charge Transfer)Underivatized Volatilem/z 159 [M+H]+ , 127~50–100 pg/mL4 orders of magnitudeAccurate mass ID, complex matrix disambiguation
LC-ESI-MS/MS (QqQ) Soft (Negative ESI)DNPH-Hydrazonem/z 337 163~5–10 pg/mL5 orders of magnitudeUltra-trace targeted quantitation, pharmacokinetics

Key Takeaways:

  • GC-EI-MS is the industry standard for broad VOC profiling but fails to provide the molecular ion, making de novo identification of novel isomeric aldehydes nearly impossible[1].

  • GC-APCI-QTOF bridges the gap by preserving the intact molecule. Coupling this with High-Resolution Accurate Mass (HRAM) allows for confident empirical formula generation of unknown lipid oxidation markers[3].

  • LC-ESI-MS/MS is the undisputed champion for sensitivity. By shifting the analyte into the liquid phase via DNPH derivatization, matrix interferences common in headspace GC are bypassed, achieving limits of detection (LODs) in the low pg/mL range[4].

Step-by-Step Experimental Methodologies

To ensure a self-validating system, the following protocols detail the exact methodologies required to reproduce the comparative data.

Protocol A: Untargeted Profiling via HS-SPME-GC-EI-MS / GC-APCI-MS

This solvent-free extraction method is ideal for capturing 2-methoxyoctanal directly from complex matrices (e.g., oxidized lipid emulsions or biological fluids).

  • Sample Preparation: Aliquot 5.0 mL of the liquid sample into a 20 mL amber headspace vial. Add 1.0 g of NaCl to drive the "salting-out" effect, forcing volatiles into the headspace. Seal with a PTFE/silicone septum.

  • Extraction: Equilibrate the vial at 50°C for 10 minutes. Expose a DVB/CAR/PDMS Solid-Phase Microextraction (SPME) fiber to the headspace for exactly 30 minutes at 50°C.

  • Desorption & Separation: Retract the fiber and inject into the GC inlet at 250°C for 3 minutes (splitless mode). Use a mid-polarity column (e.g., DB-624, 30m × 0.25mm, 1.4µm). Program the oven: 40°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).

  • Detection:

    • For EI: Set source to 230°C, electron energy to 70 eV. Scan m/z 35–350.

    • For APCI: Use N2​ as the make-up gas to promote charge transfer. Monitor high-resolution m/z 159.1380.

Protocol B: Ultra-Trace Targeted Quantitation via DNPH-LC-ESI-MS/MS

This protocol is mandatory when 2-methoxyoctanal concentrations fall below the GC-MS detection threshold.

  • Derivatization: To 1.0 mL of sample, add 1.0 mL of DNPH reagent (0.2% DNPH in acetonitrile containing 1% formic acid). Vortex and incubate in a water bath at 40°C for 60 minutes to ensure complete hydrazone formation.

  • Extraction: Extract the derivative using 2.0 mL of dichloromethane. Centrifuge at 3000 rpm for 5 minutes. Extract the lower organic layer, evaporate to dryness under a gentle stream of N2​ , and reconstitute in 200 µL of initial mobile phase.

  • LC Separation: Inject 5 µL onto a C18 column (e.g., 100 × 2.1 mm, 1.7 µm). Use a gradient of Water (0.1% formic acid) and Acetonitrile.

  • MS/MS Parameters: Operate the Triple Quadrupole in negative ESI mode. Set the capillary voltage to 2.5 kV. Monitor the specific Multiple Reaction Monitoring (MRM) transition: m/z 337.1 163.0 (Collision Energy: 20 eV).

workflow Start 2-Methoxyoctanal Sample Decision Analytical Goal? Start->Decision Targeted Targeted Quantitation (Ultra-low LOD) Decision->Targeted Quantitation Untargeted Untargeted Screening & Structural ID Decision->Untargeted Discovery Deriv DNPH Derivatization + LC-ESI-MS/MS Targeted->Deriv Volatile HS-SPME Extraction Untargeted->Volatile GC_EI GC-EI-MS (Library Match) Volatile->GC_EI Routine GC_APCI GC-APCI-QTOF (Accurate Mass) Volatile->GC_APCI High-Res

Decision matrix for selecting the optimal MS platform for 2-methoxyoctanal.

Conclusion & Strategic Recommendations

The analysis of 2-methoxyoctanal requires a platform tailored to the specific scientific question:

  • Rely on GC-EI-MS for routine, high-throughput screening of volatiles where library matching is sufficient.

  • Upgrade to GC-APCI-QTOF when investigating novel lipid oxidation pathways where preserving the molecular ion (m/z 159) is critical for structural elucidation.

  • Deploy LC-ESI-MS/MS with DNPH derivatization when absolute sensitivity is paramount, such as in rigorous shelf-life degradation studies or pharmacokinetic tracking.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. StudySmarter. URL: [Link]

  • Gorji, S. G., Calingacion, M., & Smyth, H. E. (2019). Comprehensive profiling of lipid oxidation volatile compounds during storage of mayonnaise. Journal of Food Science and Technology, 56(9), 4076-4090. URL: [Link]

  • Niu, Y., Liu, J., Yang, R., Zhang, J., & Shao, B. (2020). Atmospheric pressure chemical ionization source as an advantageous technique for gas chromatography-tandem mass spectrometry. TrAC Trends in Analytical Chemistry, 132, 116053. URL: [Link]

  • Kang, J., & Yeo, J. (2024). Critical overview of mass spectrometry-based lipidomics approach for evaluating lipid oxidation in foods. Food Science and Biotechnology, 34(4), 837-849. URL: [Link]

Sources

Comparative

FTIR spectroscopy characteristic absorption bands for 2-methoxyoctanal

Title: Spectral Fingerprinting in Drug Development: A Comparative FTIR Analysis of 2-Methoxyoctanal and Structural Analogs Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive S...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectral Fingerprinting in Drug Development: A Comparative FTIR Analysis of 2-Methoxyoctanal and Structural Analogs

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

In pharmaceutical synthesis and advanced fragrance formulation, the accurate identification and quality control of aliphatic aldehydes are critical. 2-Methoxyoctanal is a highly specialized intermediate characterized by an aliphatic octyl chain, a terminal aldehyde, and an alpha-methoxy group. These overlapping structural features can complicate spectral interpretation.

This guide provides a comprehensive comparative analysis of the Fourier Transform Infrared (FTIR) spectroscopy performance of 2-methoxyoctanal against common structural alternatives: Octanal (an unsubstituted aliphatic aldehyde) and 2-Methoxybenzaldehyde (an aromatic analog). By establishing the mechanistic causality behind specific vibrational shifts, this guide empowers analytical scientists to confidently differentiate these compounds and implement self-validating spectroscopic workflows.

Mechanistic Grounding: The FTIR Signature of 2-Methoxyoctanal

To accurately identify 2-methoxyoctanal, one must understand the physical chemistry driving its vibrational modes. The FTIR spectrum is not merely a collection of peaks; it is a map of electron density and bond stiffness[1].

  • The Carbonyl (C=O) Stretch & Inductive Effects: Standard saturated aliphatic aldehydes exhibit a sharp, intense C=O stretching band between 1720–1740 cm⁻¹[2]. In 2-methoxyoctanal, the highly electronegative oxygen of the alpha-methoxy group exerts an electron-withdrawing inductive effect (-I). This removes electron density from the carbonyl carbon, shortening and stiffening the C=O bond. Consequently, the C=O stretch of 2-methoxyoctanal shifts to a slightly higher wavenumber (typically ~1735 cm⁻¹) compared to unsubstituted aliphatic aldehydes[3].

  • Aldehydic C-H Stretch (Fermi Resonance): A universal diagnostic feature for aldehydes is the O=C–H stretch, which appears as a moderate-intensity doublet at approximately 2820 cm⁻¹ and 2720 cm⁻¹[4]. This doublet is the result of Fermi resonance —a quantum mechanical interaction between the fundamental aldehydic C-H stretch and the first overtone of the in-plane C-H bending vibration. The peak at ~2720 cm⁻¹ is particularly diagnostic as it sits clearly outside the standard aliphatic C-H stretching region[2].

  • Ether (C-O-C) Stretch: The defining feature separating 2-methoxyoctanal from standard fatty aldehydes is the methoxy group. Aliphatic ethers display a strong, broad asymmetric C-O-C stretching vibration in the "fingerprint region," typically between 1050–1150 cm⁻¹.

Comparative Performance Analysis: Differentiating Alternatives

When qualifying raw materials, 2-methoxyoctanal must be distinguished from structurally similar alternatives. The table below summarizes the quantitative spectral data used to differentiate 2-methoxyoctanal from Octanal (lacking the ether linkage) and 2-Methoxybenzaldehyde (introducing aromaticity and conjugation).

Table 1: Characteristic FTIR Absorption Bands for Aldehyde Analogs
Functional Group Vibration2-Methoxyoctanal (Aliphatic + Ether)Octanal (Aliphatic Only)[5]2-Methoxybenzaldehyde (Aromatic + Ether)Diagnostic Significance
C=O Stretch ~1735 cm⁻¹ (Strong)~1725 cm⁻¹ (Strong)~1685 cm⁻¹ (Strong)Conjugation in the aromatic analog drastically lowers the frequency[2]. Alpha-methoxy induction slightly raises it vs. Octanal.
Aldehyde C-H (Fermi Doublet) ~2820 & ~2725 cm⁻¹~2820 & ~2720 cm⁻¹~2830 & ~2745 cm⁻¹Confirms the presence of the terminal aldehyde group across all candidates[4].
Ether C-O-C Stretch ~1120 cm⁻¹ (Strong)Absent~1250 cm⁻¹ & ~1040 cm⁻¹Differentiates methoxy-containing compounds from pure aliphatic aldehydes. Aromatic ethers shift higher.
Aliphatic C-H Stretch 2850–2960 cm⁻¹ (Strong)2850–2960 cm⁻¹ (Strong)Minimal / AbsentConfirms the presence of the saturated octyl chain.
Aromatic =C-H Stretch AbsentAbsent>3000 cm⁻¹ (Weak)Differentiates aliphatic chains from aromatic rings[4].

Experimental Protocol: High-Resolution ATR-FTIR Workflow

To ensure high data integrity and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system . This ensures that environmental artifacts (like water vapor or CO₂) or cross-contamination do not result in false peak assignments.

Equipment: FTIR Spectrometer equipped with a Diamond or ZnSe ATR crystal.

Step-by-Step Methodology:

  • System Calibration & Readiness:

    • Run a standard polystyrene calibration film. Verify that the reference peak at 1601.2 cm⁻¹ is accurate within ±1 cm⁻¹. Causality: This ensures the laser and interferometer are properly aligned, guaranteeing wavenumber accuracy for subtle shifts like the -I effect on the carbonyl.

  • Background Acquisition (The Blank):

    • Clean the ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

    • Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the ambient air. Causality: This step mathematically subtracts atmospheric H₂O (~3600 cm⁻¹ and ~1600 cm⁻¹) and CO₂ (~2350 cm⁻¹) from the final sample spectrum.

  • Sample Application:

    • Apply 1–2 drops of neat 2-methoxyoctanal directly onto the ATR crystal. Ensure the liquid completely covers the active crystal area. Do not use the pressure anvil for liquids.

  • Data Acquisition:

    • Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Post-Acquisition Validation:

    • Wipe the crystal clean with a lint-free wipe and isopropanol.

    • Run a secondary "cleaning validation" scan. The resulting spectrum should show a flat baseline. If the ~1735 cm⁻¹ or ~1120 cm⁻¹ peaks remain, repeat cleaning to prevent carryover for the next user.

Spectral Identification Workflow

The following decision tree illustrates the logical relationship used by analytical software and spectroscopists to differentiate these specific compounds based on their FTIR signatures.

FTIR_Identification Start Unknown Aldehyde Spectrum (Fermi Doublet at ~2720 cm⁻¹) CheckCO Check Ether C-O Stretch (Strong peak at 1100-1150 cm⁻¹) Start->CheckCO CheckAromatic Check Conjugation & Aromaticity (C=O <1700 cm⁻¹, C-H >3000 cm⁻¹) CheckCO->CheckAromatic Present ResultOctanal Octanal (Aliphatic, No Ether) CheckCO->ResultOctanal Absent Result2MO 2-Methoxyoctanal (Aliphatic + Methoxy) CheckAromatic->Result2MO Absent Result2MB 2-Methoxybenzaldehyde (Aromatic + Methoxy) CheckAromatic->Result2MB Present

Caption: Diagnostic workflow for differentiating 2-methoxyoctanal from structural analogs via FTIR.

References

  • How to Read and Interpret FTIR Spectroscope of Organic Material - Indonesian Journal of Science & Technology (UPI).
  • Octanal - NIST Chemistry WebBook - National Institute of Standards and Technology.
  • Table of Characteristic IR Absorptions - VSCHT.
  • IR Spectroscopy Tutorial: Aldehydes - OrgChemBoulder.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra - Master Organic Chemistry.
  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.

Sources

Validation

A Comparative Guide to the Synthesis of 2-Methoxyoctanal: Benchmarking Catalytic Strategies

For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective construction of functionalized aldehydes is a critical endeavor. 2-Methoxyoctanal, a chiral α-alkoxy aldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective construction of functionalized aldehydes is a critical endeavor. 2-Methoxyoctanal, a chiral α-alkoxy aldehyde, represents a valuable building block, with its versatile functionality amenable to a variety of subsequent transformations. However, its synthesis presents challenges in achieving high yields while controlling selectivity. This guide provides an in-depth comparison of plausible catalytic strategies for the synthesis of 2-methoxyoctanal, offering a critical evaluation of two distinct, contemporary approaches: a direct α-methoxylation of octanal and a two-step synthesis commencing from 1-octene. This analysis is grounded in established catalytic methodologies for analogous transformations, providing a predictive framework for experimental design.

Route 1: Direct Catalytic α-Methoxylation of Octanal via Cooperative Catalysis

The direct functionalization of the α-C-H bond of aldehydes is an atom-economical and elegant strategy. Recent advancements in cooperative catalysis, particularly the merger of photoredox and enamine catalysis, have enabled a range of α-alkylations of aldehydes with olefins.[1] While direct α-methoxylation of aliphatic aldehydes using this specific method is not extensively documented, the underlying principles suggest a feasible adaptation.

Catalytic System Spotlight: Synergistic Photoredox and Enamine Catalysis

This approach utilizes a chiral secondary amine organocatalyst to form a nucleophilic enamine intermediate from octanal. Concurrently, a photoredox catalyst, upon excitation by visible light, facilitates the generation of a methoxy radical or a related electrophilic methoxy source. The subsequent reaction between the enamine and the methoxy equivalent, followed by hydrolysis, would yield the desired 2-methoxyoctanal.

The choice of a chiral imidazolidinone catalyst is predicated on its proven success in a variety of enantioselective α-functionalizations of aldehydes, offering high levels of stereocontrol.[1][2] An iridium-based photoredox catalyst is selected for its well-established ability to engage in single-electron transfer processes under mild conditions.[1]

Proposed Catalytic Cycle

Direct Alpha-Methoxylation Proposed Catalytic Cycle for Direct α-Methoxylation cluster_enamine Enamine Catalysis cluster_photoredox Photoredox Catalysis Octanal Octanal Enamine Enamine Intermediate Octanal->Enamine + Catalyst, -H₂O Catalyst Chiral Amine Catalyst Iminium Iminium Ion Enamine->Iminium + [Methoxy Source]• - e⁻ Ir_III_star *[Ir(III)] Product 2-Methoxyoctanal Iminium->Product + H₂O - Catalyst Ir_III [Ir(III)] Ir_III->Ir_III_star Visible Light Ir_II [Ir(II)] Ir_III_star->Ir_II + Enamine - Enamine•⁺ Ir_II->Ir_III + Methoxy Source - [Methoxy Source]• Methoxy_Source Methoxy Source (e.g., Anisole) Methoxy_Radical [Methoxy Source]• Methoxy_Source->Methoxy_Radical Methoxy_Radical->Enamine Radical Coupling

Caption: Proposed cooperative catalytic cycle for direct α-methoxylation of octanal.

Hypothetical Experimental Protocol: Direct α-Methoxylation
  • To a reaction vessel, add the chiral imidazolidinone catalyst (5 mol%), the iridium photoredox catalyst (1 mol%), and the chosen methoxy source (e.g., anisole, 3 equivalents).

  • Dissolve the catalysts and reagent in a suitable anhydrous solvent (e.g., acetonitrile) under an inert atmosphere.

  • Add octanal (1 equivalent) to the reaction mixture.

  • Irradiate the mixture with a blue LED light source at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Route 2: Two-Step Synthesis from 1-Octene via Oxidation of 2-Methoxyoctan-1-ol

A more classical and potentially higher-yielding approach involves the initial synthesis of a precursor, 2-methoxyoctan-1-ol, followed by its selective oxidation to the target aldehyde. This route relies on well-established and robust transformations.

Step 1: Synthesis of 2-Methoxyoctan-1-ol

The synthesis of 2-methoxyoctan-1-ol can be envisioned through the formation of 1,2-octanediol from 1-octene, followed by a selective methylation of the secondary hydroxyl group. The Upjohn dihydroxylation offers a reliable method for the syn-dihydroxylation of alkenes.[3]

Protocol: Upjohn Dihydroxylation of 1-Octene [3]

  • In a round-bottom flask, dissolve 1-octene (1 equivalent) in a mixture of tert-butyl alcohol and water.

  • Add N-methylmorpholine N-oxide (NMO) (1.2 equivalents) to the solution.

  • Add a catalytic amount of osmium tetroxide (0.002 equivalents) as a solution in tert-butyl alcohol.

  • Stir the mixture at room temperature for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1,2-octanediol.

Following the dihydroxylation, a selective methylation of the secondary alcohol is required. This can be achieved using a variety of methylating agents under basic conditions, with appropriate protection of the primary alcohol if necessary, although selective methylation is often possible due to the higher reactivity of the primary hydroxyl group towards protection. A common method involves the use of sodium hydride and methyl iodide.

Step 2: Selective Oxidation of 2-Methoxyoctan-1-ol

The oxidation of the primary alcohol, 2-methoxyoctan-1-ol, to 2-methoxyoctanal requires a mild and selective oxidizing agent to prevent over-oxidation to the carboxylic acid. Two highly effective and widely used methods are the Swern oxidation and TEMPO-catalyzed oxidation.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[4][5] It is known for its mild conditions and high yields for the oxidation of primary alcohols to aldehydes.[6][7][8]

Protocol: Swern Oxidation of 2-Methoxyoctan-1-ol [9]

  • In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool to -78 °C.

  • Slowly add a solution of anhydrous DMSO (2.0 equivalents) in dichloromethane.

  • After stirring for 15 minutes, add a solution of 2-methoxyoctan-1-ol (1 equivalent) in dichloromethane.

  • Stir for 30 minutes at -78 °C, then add triethylamine (5.0 equivalents).

  • Allow the reaction to warm to room temperature, then quench with water.

  • Extract the product with dichloromethane, wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

This method employs a catalytic amount of a stable nitroxyl radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), in the presence of a stoichiometric co-oxidant like sodium hypochlorite.[10][11] Copper-TEMPO systems using air or oxygen as the terminal oxidant offer a greener alternative.[12][13][14]

Protocol: (bpy)Cu(I)/TEMPO-Catalyzed Aerobic Oxidation [13]

  • To a reaction vessel, add (bpy)CuI (5 mol%), TEMPO (10 mol%), and N-methylimidazole (10 mol%).

  • Add a solution of 2-methoxyoctan-1-ol (1 equivalent) in acetonitrile.

  • Stir the reaction mixture vigorously under an atmosphere of air or oxygen at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture and purify the product by column chromatography.

Comparative Analysis and Data Summary

The following table provides a comparative overview of the two proposed synthetic routes. Yields are estimated based on reported values for analogous transformations in the literature.

ParameterRoute 1: Direct α-MethoxylationRoute 2: Two-Step Synthesis
Starting Material Octanal1-Octene
Number of Steps 12-3 (dihydroxylation, methylation, oxidation)
Key Catalysts Chiral Amine, Photoredox CatalystOsO₄ (catalytic), Oxidant (e.g., Swern, TEMPO)
Estimated Overall Yield Moderate (Potentially 50-70%)High (Potentially 70-85%)
Advantages Atom-economical, direct, potential for enantioselectivityHigh-yielding, reliable, well-established reactions
Disadvantages Limited precedent for aliphatic aldehydes, potential for side reactionsLonger synthetic sequence, use of stoichiometric and potentially toxic reagents

Expert Insights and Discussion

The choice between these two synthetic strategies hinges on a trade-off between innovation and reliability.

Route 1 represents a more modern and elegant approach. Its primary advantage lies in its directness, which reduces the number of synthetic steps and, consequently, waste generation. The potential for achieving high enantioselectivity in a single step is also a significant draw. However, the application of this cooperative catalytic system for the α-methoxylation of a long-chain aliphatic aldehyde like octanal is still in its nascent stages. Potential challenges include competing side reactions such as aldol condensation of the starting aldehyde or over-oxidation. The development of this route would likely require significant optimization of reaction conditions.

Route 2 is a more conventional and arguably more robust strategy. Each step in the sequence—dihydroxylation and selective oxidation—is a well-established transformation with a broad substrate scope and typically high yields. The Swern and TEMPO-catalyzed oxidations are particularly reliable for the conversion of primary alcohols to aldehydes without over-oxidation.[4][5][10][11] While this route is longer, its predictability makes it a lower-risk option for securing a supply of 2-methoxyoctanal. The primary considerations for this route would be the efficiency of the selective methylation of the diol and the management of reagents and byproducts, particularly in the case of the Swern oxidation which generates foul-smelling dimethyl sulfide.[4]

Visual Workflow Summary

Synthesis_Comparison Comparative Workflow for 2-Methoxyoctanal Synthesis cluster_route1 Route 1: Direct α-Methoxylation cluster_route2 Route 2: Two-Step Synthesis Octanal Octanal Product1 2-Methoxyoctanal Octanal->Product1 Cooperative Catalysis Octene 1-Octene Diol 1,2-Octanediol Octene->Diol Dihydroxylation Methoxyalcohol 2-Methoxyoctan-1-ol Diol->Methoxyalcohol Selective Methylation Product2 2-Methoxyoctanal Methoxyalcohol->Product2 Selective Oxidation

Caption: Overview of the two proposed synthetic routes to 2-methoxyoctanal.

Conclusion

This guide has presented a comparative analysis of two plausible catalytic routes for the synthesis of 2-methoxyoctanal. The direct α-methoxylation of octanal (Route 1) offers an elegant and atom-economical, albeit less-established, approach with potential for high enantioselectivity. The two-step synthesis from 1-octene (Route 2) represents a more conventional, reliable, and likely higher-yielding strategy based on well-documented transformations.

For researchers seeking to develop a novel and efficient catalytic method, the exploration of Route 1 is a worthwhile endeavor, with the potential for significant innovation. For those requiring a dependable and scalable synthesis of 2-methoxyoctanal in the short term, Route 2 provides a more certain path to the target molecule. Ultimately, the choice of synthetic strategy will be dictated by the specific goals, resources, and risk tolerance of the research program.

References

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  • Org Biomol Chem. 2013 Oct 14;11(38):6477-82.

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Comparative

validating the purity of synthesized 2-methoxyoctanal using HPLC-UV

Validating the Purity of Synthesized 2-Methoxyoctanal: A Comparative Guide to HPLC-UV and Orthogonal Techniques Introduction: The Analytical Challenge of Aliphatic Aldehydes When synthesizing 2-methoxyoctanal (CAS: 88722...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of Synthesized 2-Methoxyoctanal: A Comparative Guide to HPLC-UV and Orthogonal Techniques

Introduction: The Analytical Challenge of Aliphatic Aldehydes

When synthesizing 2-methoxyoctanal (CAS: 88722-73-0)[1], accurately determining its purity is a critical quality control step for downstream applications in materials science and drug development. However, 2-methoxyoctanal presents a distinct analytical challenge: as an aliphatic aldehyde, it lacks a conjugated chromophore. This results in an exceptionally weak UV absorption profile (relying on a forbidden n → π* transition near 280–290 nm). Consequently, direct High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is highly insensitive, prone to baseline interference, and inadequate for rigorous purity validation.

To overcome this, analytical chemists employ pre-column derivatization using 2,4-dinitrophenylhydrazine (DNPH)[2][3]. This guide explores the causality behind this method, provides a self-validating experimental protocol, and objectively compares DNPH-HPLC-UV against alternative techniques like Gas Chromatography-Flame Ionization Detection (GC-FID).

The Causality of Experimental Choices: Why DNPH Derivatization?

The reaction between 2-methoxyoctanal and DNPH under acidic conditions yields a stable 2,4-dinitrophenylhydrazone derivative. This transformation is not merely a labeling step; it fundamentally alters the molecule's photophysics[3].

The addition of the dinitrophenyl group introduces a highly conjugated π-system, shifting the absorption maximum (λmax) to approximately 360 nm and drastically increasing the molar extinction coefficient[3][4].

  • Sensitivity Enhancement: Shifts detection limits from the high parts-per-million (ppm) range to the parts-per-billion (ppb) range[3].

  • Selectivity: Monitoring at 360 nm eliminates background interference from unreacted precursors, solvents, or non-carbonyl impurities that typically absorb at lower wavelengths (e.g., 210–254 nm)[4].

Workflow Visualization

G A Synthesized 2-Methoxyoctanal C Pre-Column Derivatization (Hydrazone Formation) A->C B Acidic Buffer (pH 3.0) + DNPH Reagent B->C D HPLC Separation (C18 Column, Reverse-Phase) C->D E UV Detection (λ = 360 nm) D->E F Purity Validation & Impurity Profiling E->F

Logical workflow for DNPH derivatization and HPLC-UV analysis of 2-methoxyoctanal.

Self-Validating Experimental Protocol: DNPH-HPLC-UV

To ensure trustworthiness and reproducibility, this protocol incorporates internal validation checks (blanks and pH monitoring) to prevent false positives from unreacted DNPH or solvent impurities[4].

Reagents & Materials:

  • 2,4-DNPH solution (approx. 3x10⁻² M in 60% Acetonitrile/40% Water).

  • 0.1 M HCl or Citrate buffer to maintain pH 3.0[4].

  • HPLC-grade Acetonitrile (ACN) and Water.

  • C18 Analytical Column (250 mm x 4.6 mm, 5 µm)[4].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10 mg of synthesized 2-methoxyoctanal and dissolve it in 10 mL of ACN to create the stock solution.

  • Derivatization Reaction: In a 2 mL amber glass vial (to prevent photo-degradation of the hydrazone), combine 100 µL of the stock solution, 500 µL of the DNPH reagent, and 400 µL of the pH 3.0 buffer[4].

  • Incubation: Seal the vial and incubate at 40°C for 60 minutes. Causality: Mild heat and acidic conditions are required to drive the nucleophilic addition-elimination reaction to completion[4].

  • Quenching & Filtration: Cool the mixture to room temperature. Filter through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.

    • Self-Validation Check: Always prepare a reagent blank (ACN + DNPH + Buffer) alongside the sample. This is critical to identify the unreacted DNPH peak and prevent it from being mischaracterized as an impurity[4].

  • Chromatographic Separation:

    • Mobile Phase: Isocratic 70:30 ACN:Water (v/v)[4].

    • Flow Rate: 1.2 mL/min[4].

    • Injection Volume: 20 µL[4].

    • Column Temperature: 30°C.

  • Detection & Quantitation: Monitor UV absorbance at 360 nm[3][4]. Calculate purity based on the relative peak area of the 2-methoxyoctanal-DNPH derivative versus total integrated peak areas (strictly excluding the known reagent blank peak).

Comparative Analysis: HPLC-UV vs. Orthogonal Alternatives

While DNPH-HPLC-UV is a robust and highly selective method, how does it compare to direct analysis or Gas Chromatography? GC-FID is frequently favored for volatile organic compounds due to its high resolution and lack of derivatization requirements[5].

ParameterDirect HPLC-UVDNPH-HPLC-UV (Proposed)GC-FID
Principle Reverse-phase separation, direct UV absorption.Reverse-phase separation of UV-active hydrazone.Gas-phase separation, flame ionization detection[5].
Sample Preparation Simple dilution.Complex (requires 1-hour derivatization step)[4].Simple dilution in a volatile solvent[5].
Sensitivity Poor (High ppm limits).Excellent (Low ppb limits)[3].Very Good (Low ppm to high ppb)[5].
Specificity Low (susceptible to solvent interference at low λ).High (selective for carbonyls at 360 nm)[4].Moderate (detects all combustible C-H compounds).
Thermal Stability Non-destructive.Non-destructive (analyzes a stable derivative).Requires vaporization (risk of thermal degradation)[5].
Best Use Case Not recommended for aliphatic aldehydes.Trace impurity profiling, aqueous samples, high-precision purity[3][5].Rapid routine purity checks of volatile aldehydes[5].

Analytical Verdict: For 2-methoxyoctanal, GC-FID offers a faster, more cost-effective route for routine purity checks with minimal sample preparation[5]. However, if the synthesis matrix contains thermally labile impurities, or if trace-level quantification of unreacted precursors is required for stringent regulatory compliance, DNPH-HPLC-UV remains the authoritative, highly selective gold standard[3][5].

References

  • Title: Application Notes and Protocols for the Derivatization of Aldehydes Source: benchchem.com URL: 2

  • Title: AN OPTIMIZED METHOD FOR THE DETERMINATION OF VOLATILE AND SEMI-VOLATILE ALDEHYDES AND KETONES IN AMBIENT PARTICULATE MATTER Source: yorku.ca URL:

  • Title: Determination Of Carbonyl Compounds In Water By Dinitrophenylhydrazine Derivatization and HPLC/UV* Source: unitedchem.com URL: 4

  • Title: Quantitative Analysis of Carbonyl-DNPH Derivatives by UHPLC/UV Source: fishersci.com URL: 3

  • Title: Buy 1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde (EVT-14526877) - EvitaChem Source: evitachem.com URL: 1

  • Title: Formaldehyde Analysis by GC and HPLC - What Are the Differences Source: drawellanalytical.com URL: 5

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Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of 2-Methoxyoctanal for Laboratory Professionals

For researchers and scientists engaged in drug development and other advanced chemical applications, the integrity of the research environment is paramount. This extends beyond experimental execution to the meticulous ma...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists engaged in drug development and other advanced chemical applications, the integrity of the research environment is paramount. This extends beyond experimental execution to the meticulous management of chemical waste. 2-Methoxyoctanal, an aldehyde, requires a disposal protocol that respects its chemical reactivity and potential hazards. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, ensuring the protection of laboratory personnel and environmental compliance.

Hazard Assessment and Chemical Profile

While a specific, comprehensive toxicological profile for 2-Methoxyoctanal is not widely documented, its structure as a volatile aldehyde dictates a cautious approach. Aldehydes as a class are known for their reactivity; they are prone to oxidation, polymerization, and can act as respiratory and skin irritants[1][2]. Therefore, 2-Methoxyoctanal must be handled as a hazardous substance within a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure[2][3][4].

Inferred Hazards of 2-Methoxyoctanal:

  • Reactivity: Susceptible to oxidation when exposed to air and may react with various other chemical classes[1].

  • Irritation: Potential for skin, eye, and respiratory irritation, consistent with other aldehydes[2].

  • Flammability: While specific data is unavailable, similar medium-chain aldehydes are flammable. It should be kept away from ignition sources[5][6].

Personal Protective Equipment (PPE) Protocol

A robust PPE strategy is the first line of defense against chemical exposure. The selection of appropriate PPE is crucial for minimizing risks when handling 2-Methoxyoctanal for disposal[2].

TaskRecommended Personal Protective EquipmentRationale
General Handling & Waste Collection NIOSH-approved safety glasses with side shields or chemical splash goggles; Flame-resistant lab coat; Closed-toe shoes; Chemical-resistant gloves (Nitrile recommended for incidental contact).Provides baseline protection against splashes and incidental contact. Ensures compliance with standard laboratory safety protocols[2][7].
Spill Cleanup & Neutralization Chemical splash goggles and a face shield; Impervious, flame-resistant clothing or apron; Heavy-duty chemical-resistant gloves (e.g., Butyl rubber); NIOSH-approved respirator if ventilation is inadequate or spill is large.Offers enhanced protection during procedures with a higher risk of significant splashing, aerosolization, or vapor release[8][9].
Spill Management Procedures

Prompt and correct action during a spill is critical to mitigate exposure and prevent environmental contamination.

Minor Spill (Manageable by laboratory personnel):

  • Alert & Secure: Immediately alert colleagues in the vicinity. Restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operational and increase ventilation to the area[2].

  • Contain: Use an inert absorbent material such as vermiculite, sand, or a specialized chemical absorbent pad to cover and contain the spill[10][11].

  • Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealable hazardous waste container[2][5].

  • Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials (wipes, gloves) must also be disposed of as hazardous waste[2][12].

Major Spill (Requires emergency response):

  • Evacuate: Immediately evacuate the laboratory.

  • Activate Alarm: Activate the nearest fire alarm and notify your institution's emergency services and Environmental Health and Safety (EHS) department, providing the chemical name and spill location[2].

Step-by-Step Disposal Protocol

The disposal of 2-Methoxyoctanal must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash [13][14].

Step 1: Waste Segregation and Collection

  • Designated Waste Stream: Collect waste 2-Methoxyoctanal in a container specifically designated for non-halogenated organic solvent waste.

  • Avoid Mixing: Do not mix 2-Methoxyoctanal with incompatible waste streams such as strong oxidizing agents, acids, or bases to prevent potentially hazardous reactions[3][11]. Consult a chemical compatibility chart if you are unsure[15].

Step 2: Containerization and Labeling

  • Container Selection: Use a clean, dry, and chemically compatible hazardous waste container with a secure, screw-top cap. High-density polyethylene (HDPE) is a suitable choice[11][13][16].

  • Proper Labeling: The container must be clearly and accurately labeled. Affix a hazardous waste tag that includes:

    • The words "Hazardous Waste"[13].

    • The full chemical name: "2-Methoxyoctanal"[13].

    • The specific hazards (e.g., "Flammable," "Irritant").

    • The date when the first drop of waste was added[13].

    • The name and contact information of the responsible researcher or principal investigator[13].

Step 3: On-Site Neutralization (Optional and with EHS Approval) For certain workflows involving dilute aqueous solutions of aldehydes, on-site quenching or neutralization may be a possibility before collection. This should only be performed after a thorough risk assessment and with the explicit approval and protocol provided by your institution's EHS department[14].

  • Common Method: A common method involves the slow, controlled addition of a reducing agent like sodium bisulfite or sodium pyrosulfite to the aldehyde solution with constant stirring in a fume hood[2][14].

  • Causality: This reaction forms a water-soluble bisulfite addition product, which is generally less hazardous than the free aldehyde. The reaction can be exothermic and may release sulfur dioxide gas, necessitating a well-ventilated fume hood[2].

  • Verification: Post-treatment verification via analytical methods may be required to ensure complete neutralization before the solution can be managed as aqueous waste[14].

Step 4: Storage and Disposal

  • Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste container in a designated SAA within the laboratory. This area should be away from heat sources, direct sunlight, and general laboratory traffic[11][13].

  • Secondary Containment: The waste container must be kept in a secondary containment bin to capture any potential leaks[3][14][17].

  • Arrange for Pickup: Once the container is full or reaches the storage time limit set by your institution, arrange for its collection through your EHS department or a licensed hazardous waste disposal contractor[12][13]. Provide them with all necessary documentation, including the Safety Data Sheet (SDS) if available, or a clear hazard description.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Methoxyoctanal.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal A Identify 2-Methoxyoctanal for Disposal B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Select Compatible Container (e.g., HDPE) C->D E Collect Waste (Non-Halogenated Organics) D->E F Label Container Correctly ('Hazardous Waste', Chemical Name, Date) E->F G Store in Secondary Containment in Satellite Accumulation Area (SAA) F->G H Arrange Pickup via EHS or Licensed Contractor G->H I Waste Safely Removed for Final Disposal H->I Spill Spill Occurs SpillCleanup Follow Spill Management Protocol (Absorb, Collect, Decontaminate) Spill->SpillCleanup SpillCleanup->E Dispose of spill cleanup materials in same container

Caption: Disposal workflow for 2-Methoxyoctanal waste.

References

  • Best practices for handling and storing volatile aldehyde standards. (2025). Benchchem.
  • 2-Methoxyethanol - SAFETY DATA SHEET. (2024). Penta s.r.o..
  • Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes. (2025). Benchchem.
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  • Handling and Storing Chemicals. (2017). Lab Manager.
  • Safety Data Sheet: 2-Methoxyethanol. Carl ROTH.
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  • Risk Evaluation for Formaldehyde. (2025). US EPA.
  • Safety Data Sheet: 2-methoxyethanol. Chemos GmbH&Co.KG.
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  • Chemical handling and storage section 6. University of Toronto Scarborough.
  • OSHA Formaldehyde Safety. (2023). NCBI Bookshelf.
  • Navigating the Safe Disposal of 2-Methoxyhexane: A Procedural Guide. (2025). Benchchem.
  • Proper Disposal of 2-Methoxy-3-methyl-[1][10]benzoquinone: A Step-by-Step Guide for Laboratory Professionals. (2025). Benchchem. Available at:

  • Safe Disposal of 3-Methoxy-2,2-dimethylpropanoic Acid: A Procedural Guide. (2025). Benchchem.
  • Essential Guide to the Safe Disposal of 2-(chloromethyl)Butanal. (2025). Benchchem.
  • Proper Disposal of Methyl 2-Bromo-4-methoxybenzoate: A Comprehensive Guide for Laboratory Professionals. (2025). Benchchem.
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Handling

Personal protective equipment for handling 2-Methoxyoctanal

The Complete Safety and Operational Guide to Handling 2-Methoxyoctanal 2-Methoxyoctanal (CAS No.: 88722-73-0)[1] is a versatile, reactive aliphatic aldehyde frequently utilized as a building block in active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

The Complete Safety and Operational Guide to Handling 2-Methoxyoctanal

2-Methoxyoctanal (CAS No.: 88722-73-0)[1] is a versatile, reactive aliphatic aldehyde frequently utilized as a building block in active pharmaceutical ingredient (API) synthesis and advanced fragrance profiling. However, its alpha-methoxy substitution and highly electrophilic aldehyde functionality present specific reactivity profiles—namely, flammability, auto-oxidation potential, and significant dermal and ocular irritancy[2][3].

As a drug development professional or synthetic chemist, handling this compound requires moving beyond basic compliance. This guide provides a field-proven, self-validating system for the safe handling, dispensing, and disposal of 2-Methoxyoctanal, ensuring both operator safety and reagent integrity.

PART 1: Physicochemical Hazard Profiling & Causality

To design a safe experiment, one must understand the causality behind the chemical's hazards. 2-Methoxyoctanal presents three primary operational risks:

  • Flammability & Static Accumulation: Like its unsubstituted parent compound octanal, 2-methoxyoctanal is a Category 3 flammable liquid with a low flash point (estimated ~52°C)[4]. Aliphatic aldehydes possess low dielectric constants, meaning they accumulate static electrical charge during flow (e.g., pouring or syringe transfer). A static discharge can easily ignite the vapor[3].

  • Reactivity (Auto-Oxidation): Aldehydes readily auto-oxidize via a radical chain mechanism when exposed to atmospheric oxygen, forming peroxy acids and eventually carboxylic acids. This not only degrades the reagent's purity but can also lead to hazardous pressure buildup in sealed containers.

  • Dermal and Ocular Toxicity: The compound causes serious eye and skin irritation[2]. Mechanistically, the electrophilic carbonyl carbon can form Schiff bases with primary amines in skin and corneal proteins, leading to rapid cross-linking, sensitization, and tissue damage.

PART 2: Quantitative Safety Limits & PPE Matrix

The following table summarizes the quantitative data dictating the selection of Personal Protective Equipment (PPE) and engineering controls for 2-Methoxyoctanal handling[2][4][5].

Parameter / PPE ComponentSpecification / LimitOperational Causality & Rationale
Flash Point ~52°CDictates Category 3 Flammable Liquid classification; strictly prohibits open flames and requires grounding/bonding[4].
Auto-ignition Temp ~210°CProhibits the use of exposed heating elements or hot plates exceeding 150°C[4].
Primary Hand Protection Butyl Rubber (or PE/EVAL)>480 min breakthrough time. Impermeable to aliphatic aldehydes; prevents dermal sensitization and Schiff base formation[5].
Secondary Hand Protection Heavy Nitrile (min 0.4mm)<30 min breakthrough time. Insufficient for continuous exposure; use only as an inner layer or for immediate splash protection.
Eye Protection Chemical Splash GogglesMandatory. Corneal tissue is highly susceptible to aldehyde cross-linking; safety glasses lack sufficient vapor sealing[2].
Body Protection Flame-Resistant (FR) Lab CoatNomex or treated cotton mitigates the risk of static discharge ignition of vapors[6].
Engineering Control Fume Hood (80 - 120 fpm)Ensures capture of volatile organic vapors to prevent inhalation toxicity and narcosis.

PART 3: Operational Methodologies

Workflow A: Inert-Atmosphere Dispensing (Schlenk Transfer)

To prevent auto-oxidation and static ignition, 2-Methoxyoctanal must be handled using air-free techniques.

  • System Evacuation: Attach your receiving round-bottom flask to a Schlenk line. Alternate vacuum and argon cycles three times to remove atmospheric oxygen and moisture. Maintain a slight positive pressure of argon.

  • Thermal Equilibration: Retrieve the 2-Methoxyoctanal from cold storage (2-8°C). Crucial Step: Allow the sealed bottle to equilibrate to room temperature for 30 minutes. Opening a cold bottle will cause atmospheric moisture to condense inside, ruining the reagent.

  • Grounding & Bonding: For volumes >500 mL, attach a grounding cable from the fume hood's grounding bus to the reagent bottle and the receiving flask to dissipate static charge generated by fluid flow[3].

  • Syringe Transfer: Purge a glass syringe equipped with a stainless-steel needle with argon three times. Puncture the septum of the reagent bottle and withdraw the required volume. Avoid plastic syringes, which can leach plasticizers and generate static[6].

  • Reagent Preservation: Before returning the reagent to storage, flush the headspace of the bottle with a gentle stream of argon for 30 seconds to displace any introduced oxygen. Seal tightly and store at 2-8°C away from light and oxidizers[2].

Workflow B: Spill Containment & Bisulfite Neutralization

Standard absorbent pads are insufficient for aldehyde spills because they do not neutralize the flammable, irritating vapors.

  • Hazard Isolation: Immediately halt all nearby heat sources and stirring plates. If the spill exceeds 100 mL outside the fume hood, evacuate personnel and don a half-face respirator with Organic Vapor (OV) cartridges.

  • Chemical Neutralization: Liberally apply a commercial aldehyde spill kit or a 1:1 mixture of sodium bisulfite and dry sand over the spill[3].

    • Causality: Bisulfite ( HSO3−​ ) acts as a nucleophile, attacking the aldehyde's carbonyl carbon to form an α -hydroxy sulfonate (bisulfite adduct). This adduct is a stable, water-soluble, non-volatile salt, rapidly eliminating both the inhalation and flammability hazards.

  • Agitation & Verification: Use a non-sparking polypropylene spatula to gently mix the absorbent into the spill. Allow 15 minutes for the exothermic adduct formation to complete.

  • Collection & Decontamination: Sweep the solid adduct into a wide-mouth polyethylene hazardous waste container[3]. Wash the spill surface with a 5% aqueous sodium bicarbonate solution, followed by water, to remove residual organics.

PART 4: Mandatory Visualization

G Start 2-Methoxyoctanal Operational Workflow Prep 1. Preparation Verify Fume Hood & PPE Start->Prep Dispense 2. Schlenk Transfer Grounding & Argon Purge Prep->Dispense React 3. Chemical Reaction Temperature Control Dispense->React Spill Spill Detected? React->Spill Neutralize Apply Sodium Bisulfite (Bisulfite Adduct Formation) Spill->Neutralize YES (Spill Event) Store 4. Safe Storage Argon Backfill, 2-8°C Spill->Store NO (Normal Ops) Clean Use Non-Sparking Tools Collect in PE Container Neutralize->Clean Waste Hazardous Waste Incineration Protocol Clean->Waste Store->Waste

Fig 1: Operational and spill response workflow for handling 2-Methoxyoctanal.

PART 5: Waste Disposal & Storage Logistics

  • Waste Segregation: Dispose of 2-Methoxyoctanal waste in dedicated, clearly labeled polyethylene containers ("Hazardous Waste - Flammable Liquid / Aldehyde")[3]. Never mix aldehyde waste with primary amines (risk of exothermic Schiff base formation) or strong oxidizing agents (risk of violent auto-oxidation/fire)[2].

  • Regulatory Compliance: Ensure all labeling and Safety Data Sheet (SDS) generation for synthesized mixtures containing this compound comply with local GHS regulations (e.g., Safe Work Australia or OSHA standards)[7].

References

  • EvitaChem. "1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde (EVT-14526877)
  • Fisher Scientific.
  • Vigon International.
  • CPAchem Ltd.
  • Novachem.
  • Santa Cruz Biotechnology.
  • Micro-Measurements.
  • Safe Work Australia.

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